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  • Product: 2-Ethyl-4-methoxypyridine 1-oxide
  • CAS: 105552-60-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Ethyl-4-methoxypyridine 1-oxide: Structure, Properties, and Synthetic Protocols

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of 2-Ethyl-4-methoxypyridine 1-oxide, a heterocyclic compound of interest in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 2-Ethyl-4-methoxypyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of specific experimental data for this molecule, this document integrates established principles of pyridine N-oxide chemistry with data from closely related analogs, primarily 4-methoxypyridine 1-oxide, to offer a predictive yet scientifically grounded resource.

Molecular Structure and Physicochemical Properties

2-Ethyl-4-methoxypyridine 1-oxide is a derivative of pyridine, featuring an ethyl group at the 2-position, a methoxy group at the 4-position, and an N-oxide functionality. The N-oxide group significantly influences the electronic and physical properties of the pyridine ring. The dative bond between the nitrogen and oxygen atoms (N⁺-O⁻) makes the N-oxide a strong hydrogen bond acceptor and increases the polarity of the molecule. This modification generally leads to enhanced aqueous solubility compared to the parent pyridine.

The electronic nature of the N-oxide group is dual; it acts as a π-donor through resonance, which increases the electron density at the 2-, 4-, and 6-positions, while also functioning as a σ-acceptor due to the electronegativity of the oxygen atom. This electronic perturbation alters the reactivity of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitutions.

Predicted Physicochemical Data
PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₈H₁₁NO₂-
Molecular Weight 153.18 g/mol -
CAS Number 105552-60-1[1]Confirmed from chemical supplier database.
Melting Point Likely a low-melting solid or an oil at room temperature.The related 4-methoxypyridine 1-oxide has a melting point of 73-79 °C[2]. The addition of an ethyl group may lower the melting point due to decreased crystal lattice packing efficiency.
Boiling Point > 300 °C (Predicted)The predicted boiling point for 4-methoxypyridine 1-oxide is 308.9±15.0 °C[3]. The ethyl group will slightly increase the molecular weight and van der Waals forces, likely resulting in a slightly higher boiling point.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, chloroform) and likely has moderate solubility in water.Pyridine N-oxides are generally soluble in polar organic solvents[4]. The polar N-oxide group enhances water solubility.
pKa of Conjugate Acid ~2.0 - 2.5 (Predicted)The pKa of the conjugate acid of 4-methoxypyridine 1-oxide is approximately 2.30[3]. The electron-donating ethyl group at the 2-position is expected to have a minor effect on the basicity of the N-oxide oxygen.

Spectroscopic Characterization

The structural elucidation of 2-Ethyl-4-methoxypyridine 1-oxide would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methoxy groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy group and the N-oxide functionality.

    • A triplet and a quartet for the ethyl group protons.

    • A singlet for the methoxy group protons.

    • Three distinct signals for the aromatic protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

    • Signals for the two carbons of the ethyl group.

    • A signal for the methoxy carbon.

    • Five signals for the carbons of the pyridine ring, with their chemical shifts influenced by the substituents and the N-oxide group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by specific vibrational frequencies corresponding to the functional groups present in the molecule.

  • N-O Stretching: A strong absorption band is expected in the region of 1200-1300 cm⁻¹, which is characteristic of the N-O stretching vibration in pyridine N-oxides.

  • C-O Stretching: An absorption band corresponding to the C-O stretching of the methoxy group is expected around 1020-1250 cm⁻¹.

  • Aromatic C-H and C=C/C=N Stretching: Bands in the regions of 3000-3100 cm⁻¹ (aromatic C-H) and 1400-1600 cm⁻¹ (aromatic ring stretching) are also anticipated.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z = 153. A characteristic fragmentation pattern for pyridine N-oxides involves the loss of an oxygen atom (M-16).

Synthesis and Purification

The synthesis of 2-Ethyl-4-methoxypyridine 1-oxide would typically involve the N-oxidation of the corresponding pyridine precursor, 2-ethyl-4-methoxypyridine.

Synthetic Workflow

SynthesisWorkflow Start 2-Ethyl-4-methoxypyridine Oxidation N-Oxidation Start->Oxidation m-CPBA or H₂O₂/AcOH Product 2-Ethyl-4-methoxypyridine 1-oxide Oxidation->Product Purification Purification Product->Purification Column Chromatography or Recrystallization FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of 2-Ethyl-4-methoxypyridine 1-oxide.

Detailed Experimental Protocol: N-Oxidation

This protocol is adapted from general procedures for the N-oxidation of substituted pyridines.

Materials:

  • 2-Ethyl-4-methoxypyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen peroxide (H₂O₂) and Glacial Acetic Acid

  • Dichloromethane (DCM) or Chloroform (if using m-CPBA)

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfite (Na₂SO₃) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures)

Procedure using m-CPBA:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethyl-4-methoxypyridine (1.0 eq.) in dichloromethane (DCM).

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.5 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid. To remove excess peroxide, add a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Procedure using Hydrogen Peroxide in Acetic Acid:

  • Reaction Setup: In a round-bottom flask, dissolve 2-ethyl-4-methoxypyridine (1.0 eq.) in glacial acetic acid.

  • Addition of Oxidant: Add 30% hydrogen peroxide (2.0-3.0 eq.) dropwise to the solution.

  • Heating: Heat the reaction mixture to 70-80 °C and maintain for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully remove the acetic acid and excess hydrogen peroxide under reduced pressure.

  • Purification: The crude residue can then be purified directly.

Purification Protocol
  • Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be performed to obtain a highly pure compound.

Reactivity and Potential Applications

The presence of the N-oxide, ethyl, and methoxy groups on the pyridine ring dictates the reactivity of 2-Ethyl-4-methoxypyridine 1-oxide.

Key Reactivity Pathways

Reactivity Molecule 2-Ethyl-4-methoxypyridine 1-oxide Deoxygenation Deoxygenation Molecule->Deoxygenation PCl₃, H₂/Pd Electrophilic_Sub Electrophilic Substitution (e.g., Nitration) Molecule->Electrophilic_Sub HNO₃/H₂SO₄ Nucleophilic_Sub Nucleophilic Substitution Molecule->Nucleophilic_Sub POCl₃ then Nu⁻ C2_Functionalization C2-Alkylation/ Arylation Molecule->C2_Functionalization Organometallics

Caption: Potential reaction pathways for 2-Ethyl-4-methoxypyridine 1-oxide.

  • Deoxygenation: The N-oxide can be readily deoxygenated to the parent pyridine using various reducing agents such as PCl₃, or catalytic hydrogenation (H₂/Pd).

  • Electrophilic Substitution: The N-oxide group activates the 4-position for electrophilic substitution. However, with the 4-position already substituted with a methoxy group, electrophilic attack might occur at other positions, influenced by the directing effects of all substituents.

  • Nucleophilic Substitution: The N-oxide activates the 2- and 6-positions towards nucleophilic attack. This is a common strategy for introducing substituents at these positions. For example, treatment with POCl₃ can lead to chlorination at the 2-position, followed by displacement with a nucleophile.

  • C-H Functionalization: The N-oxide can act as a directing group for transition-metal-catalyzed C-H activation, enabling functionalization at the C2-position.

Relevance in Drug Development

Pyridine N-oxides are a recognized class of compounds in medicinal chemistry. The N-oxide moiety can:

  • Improve Pharmacokinetic Properties: By increasing polarity and aqueous solubility, the N-oxide group can enhance a drug candidate's absorption and distribution profile.

  • Act as a Prodrug: In some cases, the N-oxide can be reduced in vivo to the biologically active parent pyridine. This is particularly relevant in developing hypoxia-activated prodrugs, where the low oxygen environment of tumors facilitates the reduction.

  • Modulate Biological Activity: The electronic and steric changes introduced by the N-oxide can alter the binding affinity of a molecule to its biological target.

The specific substitution pattern of 2-Ethyl-4-methoxypyridine 1-oxide makes it an interesting scaffold for the synthesis of novel bioactive molecules. The ethyl and methoxy groups provide additional points for modification and can influence the molecule's interaction with biological targets.

Conclusion

2-Ethyl-4-methoxypyridine 1-oxide is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. While specific experimental data for this molecule is currently limited, its chemical behavior can be confidently predicted based on the well-established chemistry of pyridine N-oxides and related analogs. This guide provides a foundational understanding of its structure, properties, and reactivity, offering valuable insights for researchers working on the design and synthesis of novel pyridine-based compounds for various applications, including drug discovery. Further experimental investigation into this specific molecule is warranted to fully elucidate its properties and unlock its synthetic potential.

References

  • ResearchGate. 4-Methoxypyridine N-oxide. [Link]

Sources

Foundational

The N-Oxidation of 2-Ethyl-4-methoxypyridine Derivatives: A Mechanistic and Practical Guide

Abstract This technical guide provides a comprehensive overview of the N-oxidation of 2-ethyl-4-methoxypyridine derivatives, a reaction of significant interest in the synthesis of functionalized heterocyclic compounds fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the N-oxidation of 2-ethyl-4-methoxypyridine derivatives, a reaction of significant interest in the synthesis of functionalized heterocyclic compounds for pharmaceutical and materials science applications. We will delve into the underlying electronic and steric factors governing the reaction mechanism, explore common and effective oxidizing agents, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical application of this important transformation.

Introduction: The Significance of Pyridine N-Oxides

Pyridine N-oxides are a versatile class of heterocyclic compounds that serve as crucial intermediates in organic synthesis. The introduction of an N-oxide functionality dramatically alters the electronic properties of the pyridine ring, transforming it from an electron-deficient system to one with enhanced electron density at the 2- and 4-positions. This "umpolung" of reactivity opens up a wide array of synthetic possibilities, including electrophilic substitution and functionalization that are otherwise challenging to achieve on the parent pyridine. Furthermore, the N-oxide group itself can act as an internal oxidizing agent or be readily removed to regenerate the pyridine ring, making it a valuable strategic tool in multi-step syntheses.

The Mechanism of N-Oxidation: A Nucleophilic Attack

The N-oxidation of a pyridine derivative is fundamentally a nucleophilic substitution reaction at an oxygen atom. The lone pair of electrons on the pyridine nitrogen atom acts as the nucleophile, attacking the electrophilic oxygen of an oxidizing agent.

The reaction rate and efficiency are significantly influenced by the electronic nature of the pyridine ring. Electron-donating substituents, such as the ethyl group at the 2-position and the methoxy group at the 4-position of the target molecule, play a crucial role in enhancing the nucleophilicity of the nitrogen atom.[1][2][3] This increased electron density on the nitrogen accelerates the rate of attack on the oxidizing agent, making the N-oxidation of 2-ethyl-4-methoxypyridine a favorable process.

The Role of the Oxidizing Agent

A variety of oxidizing agents can be employed for the N-oxidation of pyridines. The most common and effective reagents are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid (formed in situ from hydrogen peroxide and acetic acid).[4][5][6]

The mechanism with a peroxy acid proceeds through a concerted transition state where the pyridine nitrogen attacks the terminal oxygen of the peroxy acid, and the peroxy acid's proton is transferred to the carbonyl oxygen.

Diagram: Generalized Mechanism of Pyridine N-Oxidation with a Peroxy Acid

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Pyridine R-Pyridine TS [R-Pyridine---O---H---O=C(O)R']‡ Pyridine->TS Nucleophilic Attack PeroxyAcid R'-C(O)OOH PeroxyAcid->TS N_Oxide R-Pyridine-N+-O- TS->N_Oxide Product Formation CarboxylicAcid R'-C(O)OH TS->CarboxylicAcid

Caption: Concerted transition state of pyridine N-oxidation.

Electronic and Steric Effects of Substituents

In the case of 2-ethyl-4-methoxypyridine, both substituents are electron-donating, which synergistically increases the electron density on the nitrogen atom and thus its nucleophilicity.[1][7]

  • 4-Methoxy Group: The methoxy group at the 4-position is a strong electron-donating group through resonance, significantly enhancing the electron density on the nitrogen atom.

  • 2-Ethyl Group: The ethyl group at the 2-position is an electron-donating group through induction. While its electronic contribution is less pronounced than the methoxy group, it still contributes to the increased nucleophilicity of the nitrogen.

The primary steric consideration is the potential for the 2-ethyl group to hinder the approach of the oxidizing agent. However, for common reagents like m-CPBA and peracetic acid, this steric hindrance is generally not significant enough to impede the reaction, although it might slightly modulate the reaction rate compared to an unhindered pyridine.

Recommended Oxidizing Agents for 2-Ethyl-4-methoxypyridine

For the N-oxidation of 2-ethyl-4-methoxypyridine, two primary methods are recommended due to their reliability, efficiency, and scalability.

Oxidizing AgentTypical Solvent(s)Temperature (°C)AdvantagesDisadvantages
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, Chloroform0 to room temp.High yields, clean reactions, commercially available.[8][9]Can be explosive, byproduct removal can be tricky.[6]
Hydrogen Peroxide / Acetic AcidAcetic Acid, Water70-90Inexpensive, readily available reagents.[4][5][10]Higher temperatures required, potential for side reactions.

Detailed Experimental Protocol: N-Oxidation using m-CPBA

This protocol provides a robust and scalable method for the N-oxidation of 2-ethyl-4-methoxypyridine using m-CPBA.

Materials and Equipment
  • 2-Ethyl-4-methoxypyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 2-ethyl-4-methoxypyridine (1.0 eq.) in dichloromethane (approximately 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of m-CPBA: Slowly add m-CPBA (1.2-1.5 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture again in an ice bath and quench the excess m-CPBA by slowly adding saturated aqueous sodium thiosulfate solution until a starch-iodide paper test is negative.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if applicable.

Diagram: Experimental Workflow for N-Oxidation

G A 1. Dissolve 2-ethyl-4-methoxypyridine in DCM B 2. Cool to 0-5 °C A->B C 3. Add m-CPBA portion-wise B->C D 4. Stir at room temperature and monitor by TLC C->D E 5. Quench with Na2S2O3 solution D->E F 6. Aqueous workup (NaHCO3, Brine) E->F G 7. Dry and concentrate F->G H 8. Purify G->H

Caption: Step-by-step experimental workflow.

Conclusion

The N-oxidation of 2-ethyl-4-methoxypyridine derivatives is a straightforward and high-yielding reaction, facilitated by the electron-donating nature of the substituents. By understanding the underlying mechanism and selecting the appropriate oxidizing agent and reaction conditions, researchers can reliably access these valuable synthetic intermediates. The provided protocol using m-CPBA offers a robust and scalable method for the synthesis of 2-ethyl-4-methoxypyridine N-oxide, which can be adapted for a variety of substituted pyridine derivatives.

References

  • Recent trends in the chemistry of pyridine N-oxides - The Vespiary. (n.d.). Retrieved from [Link]

  • Process for oxidizing halopyridines to halopyridine-N-oxides. (1984). Google Patents.
  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022). YouTube. Retrieved from [Link]

  • Predict the product(s) of the following reactions: (b) Pyridine + H2O2 (.. - Filo. (2025). Filo. Retrieved from [Link]

  • pyridine-n-oxide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. (2018). ACS Publications. Retrieved from [Link]

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. (n.d.). Retrieved from [Link]

  • The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. (2018). ACS Publications. Retrieved from [Link]

  • Efficient Synthesis of N ‐Oxide Derivatives: Substituted 2‐(2‐(Pyridyl‐ N ‐oxide)methylsulphinyl)benzimidazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Metal-free Oxidations with m-CPBA: An Octennial Update. (2024). Bentham Science. Retrieved from [Link]

  • Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemical Processes Subsequent to n—π* and π—π* Transitions of Pyridine N‐oxide and 2‐Picoline N‐oxide. (n.d.). AIP Publishing. Retrieved from [Link]

  • Unprecedented Oxidation of a Phenylglycinol-Derived 2-Pyridone: Enantioselective Synthesis of Polyhydroxypiperidines. (2001). ACS Publications. Retrieved from [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2025). MDPI. Retrieved from [Link]

  • Catalytic Enantioselective Pyridine N-Oxidation. (n.d.). PMC. Retrieved from [Link]

  • Excited-State Dynamics of Pyridine N-Oxides: Photoinduced formation of Oxaziridine Derivatives. (n.d.). ChemRxiv. Retrieved from [Link]

  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (2024). ACS Publications. Retrieved from [Link]

  • 4‐Methoxypyridine N‐oxide. (n.d.). ResearchGate. Retrieved from [Link]

  • Hammett plot of the investigated pyridine substituents. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of Pyridine N-oxide Derivatives in Microreactor. (n.d.). Periodica Polytechnica Chemical Engineering. Retrieved from [Link]

  • a. Draw resonance contributors to show why pyridine-N-oxide is mo... (n.d.). Pearson+. Retrieved from [Link]...

  • N-oxidation of pyridine carboxylic acids using hydrogen peroxide catalyzed by a green heteropolyacid catalyst: Preyssler's anion, [NaP 5W 30O 110] 14. (n.d.). ResearchGate. Retrieved from [Link]

  • IMPROVED PROCEDURES FOR PREPARATION OF 2-PYRIDONES AND Katsuhiro Konno, Kimiko Hashimoto, Haruhisa Shirahama, and Takeshi Matsum. (n.d.). Retrieved from [Link]

  • Substituent effect on the properties of pyridine-N-oxides. (2016). ResearchGate. Retrieved from [Link]

  • Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. (2018). IntechOpen. Retrieved from [Link]

  • Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. (2023). ACS Publications. Retrieved from [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). PMC. Retrieved from [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). Dalton Transactions. Retrieved from [Link]

  • N-oxides and related compounds. Part XXXIII. The mechanism of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Recent trends in the chemistry of pyridine N-oxides. (n.d.). Arkivoc. Retrieved from [Link]

  • Pyridine-N-oxide. (n.d.). Wikipedia. Retrieved from [Link]

  • Intermediates for the preparation of omeprazole. (1984). Google Patents.
  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. (2026). ResearchGate. Retrieved from [Link]

  • The Basicities of Substituted Pyridines and their 1-Oxides. (n.d.). ACS Publications. Retrieved from [Link]

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. (2012). ACS Publications. Retrieved from [Link]

Sources

Exploratory

The Electronic Architecture of 4-Methoxypyridine N-Oxide: Dipole Dynamics, Measurement Protocols, and Catalytic Applications

As a Senior Application Scientist, I approach the characterization of heterocyclic N-oxides not merely as a collection of physical constants, but as a dynamic system where electronic structure dictates macroscopic behavi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the characterization of heterocyclic N-oxides not merely as a collection of physical constants, but as a dynamic system where electronic structure dictates macroscopic behavior and chemical reactivity. Among these, 4-methoxypyridine N-oxide (4-MeOPNO) stands out as a fascinating case study in molecular design. By strategically placing an electron-donating group opposite an electron-accepting moiety, we create a highly polarized molecule with profound utility in coordination chemistry and advanced electrocatalysis.

This whitepaper provides an in-depth technical analysis of the electronic properties of 4-MeOPNO, the rigorous experimental protocols required to measure its dipole moment, and its modern applications in synthetic workflows.

Electronic Structure and the "Push-Pull" Mechanism

The fundamental reactivity and polarity of pyridine N-oxides stem from the unique nature of the N–O bond. Unlike aliphatic amine oxides (such as trimethylamine N-oxide, which has a dipole moment of ~5.0 D), the N–O bond in unsubstituted pyridine N-oxide exhibits significant double-bond character. This is due to the back-donation of the oxygen atom's lone pairs into the aromatic π-system, which partially offsets the formal charge separation and results in a lower-than-expected dipole moment of 4.24 D[1].

However, introducing a methoxy group (–OCH₃) at the 4-position fundamentally alters this electronic landscape. The methoxy group exerts a strong positive mesomeric (+M) effect, donating electron density into the conjugated π-system. This establishes a powerful "push-pull" synergy : the methoxy group "pushes" electron density through the ring, while the electronegative N-oxide moiety "pulls" it[2]. This synergistic delocalization drastically elongates the charge separation vector across the longitudinal axis of the molecule, elevating the macroscopic dipole moment to 5.08 D [3].

G Methoxy 4-Methoxy Group (+M Effect, Electron Donating) Ring Pyridine Ring (π-Electron Delocalization) Methoxy->Ring π-donation NOxide N-Oxide Moiety (Formal Charge Separation) Methoxy->NOxide Push-Pull Synergy Ring->NOxide Resonance Stabilization Dipole Enhanced Dipole Moment (μ = 5.08 D) NOxide->Dipole Macroscopic Effect

Caption: Push-pull electronic delocalization pathway in 4-methoxypyridine N-oxide.

Quantitative Data: Comparative Electronic Properties

To contextualize the impact of the 4-methoxy substitution, we must compare it against the baseline pyridine and other substituted derivatives. The table below summarizes the quantitative shifts in physical properties driven by substituent electronic effects.

PropertyPyridinePyridine N-Oxide4-Methoxypyridine N-Oxide
Dipole Moment (μ) 2.20 D4.24 D5.08 D
N–O Bond Length N/A1.28 Å~1.30 Å
Substituent Effect NoneNeutralStrongly Electron-Donating (+M)
Reactivity Profile Weak NucleophileAmphoteric (Push-Pull)Highly Electron-Rich Ligand / Mediator

Experimental Methodology: Rigorous Determination of Dipole Moments

Measuring the dipole moment of highly polar, hygroscopic N-oxides requires a meticulously designed, self-validating protocol. As an application scientist, I cannot overstate the importance of moisture exclusion. Trace water molecules readily form hydrogen bonds with the N–O oxygen, which artificially inflates the measured dielectric constant and completely invalidates the Debye extrapolation[4].

The following workflow relies on dielectric constant measurements in a non-polar solvent (benzene) to minimize solute-solvent dipole interactions, allowing for accurate extrapolation to infinite dilution.

Workflow Prep 1. Sample Desiccation (P2O5 Vacuum) Standard 2. System Validation (Chlorobenzene Standard) Prep->Standard Prevents H2O artifacts Mix 3. Dilute Solutions (Anhydrous Benzene) Standard->Mix Validates calibration Measure 4. Dielectric Measurement (Heterodyne-Beat) Mix->Measure Mole fractions 0.001-0.01 Refract 5. Refractive Index (Sodium D-line) Mix->Refract Optical density Calc 6. Debye Extrapolation (Infinite Dilution) Measure->Calc Total Polarization (Pt) Refract->Calc Electronic Pol. (Pe)

Caption: Self-validating experimental workflow for dipole moment determination.

Step-by-Step Protocol: Dielectric Measurement via Heterodyne-Beat Apparatus
  • Sample Preparation and Desiccation (Causality: Artifact Prevention)

    • Action: Purify 4-MeOPNO via sublimation or recrystallization. Store the purified solid over phosphorus pentoxide (P₂O₅) in a vacuum desiccator for a minimum of 48 hours.

    • Causality: Pyridine N-oxides are highly hygroscopic. Absorbed moisture will undergo intermolecular hydrogen bonding with the N-oxide moiety, drastically altering the dielectric response.

  • System Validation (Causality: Calibration Integrity)

    • Action: Calibrate the heterodyne-beat apparatus using a known standard, such as analytical-grade chlorobenzene (μ = 1.69 D), at exactly 25.0 ± 0.01 °C.

    • Causality: Validates the cell capacitance baseline before introducing the highly polar unknown analyte.

  • Preparation of Infinite Dilution Series (Causality: Isolation of Monomeric Dipole)

    • Action: Prepare 5 to 7 dilute solutions of 4-MeOPNO in anhydrous benzene, targeting a mole fraction range of 0.001 to 0.01.

    • Causality: Benzene is chosen as a non-polar solvent to suppress solvent-solute dipole coupling. The extreme dilution ensures that solute-solute dipole interactions (dimerization) are negligible, satisfying the boundary conditions of the Debye equation.

  • Dielectric and Refractive Index Measurements (Causality: Polarization Deconvolution)

    • Action: Measure the dielectric constant (ε) of each solution using the heterodyne-beat apparatus. Concurrently, measure the refractive index (n) using an Abbe refractometer equipped with a Sodium D-line source.

    • Causality: The dielectric constant yields the Total Molar Polarization ( Pt​ ). The refractive index is required to calculate the Electronic/Distortion Polarization ( Pe​ ). Subtracting Pe​ from Pt​ isolates the Orientation Polarization ( Po​ ), which is the true vector quantity of the permanent dipole moment.

  • Debye Extrapolation

    • Action: Plot the specific polarization against the weight fraction and extrapolate to infinite dilution to calculate the final dipole moment (5.08 D).

Applied Electronic Properties: Electrochemical HAT Catalysis

The extreme polarization and electron-rich nature of 4-MeOPNO extend far beyond fundamental physical chemistry; they are actively leveraged in modern synthetic methodologies.

By tuning the electronic density of the N–O bond via the 4-methoxy substituent, chemists can precisely modulate the Oxygen–Hydrogen Bond Dissociation Energy (O–H BDE) and the oxidation potential ( Eox​ ) of the corresponding radical intermediate. In a recent breakthrough, 4-MeOPNO was successfully deployed as a highly effective Hydrogen Atom Transfer (HAT) mediator for the selective electrochemical oxygenation of benzylic C(sp³)–H bonds[5].

In this system, the strongly electron-donating methoxy group stabilizes the reactive radical cation intermediate generated at the anode. This stabilization enables the catalytic system to efficiently abstract hydrogen atoms from challenging, electron-deficient substrates (e.g., yielding 4-nitroacetophenone with high Faraday efficiency) that typically resist standard electrochemical HAT catalysis[5]. The macroscopic dipole moment of 5.08 D is a direct physical manifestation of the localized electron density that makes this catalysis possible.

References

  • Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration Scientific & Academic Publishing (SAP)
  • Electric Dipole Moments of Substituted Pyridines, Pyridine 1-Oxides, and Nitrobenzenes Royal Society of Chemistry (RSC)
  • 4-methoxypyridine 1-oxide Physical Properties Stenutz
  • Recent Developments in the Chemistry of Heteroarom
  • Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp³)

Sources

Foundational

An In-depth Technical Guide to the Structural Elucidation of 1-(2,3-dihydro-1H-inden-5-yl)ethanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone (CAS 105552-60-1)

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of Structural Chemistry In the realm of modern drug discovery and materials science, an intimate underst...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Structural Chemistry

In the realm of modern drug discovery and materials science, an intimate understanding of a molecule's three-dimensional architecture is paramount. This guide is dedicated to the comprehensive structural analysis of the compound with CAS number 105552-60-1, identified as 1-(2,3-dihydro-1H-inden-5-yl)ethanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone . As of the latest literature review, a definitive single-crystal X-ray diffraction structure for this specific compound has not been publicly reported. This, however, does not impede our scientific inquiry. Instead, it presents an opportunity to delve into the principles of structural chemistry, leveraging data from analogous structures to build a robust predictive model and to outline a definitive experimental path for its eventual empirical determination.

This document will serve as a technical whitepaper, providing not just a prospective analysis but also a practical guide for researchers undertaking similar structural elucidation challenges. We will explore the crystallographic nuances of its core chemical moieties, propose a theoretical structural model, and detail the rigorous experimental protocols required for obtaining and refining its crystal structure.

Part 1: Deconstruction and Analysis of Constituent Moieties

The target molecule, with the molecular formula C₂₀H₁₈BrN₃S, is a composite of two key heterocyclic and polycyclic systems: the 4-(4-bromophenyl)-1,3-thiazol-2-yl-hydrazone group and the 2,3-dihydro-1H-inden-5-yl (indane) group. To anticipate the structural behavior of the complete molecule, we first turn our attention to the known crystallographic features of these fragments.

The 4-(4-bromophenyl)-1,3-thiazole-hydrazone Core: A Study in Planarity and Intermolecular Interactions

The 4-(4-bromophenyl)-1,3-thiazole-hydrazone scaffold is a frequent flyer in medicinal chemistry, known for a range of biological activities. Its structural chemistry is often characterized by a high degree of planarity and a propensity for significant intermolecular interactions.

A notable example is the crystal structure of 4-((1E)-1-{(2Z)-2-[4-(4-bromophenyl)-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}ethyl)phenol hemihydrate[1]. In this related structure, the bromophenyl and phenyl rings exhibit dihedral angles of 46.5° and 66.78° respectively, with the thiazolidene ring, indicating some rotational freedom. The crystal packing is stabilized by hydrogen bonding involving a lattice water molecule and weak C-H···S interactions[1].

Another relevant structure, 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one, demonstrates that the thiazole ring can be nearly coplanar with an adjacent indole ring system (dihedral angle of 3.1°) and the phenyl ring (dihedral angle of 10.8°)[2][3]. This planarity is often facilitated by intramolecular hydrogen bonds, such as the N-H···O interaction observed in this molecule. The crystal packing is further stabilized by pairs of N-H···O hydrogen bonds forming inversion dimers[2][3].

These examples suggest that the thiazole-hydrazone core in our target molecule is likely to be relatively planar, with the conformation influenced by both intramolecular hydrogen bonding and the steric demands of the indane substituent.

The 2,3-dihydro-1H-inden-1-one (Indanone) Moiety: Conformational Flexibility

The indanone system, a bicyclic aromatic ketone, is a common feature in both natural products and synthetic compounds. Its five-membered ring introduces a degree of conformational flexibility.

Studies of various (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivatives reveal that the three-ring system is largely planar, with slight deviations[4]. The planarity is maintained even with a formally sp³ hybridized carbon atom in the five-membered ring. This suggests that the indane portion of our target molecule will likely present a relatively flat surface for crystal packing.

Predictive Structural Model for CAS 105552-60-1

Based on the analysis of its constituent fragments, we can propose a theoretical model for the solid-state conformation of 1-(2,3-dihydro-1H-inden-5-yl)ethanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone.

Hypothesized Molecular Conformation:

  • The thiazole ring and the hydrazone linker are expected to be largely coplanar.

  • The bromophenyl group will likely be twisted out of the plane of the thiazole ring, with a dihedral angle potentially in the range of 40-70°.

  • The indane group, while possessing a flexible five-membered ring, is anticipated to be relatively planar as a whole.

  • An intramolecular hydrogen bond between the hydrazone N-H and a nitrogen atom of the thiazole ring could further stabilize a planar conformation of the core.

G cluster_0 4-(4-bromophenyl)-1,3-thiazol-2-yl-hydrazone Core cluster_1 2,3-dihydro-1H-inden-5-yl Moiety Bromophenyl Bromophenyl Ring Thiazole Thiazole Ring Bromophenyl->Thiazole Twisted Dihedral Hydrazone Hydrazone Linker Thiazole->Hydrazone Largely Coplanar Intramolecular_HBond Potential Intramolecular H-Bond Thiazole->Intramolecular_HBond Indane Indane Group Hydrazone->Indane Single Bond Linkage Hydrazone->Intramolecular_HBond

Part 2: A Prescriptive Workflow for Crystal Structure Determination

For a novel compound such as CAS 105552-60-1, a systematic and rigorous approach to crystal structure determination is essential. The following protocol outlines a field-proven methodology.

Synthesis and Purification

The synthesis of the target compound would likely involve the condensation of 5-acetylindane with 2-hydrazinyl-4-(4-bromophenyl)thiazole.

G Reactant_A 5-Acetylindane Product CAS 105552-60-1 Reactant_A->Product Reactant_B 2-Hydrazinyl-4-(4-bromophenyl)thiazole Reactant_B->Product

Crucially, the final product must be purified to the highest possible degree, as impurities can significantly hinder crystallization. Techniques such as column chromatography followed by recrystallization are standard.

Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. A multi-pronged approach to crystallization is recommended.

Crystallization MethodSolvent System(s)ConditionsRationale
Slow Evaporation Dichloromethane, Chloroform, Ethyl Acetate, AcetoneRoom temperature, protected from dustSimple and effective for many organic compounds.
Vapor Diffusion Hanging or sitting dropPrecipitant: Hexanes, Heptane, Diethyl Ether; Solvent: Dichloromethane, THFAllows for slow and controlled changes in solvent composition.
Solvent Layering A solution of the compound in a dense solvent (e.g., DCM) is layered with a less dense anti-solvent (e.g., hexane).Undisturbed at room temperatureGradual diffusion at the interface promotes slow crystal growth.
Cooling Saturated solution in a suitable solvent (e.g., ethanol, isopropanol)Slow cooling from an elevated temperatureDecreased solubility at lower temperatures can induce crystallization.
X-ray Diffraction Data Collection

Once suitable crystals are obtained, the next step is data collection using a single-crystal X-ray diffractometer.

G Select_Crystal Select a high-quality single crystal Mount_Crystal Mount on a goniometer head Select_Crystal->Mount_Crystal Cool_Crystal Cool to 100 K in a nitrogen stream Mount_Crystal->Cool_Crystal Center_Crystal Center the crystal in the X-ray beam Cool_Crystal->Center_Crystal Unit_Cell Determine the unit cell and crystal system Center_Crystal->Unit_Cell Data_Collection Collect a full sphere of diffraction data Unit_Cell->Data_Collection Data_Reduction Integrate reflections and apply corrections Data_Collection->Data_Reduction

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

StepSoftwarePurpose
Structure Solution SHELXT, SIRDetermine the initial positions of the atoms.
Structure Refinement SHELXL, Olex2Refine atomic positions, displacement parameters, and other structural parameters against the experimental data.
Validation PLATON, CheckCIFValidate the final structure for geometric and crystallographic correctness.

Part 3: Anticipated Crystallographic Data and Interpretation

While awaiting experimental data, we can anticipate the format and key parameters that will define the crystal structure of CAS 105552-60-1.

Tabulated Crystallographic Parameters (Hypothetical)
ParameterExpected Value/RangeSignificance
Crystal System Monoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space Group e.g., P2₁/c, P-1Defines the symmetry elements within the unit cell.
a, b, c (Å) 10-20Unit cell dimensions.
α, β, γ (°) 90 or as per systemUnit cell angles.
V (ų) 1500-2500Volume of the unit cell.
Z 2, 4, or 8Number of molecules in the unit cell.
R-factor < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Interpretation of X-ray Diffraction Data

The final refined structure will provide a wealth of information, including:

  • Precise bond lengths and angles: Confirming the molecular connectivity and identifying any unusual geometric features.

  • Torsional angles: Quantifying the conformation of the molecule and the relative orientations of the ring systems.

  • Intermolecular interactions: Identifying and characterizing hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the crystal packing.

This information is critical for understanding the solid-state properties of the material and for structure-activity relationship (SAR) studies in drug development.

Conclusion

While the definitive crystal structure of 1-(2,3-dihydro-1H-inden-5-yl)ethanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone (CAS 105552-60-1) remains to be experimentally determined, a comprehensive analysis of its constituent chemical moieties provides a strong foundation for predicting its structural characteristics. By following the detailed experimental workflow outlined in this guide, researchers will be well-equipped to obtain a high-quality crystal structure. The resulting data will be invaluable for advancing our understanding of this compound's chemical and physical properties, and for its potential applications in science and medicine.

References

  • Crystal structure of 4-((1E)-1-{(2Z)-2-[4-(4-bromophenyl)-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}ethyl)phenol hemihydrate. Acta Crystallographica Section E: Structure Reports Online, E67(Pt 6), o1429. [Link]

  • 2-(benzylidene)- 2,3-dihydro-1H-inden-1-one derivatives: Crystal structures & hirshfeld surface analysis. ResearchGate. [Link]

  • Refinement of crystal structure of 2-(2,3-dihydro-3-oxo-1 H -inden-1-ylidene). ResearchGate. [Link]

  • The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S. ResearchGate. [Link]

  • Crystal structure of 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one. Acta Crystallographica Section E: Structure Reports Online, E70(Pt 11), o1198-o1199. [Link]

  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences, 4(2), 670-678. [Link]

  • Crystal structure of 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one. ResearchGate. [Link]

  • 3-(4-Bromophenyl)-4-[2-(4-Nitrophenyl)hydrazinyl]furan-2(5h)-One. Amanote Research. [Link]

  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PMC. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and ... PMC. [Link]

  • Analysis method for X-ray diffraction measurement data.
  • N-(2,3-Dihydro-1H-inden-5-yl)acetamide. PubChem. [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

  • X-ray diffraction imaging of material microstructures.
  • Unveiling the catalytic potency of a novel hydrazone-linked covalent organic framework for the highly efficient one-pot synthesis of 1,2,4-triazolidine-3-thiones. RSC Publishing. [Link]

  • N-(2,3-Dihydro1H-inden-5-yl)-5-methyl-[1][5][6]triazolo[1,5-a]pyrimidin-7-amine. PubChem. [Link]

  • HIGH RESOLUTION X-RAY DIFFRACTION METHOD AND APPARATUS. European Patent Office. [Link]

  • United States Patent. OSTI.GOV. [Link]

  • Compound, composition, cured product, optically anisotropic body, optical element, and light guide element. PubChem. [Link]

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Exploratory

Decoding the Infrared Vibrational Signatures of 2-Ethyl-4-methoxypyridine 1-Oxide: A Mechanistic and Analytical Guide

Introduction & Structural Context 2-Ethyl-4-methoxypyridine 1-oxide (CAS: 105552-60-1) is a highly specialized heterocyclic compound that frequently presents as a dark yellow oil at room temperature[1]. In pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

2-Ethyl-4-methoxypyridine 1-oxide (CAS: 105552-60-1) is a highly specialized heterocyclic compound that frequently presents as a dark yellow oil at room temperature[1]. In pharmaceutical development, it serves as a critical precursor in the synthesis of complex pyridine derivatives, such as 2-pyridinemethanol, 4-methoxy-a-methyl- (CAS: 105552-58-7)[2], which are foundational to the manufacturing of proton pump inhibitors (PPIs).

Validating the structural integrity of this intermediate is paramount. Infrared (IR) spectroscopy provides a non-destructive, highly sensitive method for confirming the presence of the defining N-oxide and methoxy moieties. However, interpreting the IR spectrum of this compound requires a deep understanding of the electronic interplay between its functional groups.

Vibrational Theory & Electronic Causality

The IR spectrum of 2-ethyl-4-methoxypyridine 1-oxide is dictated by the complex electronic environment of the pyridine ring. The molecule features three competing electronic effects:

  • The N-Oxide Moiety (Dative Bond): The N→O bond possesses significant double-bond character due to oxygen π-electron delocalization back into the pyridine ring[3]. This shortens the N-O bond compared to aliphatic amine oxides, shifting its IR absorption to a higher frequency.

  • The 4-Methoxy Group (+M Effect): The oxygen atom of the methoxy group exerts a strong positive mesomeric (+M) effect, pushing electron density into the conjugated π-system. This slightly lowers the force constant of the ring's C=N and C=C bonds.

  • The 2-Ethyl Group (+I Effect): The alkyl chain provides a mild positive inductive (+I) effect, stabilizing the ring and contributing distinct aliphatic C-H stretching signatures.

Because pyridine N-oxides are highly hygroscopic, they readily form hydrates[4]. This is a critical analytical consideration: intermolecular hydrogen bonding between the N-O group and water molecules or protic solvents will significantly perturb the N-O stretching frequency[5].

IR_Vibrational_Logic Target 2-Ethyl-4-methoxypyridine 1-oxide NO_Group N-Oxide Moiety (Dative Bond) Target->NO_Group Methoxy 4-Methoxy Group (+M Effect) Target->Methoxy Ring Pyridine Core (Conjugated π-System) Target->Ring Alkyl 2-Ethyl Group (+I Effect) Target->Alkyl Band1 ν(N-O) Stretch 1254 - 1265 cm⁻¹ NO_Group->Band1 Back-donation Band2 ν(C-O-C) Sym ~1040 cm⁻¹ Methoxy->Band2 Ether linkage Band3 ν(C=C) & ν(C=N) 1578 - 1615 cm⁻¹ Ring->Band3 Ring deformation Band4 ν(C-H) Aliphatic 2850 - 2960 cm⁻¹ Alkyl->Band4 sp³ C-H stretch

Logical relationship between functional groups and their diagnostic IR absorption bands.

Core IR Absorption Bands

The following table summarizes the quantitative diagnostic bands required to validate the identity of 2-ethyl-4-methoxypyridine 1-oxide.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Note & Causality
N-Oxide (N→O) Stretching (ν N-O)1254 – 1265StrongThe characteristic N-O stretching vibration for pyridine N-oxides is localized here[3][5]. Shifts to lower frequencies if hydrated.
Methoxy (C-O-C) Asymmetric Stretch1240 – 1260StrongOften overlaps with the N-O stretching band, requiring careful deconvolution.
Methoxy (C-O-C) Symmetric Stretch1030 – 1050MediumServes as a crucial secondary marker to confirm the methoxy group independently of the N-O stretch.
Pyridine Ring C=N, C=C Stretch1578 – 1615Med-StrongThe C=N and C=C stretching modes of the pyridine ring manifest in this region[5].
Ethyl / Methoxy sp³ C-H Stretch2850 – 2960MediumStandard aliphatic signatures confirming the presence of the alkyl substituents.
Pyridine Ring sp² C-H Stretch3000 – 3100Weak-MedAromatic C-H bonds on the heterocyclic core.
N-Oxide (N-O) Bending (δ N-O)~840WeakThe N-O bending vibration is typically observed around 840 cm⁻¹[6].

Analytical Workflow: ATR-FTIR Protocol

Because 2-ethyl-4-methoxypyridine 1-oxide is a viscous oil[1], Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the optimal analytical technique. It eliminates the need for solvent dilution or KBr pellet pressing, which could inadvertently introduce moisture or cause solvent-induced spectral shifts in the highly polar N-O bond.

Step-by-Step Methodology
  • System Initialization & Purging: Purge the FTIR spectrometer with dry nitrogen (N₂) for 15 minutes. Causality: This removes atmospheric CO₂ and water vapor, which could obscure the critical 3300 cm⁻¹ region used to check for sample hydration.

  • Background Acquisition: Collect a background spectrum using a bare Diamond ATR crystal (32 scans, 4 cm⁻¹ resolution). Causality: Diamond is chosen over ZnSe because it is chemically inert and withstands the potentially strong adhesion of the pyridine N-oxide oil.

  • Sample Application: Apply 1–2 drops of the neat 2-ethyl-4-methoxypyridine 1-oxide oil directly onto the ATR crystal. Ensure complete coverage of the evanescent wave area without trapping air bubbles.

  • Spectral Acquisition: Run the sample scan using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution). Causality: 32 scans provide an optimal signal-to-noise ratio, while 4 cm⁻¹ resolution is mathematically required to resolve the overlapping N-O (~1260 cm⁻¹) and asymmetric C-O-C (~1250 cm⁻¹) stretching bands.

  • Data Processing (Self-Validation System): Apply an ATR correction algorithm to adjust for pathlength differences at varying wavelengths. Immediately inspect the 3200–3400 cm⁻¹ region. If a broad O-H stretch is present, the sample has absorbed moisture (forming a hydrate)[4], which invalidates the N-O stretch region. The absence of the O-H band self-validates the protocol, allowing for accurate assignment of the 1254–1265 cm⁻¹ N-O peak.

ATR_FTIR_Protocol Start System Initialization & N2 Purge Bkg Acquire Background Spectrum (Bare Diamond Crystal) Start->Bkg Sample Apply Neat Oil Sample (Avoid Air Bubbles) Bkg->Sample Scan Interferogram Acquisition (32 Scans, 4 cm⁻¹ Res) Sample->Scan Process Fourier Transform & ATR Correction Scan->Process Validate Self-Validation: Check for H2O (3300 cm⁻¹) Process->Validate

Step-by-step ATR-FTIR analytical workflow ensuring self-validating spectral acquisition.

Sources

Protocols & Analytical Methods

Method

protocol for the synthesis of 2-Ethyl-4-methoxypyridine 1-oxide from pyridine

An Application Note and Protocol for the Synthesis of 2-Ethyl-4-methoxypyridine 1-oxide Abstract This document provides a comprehensive, two-part protocol for the synthesis of 2-Ethyl-4-methoxypyridine 1-oxide, a valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 2-Ethyl-4-methoxypyridine 1-oxide

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 2-Ethyl-4-methoxypyridine 1-oxide, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis commences with the regioselective C-H ethylation of 4-methoxypyridine via a dearomative addition of a Grignard reagent to an in situ-generated N-acylpyridinium salt. The resulting intermediate, 2-Ethyl-4-methoxypyridine, is then subjected to N-oxidation using meta-chloroperoxybenzoic acid (m-CPBA) to yield the target compound. This guide offers detailed, step-by-step experimental procedures, mechanistic insights, safety protocols, and data interpretation guidelines tailored for researchers in organic synthesis and drug development.

Introduction

Pyridine N-oxides are a pivotal class of heterocyclic compounds that serve as key synthetic intermediates.[1] The N-O bond introduces unique reactivity, modulating the electron density of the pyridine ring and enabling a range of transformations not possible with the parent pyridine.[1][2] Specifically, it activates the C2 and C4 positions for nucleophilic attack and facilitates various C-H functionalization reactions.[1] The title compound, 2-Ethyl-4-methoxypyridine 1-oxide, incorporates functionalities that make it a versatile precursor for more complex molecular architectures in pharmaceutical and agrochemical research.[3][4]

The synthetic strategy outlined herein avoids the direct functionalization of the highly unreactive pyridine ring.[5][6] Instead, it employs a modern, two-step approach starting from the more activated 4-methoxypyridine. The first step leverages the temporary dearomatization of the pyridine ring to achieve a highly regioselective alkylation, a strategy that has gained traction for its efficiency and control.[7][8] The subsequent N-oxidation is a robust and high-yielding transformation, providing clean access to the desired product.

Overall Synthetic Scheme

The synthesis is performed in two distinct stages: C2-Ethylation followed by N-Oxidation.

Overall_Scheme cluster_step1 Part A: C2-Ethylation cluster_step2 Part B: N-Oxidation 4-MP 4-Methoxypyridine reagents1 4-MP->reagents1 EtMgBr + EtMgBr 2-E-4-MP 2-Ethyl-4-methoxypyridine reagents1->2-E-4-MP label_reagents1 1. Phenyl Chloroformate 2. EtMgBr, Toluene, -78 °C 2-E-4-MP_start 2-Ethyl-4-methoxypyridine reagents2 2-E-4-MP_start->reagents2 mCPBA + m-CPBA Final_Product 2-Ethyl-4-methoxypyridine 1-oxide reagents2->Final_Product label_reagents2 m-CPBA, DCM, 0 °C to RT

Caption: Two-step synthesis of the target N-oxide.

Part A: Synthesis of 2-Ethyl-4-methoxypyridine

This stage involves the activation of 4-methoxypyridine as an N-acylpyridinium salt, followed by the nucleophilic addition of an ethyl group using Ethylmagnesium Bromide.

Principle and Mechanistic Insights

The direct addition of nucleophiles to the electron-rich 4-methoxypyridine is unfavorable. To overcome this, the pyridine nitrogen is acylated with phenyl chloroformate. This transformation withdraws electron density from the ring, forming a highly electrophilic N-acylpyridinium ion. This activation renders the C2 position susceptible to nucleophilic attack by the Grignard reagent (EtMgBr).[7][9] The resulting dihydropyridine intermediate subsequently rearomatizes upon workup to yield the 2-ethylated product. The reaction is conducted at low temperatures (-78 °C) to control the high reactivity of the pyridinium salt and minimize side reactions.[7][9]

Ethylation_Mechanism Mechanism of C2-Ethylation A 4-Methoxypyridine Activation B N-Acylpyridinium Ion Formation A->B + Phenyl   Chloroformate C Nucleophilic Attack by Grignard Reagent B->C + EtMgBr D Dihydropyridine Intermediate C->D E Rearomatization (Workup) D->E F 2-Ethyl-4-methoxypyridine (Product) E->F

Caption: Logical flow of the C2-ethylation reaction.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Methoxypyridine≥98%Standard VendorStore under inert gas
Phenyl Chloroformate≥98%Standard VendorCorrosive, handle in a fume hood
Ethylmagnesium Bromide (EtMgBr)1.0 M in THF/TolueneStandard VendorMoisture-sensitive, handle under argon
TolueneAnhydrousStandard VendorDry over molecular sieves
Saturated aq. NH₄ClReagentIn-house prepFor quenching
Ethyl Acetate (EtOAc)ACS GradeStandard VendorFor extraction
BrineSaturatedIn-house prepFor washing
Anhydrous Magnesium Sulfate (MgSO₄)ReagentStandard VendorFor drying
EquipmentSpecification
Three-neck round-bottom flask250 mL, oven-dried
Magnetic stirrer and stir bar-
Argon or Nitrogen lineWith bubbler
Syringes and needlesVarious sizes, oven-dried
Low-temperature thermometer-100 °C to 20 °C range
Dry ice/acetone bathFor maintaining -78 °C
Separatory funnel500 mL
Rotary evaporator-
Flash chromatography systemSilica gel, appropriate solvent system
Detailed Experimental Protocol
  • Reaction Setup: Assemble a 250 mL three-neck flask, equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum, under a positive pressure of argon.

  • Initial Charge: Charge the flask with anhydrous toluene (80 mL) and 4-methoxypyridine (2.18 g, 20.0 mmol, 1.0 equiv.).

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Activation: Add phenyl chloroformate (6.26 g, 40.0 mmol, 2.0 equiv.) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture for 15 minutes at -78 °C.

  • Grignard Addition: Add ethylmagnesium bromide (40.0 mL of 1.0 M solution in THF, 40.0 mmol, 2.0 equiv.) dropwise over 30 minutes. A color change may be observed.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 12 hours. Progress can be monitored by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl solution and extracting with EtOAc.

  • Quenching: After 12 hours, slowly quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution dropwise at -78 °C.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add 100 mL of water, and extract with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL). Dry the organic phase over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Ethyl-4-methoxypyridine as a colorless or pale yellow oil.

Part B: N-Oxidation of 2-Ethyl-4-methoxypyridine

This final step converts the synthesized intermediate into the target N-oxide using a standard peracid oxidant.

Principle and Mechanistic Insights

The N-oxidation of pyridines is a classic electrophilic reaction at the lone pair of the nitrogen atom. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used peracid for this transformation.[4][10] The terminal oxygen atom of the peroxy acid is electrophilic and is transferred to the nucleophilic pyridine nitrogen. The reaction is typically high-yielding and clean, with the main byproduct being meta-chlorobenzoic acid, which can be easily removed by an aqueous basic wash.

Critical Safety Precautions for Handling m-CPBA

Caution! meta-Chloroperoxybenzoic acid is a strong oxidizing agent and a potentially explosive organic peroxide.[11][12]

  • Handling: Always handle m-CPBA in a chemical fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • Storage: Store m-CPBA refrigerated (2-8 °C) in its original container, away from heat, flammable materials, and reducing agents.[14] Do not use metal spatulas, as metal contamination can catalyze decomposition.

  • Reaction Conditions: Reactions involving peracids are exothermic. Add the reagent in portions and use an ice bath to control the temperature. Never add the entire amount at once.

  • Workup: Ensure all unreacted peroxide is quenched before concentrating the reaction mixture. A common method is to add an aqueous solution of a mild reducing agent like sodium sulfite or sodium thiosulfate until a starch-iodide test is negative.[4]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Ethyl-4-methoxypyridineSynthesized in Part A-Ensure it is free of residual solvents
meta-Chloroperoxybenzoic acid (m-CPBA)~77% (balance water)Standard VendorHandle with extreme caution (see above)
Dichloromethane (DCM)ACS GradeStandard Vendor-
Saturated aq. Sodium Bicarbonate (NaHCO₃)ReagentIn-house prepFor washing
BrineSaturatedIn-house prepFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentStandard VendorFor drying
EquipmentSpecification
Round-bottom flask100 mL
Magnetic stirrer and stir bar-
Ice/water bathFor maintaining 0 °C
Separatory funnel250 mL
Rotary evaporator-
Detailed Experimental Protocol

Oxidation_Workflow start Start setup Dissolve 2-Ethyl-4-methoxypyridine in DCM start->setup cool Cool to 0 °C (Ice Bath) setup->cool add_mcpba Add m-CPBA Portion-wise cool->add_mcpba react Stir at RT (4-6 hours) add_mcpba->react monitor Monitor by TLC react->monitor wash_base Wash with aq. NaHCO₃ monitor->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate under Reduced Pressure dry->concentrate product Obtain Product concentrate->product

Caption: Experimental workflow for the N-oxidation step.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Ethyl-4-methoxypyridine (1.37 g, 10.0 mmol, 1.0 equiv.) in dichloromethane (40 mL).

  • Cooling: Place the flask in an ice/water bath and cool the solution to 0 °C with stirring.

  • Oxidant Addition: Add m-CPBA (~77%, 2.70 g, ~12.0 mmol, 1.2 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC (a more polar spot for the N-oxide should appear).

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer thoroughly with saturated aqueous NaHCO₃ (3 x 40 mL) to remove m-chlorobenzoic acid (Caution: CO₂ evolution). Then, wash with brine (40 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product is often of high purity after the basic wash. If necessary, it can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash chromatography to yield 2-Ethyl-4-methoxypyridine 1-oxide as a crystalline solid. Pyridine N-oxides can be hygroscopic.[15][16]

Expected Results and Characterization

  • 2-Ethyl-4-methoxypyridine: A pale yellow oil. Yields after chromatography are typically in the range of 50-70%.

  • 2-Ethyl-4-methoxypyridine 1-oxide: A white to off-white crystalline solid.[16] Yields for the N-oxidation step are typically >90%.

  • ¹H NMR Spectroscopy: The proton signals of the pyridine ring in the N-oxide will be shifted compared to the parent pyridine. Protons at the C2 and C6 positions typically shift downfield upon N-oxidation.

  • Mass Spectrometry: ESI-MS should show a clear [M+H]⁺ peak corresponding to the molecular weight of the product (C₈H₁₁NO₂ = 153.18 g/mol ).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Part A: Low or no conversion Inactive Grignard reagent (degraded by moisture/air).Use a fresh bottle of Grignard reagent or titrate it before use. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.
Insufficient activation of 4-methoxypyridine.Confirm the quality of the phenyl chloroformate. Ensure correct stoichiometry.
Part B: Incomplete Oxidation Insufficient m-CPBA (potency may be lower than stated).Add an additional portion (0.1-0.2 equiv.) of m-CPBA and monitor by TLC.
Product is an oil, not a solid Product may be impure or hygroscopic.Re-purify by column chromatography. Dry thoroughly under high vacuum. Pyridine N-oxides are known to be hygroscopic.[15][16]
Difficult purification in Part B Incomplete removal of m-chlorobenzoic acid.Perform additional washes with saturated NaHCO₃ solution. Ensure the aqueous layer is basic (pH > 8) after washing.

References

  • Sindhe, H., Reddy, M. M., Rajkumar, K., Kamble, A., Singh, A., Kumar, A., & Sharma, S. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PMC. [Link]

  • Functionalization of Pyridines via Reissert-Henze Reaction. (n.d.). Retrieved April 3, 2026, from [Link]

  • Douglas, C. J., & MacMillan, D. W. C. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13838–13841. [Link]

  • Wang, Z., Chen, P., & Liu, G. (2024). Superoxide Radical Anion Triggered Dual Functionalization of Pyridine Through Degenerate Ring Transformation. CCS Chemistry. [Link]

  • Maity, P., & Mandal, P. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(31), 6681–6705. [Link]

  • Mosher, H. S., & Soeder, R. W. (1962). PYRIDINE-N-OXIDE. Organic Syntheses, 42, 91. [Link]

  • Guo, Y., Reis, M. C., Kootstra, J., van der Pijl, F., Harutyunyan, S. R., & Minnaard, A. J. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(14), 8855–8863. [Link]

  • Guo, Y., Reis, M. C., Kootstra, J., van der Pijl, F., Harutyunyan, S. R., & Minnaard, A. J. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Publications. [Link]

  • Oxford Lab Fine Chem. (n.d.). (3-Chloroperbenzoic Acid) MSDS CAS. Retrieved April 3, 2026, from [Link]

  • UCLA Chemistry and Biochemistry. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]

  • Guo, Y., Reis, M. C., Kootstra, J., van der Pijl, F., Harutyunyan, S. R., & Minnaard, A. J. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(14), 8855–8863. [Link]

  • Comins, D. L., & Schilling, S. (2007). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 3-Chloroperoxybenzoic acid. [Link]

  • El-Ghanam, A. M. (2001). Recent trends in the chemistry of pyridine N-oxides. The Vespiary. [Link]

  • Berry, D. J., & Wakefield, B. J. (1971). Aryne chemistry. Part XIX. Some reactions of tetrachloro-4-methoxypyridine with Grignard reagents and organolithium compounds. Journal of the Chemical Society C: Organic, 642. [Link]

  • Cioffi, E. A. (1978). The alkylation of 4-pyridone. Youngstown State University. [Link]

  • Guo, Y., Reis, M. C., Kootstra, J., van der Pijl, F., Harutyunyan, S. R., & Minnaard, A. J. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. PubMed. [Link]

  • Creemer, L. C., & Renga, J. M. (2015). Pyridine n-oxides and processes for their preparation.
  • PrepChem.com. (n.d.). Synthesis of (c) (±)-1-[4-methoxy-2-pyridyl]-ethyl acetate. Retrieved April 3, 2026, from [Link]

  • Organic Chemistry Portal. (2022, December 25). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides [Video]. YouTube. [Link]

  • Reddy, G. S., Kumar, D. S., & Reddy, M. R. (2019). The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. ACS Publications. [Link]

  • Kim, D. W., & Jeong, H. (2024). Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. PMC. [Link]

  • Reddit. (2025, June 17). How to dry pyridine N-oxide obtained commerically. r/Chempros. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-acetoxymethyl-4-methoxypyridine. Retrieved April 3, 2026, from [Link]

  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. (n.d.). Google Patents.
  • Rousseau, G. (2009). 4‐Methoxypyridine N‐oxide. ResearchGate. [Link]

  • Chary, M. V. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

  • Kappe, C. O. (2016). Preparation of Pyridine N-oxide Derivatives in Microreactor. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Ethyl-2-methylpyridine. Retrieved April 3, 2026, from [Link]

  • El-Ghanam, A. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]

Sources

Application

Application Notes &amp; Protocols: 2-Ethyl-4-methoxypyridine 1-oxide as a Versatile Synthetic Intermediate

Introduction: Unlocking Pyridine Chemistry Substituted pyridines are fundamental scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. However, the inherent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Pyridine Chemistry

Substituted pyridines are fundamental scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. However, the inherent electron-deficient nature of the pyridine ring often renders it unreactive towards conventional synthetic transformations. The strategic introduction of an N-oxide functionality dramatically alters this reactivity profile, transforming the pyridine into a versatile and highly tractable intermediate.

This guide focuses on 2-Ethyl-4-methoxypyridine 1-oxide , a specialized building block designed for advanced synthetic applications. The N-oxide group not only activates the pyridine ring for subsequent functionalization but also acts as a powerful directing group. In concert with the electronic and steric influence of the C2-ethyl and C4-methoxy substituents, this intermediate provides chemists with a powerful tool for the regioselective construction of complex, polysubstituted pyridines. We will explore its synthesis, core reactivity, and provide detailed protocols for its application in key synthetic transformations relevant to researchers in drug development and process chemistry.

Synthesis and Physicochemical Properties

The target compound is most reliably prepared through the direct oxidation of its parent heterocycle, 2-Ethyl-4-methoxypyridine. The N-oxide can be synthesized using common oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[1][2][3] The latter is often preferred for its cleaner reaction profile and milder conditions.

Protocol 1: Synthesis of 2-Ethyl-4-methoxypyridine 1-oxide

This protocol describes the oxidation of 2-Ethyl-4-methoxypyridine using m-CPBA.

Materials:

  • 2-Ethyl-4-methoxypyridine

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes or DCM/Methanol solvent system

Procedure:

  • In a round-bottom flask, dissolve 2-Ethyl-4-methoxypyridine (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add m-CPBA (1.2 equiv) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated Na₂S₂O₃ solution to decompose excess peroxide, followed by saturated NaHCO₃ solution to remove the m-chlorobenzoic acid byproduct.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-Ethyl-4-methoxypyridine 1-oxide.

Data Presentation: Physicochemical Properties

PropertyValueSource/Note
Chemical Name 2-Ethyl-4-methoxypyridine 1-oxideIUPAC
CAS Number 105552-60-1[4]
Molecular Formula C₈H₁₁NO₂-
Molecular Weight 153.18 g/mol -
Appearance Expected to be an off-white to light orange solidBased on analogs[5][6]
Melting Point 73-79 °C (for 4-methoxypyridine N-oxide)Data for close analog
Boiling Point 149-151 °C (for 2-ethylpyridine)Data for parent heterocycle[7]
Solubility Soluble in most common organic solvents[2]
Hygroscopicity Likely hygroscopicCommon for pyridine N-oxides[2]

Core Reactivity and Mechanistic Principles

The synthetic utility of 2-Ethyl-4-methoxypyridine 1-oxide stems from the powerful electronic perturbation induced by the N-oxide moiety. The oxygen atom is electron-donating by resonance and electron-withdrawing by induction. This dual nature activates the pyridine ring in several key ways:

  • Activation of C2/C6 Positions: The N-oxide group increases the electron density at the C2 and C6 positions, making their C-H bonds more susceptible to deprotonation or reaction with organometallics and directing transition-metal-catalyzed C-H activation.[8][9]

  • Facilitation of Nucleophilic Attack: Upon coordination of the N-oxide oxygen to an electrophile or activating agent (e.g., TFAA, Ac₂O, POCl₃), the pyridine ring becomes highly electron-deficient. This "activates" the C2 and C6 positions for attack by a wide range of nucleophiles, a reaction pathway that is highly disfavored in the parent pyridine.[2][10]

The substituents provide further regiochemical control:

  • C2-Ethyl Group: Provides steric hindrance at the C2 position, potentially favoring reactions at the less-hindered C6 position.

  • C4-Methoxy Group: As a strong electron-donating group, it further enhances the electron density of the ring, particularly at the ortho-positions (C3 and C5), though the primary reactivity is still dictated by the N-oxide.

G cluster_synthesis Synthesis Workflow Start 2-Ethyl-4-methoxypyridine Oxidation Oxidation (e.g., m-CPBA, DCM) Start->Oxidation Workup Aqueous Workup (NaHCO₃, Na₂S₂O₃) Oxidation->Workup Purification Column Chromatography Workup->Purification Product 2-Ethyl-4-methoxypyridine 1-oxide Purification->Product

Caption: Synthetic workflow for 2-Ethyl-4-methoxypyridine 1-oxide.

Application Notes & Protocols

Application 1: Regioselective C6-Arylation via Palladium-Catalyzed C-H Activation

Pyridine N-oxides are excellent substrates for direct C-H functionalization, as the N-oxide can act as a coordinating group to direct a metal catalyst to the proximal C-H bond.[9][11] This protocol details a method for the C6-arylation of 2-Ethyl-4-methoxypyridine 1-oxide, taking advantage of the steric bulk of the C2-ethyl group to favor reaction at the C6 position.

Protocol 2: C6-Arylation of 2-Ethyl-4-methoxypyridine 1-oxide

Materials:

  • 2-Ethyl-4-methoxypyridine 1-oxide

  • Aryl bromide (e.g., 4-bromotoluene, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)₃·HBF₄, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA) or Dioxane

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Deionized water

Procedure:

  • To an oven-dried Schlenk flask, add 2-Ethyl-4-methoxypyridine 1-oxide (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), P(t-Bu)₃·HBF₄ (0.10 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMA via syringe.

  • Heat the reaction mixture to 110-130 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water (3x) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude material via flash column chromatography to yield the 2-Ethyl-6-aryl-4-methoxypyridine 1-oxide.

  • (Optional) The N-oxide can be readily deoxygenated using a reducing agent like PCl₃ or by catalytic hydrogenation to afford the final 2-Ethyl-6-aryl-4-methoxypyridine.[12]

G start Setup Add Reagents: - Pyridine N-oxide - Aryl Bromide - Pd(OAc)₂ / Ligand - K₂CO₃ - Anhydrous Solvent reaction Reaction Heat under Inert Atmosphere (110-130 °C) start->reaction workup Workup Cool, dilute with EtOAc, filter through Celite® reaction->workup extraction Extraction Wash with H₂O and Brine workup->extraction purification Purification Dry, concentrate, and perform column chromatography extraction->purification product Product | 2-Ethyl-6-aryl-4-methoxypyridine 1-oxide purification->product

Caption: Workflow for Pd-catalyzed C6-Arylation.

Application 2: C2-Functionalization via Nucleophilic Addition

Activating the N-oxide with an acylating or sulfonylating agent renders the pyridine ring highly electrophilic, facilitating the addition of carbon nucleophiles like Grignard or organolithium reagents.[2][10] The reaction typically proceeds via an initial 1,2-addition, followed by an elimination/re-aromatization sequence to yield the 2-substituted pyridine.

Protocol 3: C2-Alkylation using a Grignard Reagent

Materials:

  • 2-Ethyl-4-methoxypyridine 1-oxide

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylmagnesium bromide (e.g., MeMgBr, 1.5 equiv, 3.0 M in Et₂O)

  • Trifluoroacetic anhydride (TFAA, 1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • Dissolve 2-Ethyl-4-methoxypyridine 1-oxide (1.0 equiv) in anhydrous THF in an oven-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add trifluoroacetic anhydride (TFAA, 1.2 equiv) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to form the activated O-acylated intermediate.

  • In a separate flask, prepare the Grignard reagent or use a commercially available solution.

  • Slowly add the Grignard reagent (1.5 equiv) to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 2,6-diethyl-4-methoxypyridine. Note: This reaction often results in the deoxygenated product directly.

G cluster_mechanism Mechanism of C2-Alkylation A Pyridine N-oxide B Activation with TFAA A->B C Activated Intermediate (N-O-COCF₃) B->C D Nucleophilic Attack (R-MgX at C2) C->D E Dihydropyridine Intermediate D->E F Elimination & Rearomatization E->F G 2-Substituted Pyridine F->G

Caption: General mechanism for C2-alkylation via N-oxide activation.

Safety and Handling

As a research chemical, 2-Ethyl-4-methoxypyridine 1-oxide and its analogs should be handled with appropriate care in a laboratory setting.

Hazard ClassGHS Information (based on 2-Methyl-4-methoxypyridine-n-oxide)Precautionary Statements
Acute Toxicity, Oral H302: Harmful if swallowedP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Corrosion/Irritation H315: Causes skin irritationP280, P302+P352: Wear protective gloves. IF ON SKIN: Wash with plenty of water.
Eye Damage/Irritation H319: Causes serious eye irritationP280, P305+P351+P338: Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
STOT-Single Exposure H335: May cause respiratory irritationP261, P304+P340: Avoid breathing dust. IF INHALED: Remove person to fresh air.

Source: GHS data derived from the closely related analog, 2-Methyl-4-methoxypyridine-n-oxide.[4]

Handling: Use only in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Storage: Pyridine N-oxides can be hygroscopic.[2] Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • Angewandte Chemie International Edition. (2020). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Angewandte Chemie International Edition. [Link]

  • Scilit. (2021). Recent Progress on Pyridine N-Oxide in Organic Transformations: A Review. Scilit. [Link]

  • Semantic Scholar. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC. [Link]

  • ResearchGate. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. [Link]

  • Journal of the American Chemical Society. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]

  • Organic Syntheses. (n.d.). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Organic Syntheses. [Link]

  • Organic Syntheses. (n.d.). 3-METHYLPYRIDINE-1-OXIDE and 3-METHYL-4-NITROPYRIDINE-1-OXIDE. Organic Syntheses. [Link]

  • The Vespiary. (2001). Recent trends in the chemistry of pyridine N-oxides. The Vespiary. [Link]

  • University of California, Irvine. (n.d.). Nucleophilic Substitution Reactions. UCI Open. [Link]

  • ResearchGate. (n.d.). 4‐Methoxypyridine N‐oxide. ResearchGate. [Link]

  • Google Patents. (2022). Synthesis process of pyridine-N-oxide.
  • Organic Chemistry Portal. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Chemistry Portal. [Link]

  • ACS Publications. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters. [Link]

  • PubMed. (2011). Mild addition of nucleophiles to pyridine-N-oxides. PubMed. [Link]

  • Google Patents. (2015). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • Stenutz. (n.d.). 4-ethyl-2-methylpyridine. Stenutz. [Link]

  • PubChem. (n.d.). 4-Ethenyl-2-methoxypyridine. PubChem. [Link]

  • The Good Scents Company. (n.d.). 2-ethyl pyridine. The Good Scents Company. [Link]

  • PubChem. (n.d.). 2-Amino-4-Methoxypyridine. PubChem. [Link]

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Method

Application Note &amp; Protocol: The Boekelheide Rearrangement of 2-Ethyl-4-methoxypyridine 1-oxide

Introduction: Unlocking Pyridine Core Functionalization The Boekelheide rearrangement is a potent synthetic transformation that facilitates the functionalization of the alkyl side-chain of 2-alkylpyridine N-oxides.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Pyridine Core Functionalization

The Boekelheide rearrangement is a potent synthetic transformation that facilitates the functionalization of the alkyl side-chain of 2-alkylpyridine N-oxides.[1][2] This reaction, first reported by Virgil Boekelheide in 1954, has become an invaluable tool in heterocyclic chemistry for the synthesis of pyridyl carbinols and their derivatives, which are key intermediates in the development of pharmaceuticals and other biologically active compounds. This application note provides a detailed guide to the Boekelheide rearrangement of 2-Ethyl-4-methoxypyridine 1-oxide, a substrate with both an ethyl group amenable to rearrangement and an electron-donating methoxy group that influences the reactivity of the pyridine ring. We will delve into the mechanistic intricacies, provide optimized reaction conditions, and present a step-by-step protocol for researchers in drug discovery and synthetic chemistry.

Mechanistic Insights: A Tale of Acylation and Sigmatropic Shift

The Boekelheide rearrangement proceeds through a fascinating cascade of reactions initiated by the acylation of the N-oxide.[2] The choice of acylating agent is critical, with acetic anhydride traditionally used, often requiring high temperatures.[2] However, the use of trifluoroacetic anhydride (TFAA) has gained prominence as it allows the reaction to proceed at or below room temperature, offering milder conditions and often improved yields.[2]

The generally accepted mechanism involves the following key steps:

  • O-Acylation: The pyridine N-oxide oxygen attacks the acylating agent (e.g., TFAA), forming a highly reactive N-acyloxypyridinium intermediate.

  • Deprotonation: A base, typically the counter-ion from the acylating agent (e.g., trifluoroacetate), abstracts a proton from the α-carbon of the alkyl group. This deprotonation is the rate-determining step.

  • [2][2]-Sigmatropic Rearrangement: The resulting intermediate undergoes a concerted, pericyclic[2][2]-sigmatropic rearrangement. This is the core transformation of the Boekelheide reaction.

  • Rearomatization and Hydrolysis: The rearrangement product rearomatizes, and subsequent hydrolysis of the resulting ester yields the desired pyridyl carbinol.

The mechanism can be visualized as follows:

Boekelheide_Mechanism cluster_0 O-Acylation cluster_1 Deprotonation cluster_2 [3,3]-Sigmatropic Rearrangement cluster_3 Hydrolysis Start 2-Ethyl-4-methoxypyridine 1-oxide Intermediate1 N-Trifluoroacetoxy- pyridinium intermediate Start->Intermediate1 + TFAA AcylatingAgent TFAA Intermediate2 Ylide Intermediate Intermediate1->Intermediate2 - CF3COOH Intermediate3 Rearranged Intermediate Intermediate2->Intermediate3 Product 1-(4-Methoxy-2-pyridinyl)ethanol Intermediate3->Product Hydrolysis

Figure 1: The reaction mechanism of the Boekelheide rearrangement.

Substituent Effects: The Role of the 2-Ethyl and 4-Methoxy Groups

The nature of the substituents on the pyridine ring significantly influences the course of the Boekelheide rearrangement.

  • The 2-Ethyl Group: The presence of an ethyl group at the 2-position provides two potential sites for deprotonation (the α- and β-carbons). However, deprotonation at the α-carbon is significantly more favorable due to the acidity imparted by the adjacent positively charged nitrogen in the N-acyloxypyridinium intermediate. This leads to the selective formation of the 1-(2-pyridinyl)ethanol derivative.

  • The 4-Methoxy Group: The methoxy group at the 4-position is an electron-donating group. This increases the electron density of the pyridine ring, which can have two opposing effects. On one hand, it can enhance the nucleophilicity of the N-oxide oxygen, potentially accelerating the initial acylation step. On the other hand, the increased electron density on the ring might slightly disfavor the subsequent deprotonation step by reducing the acidity of the α-protons. However, in practice, the reaction is generally expected to proceed efficiently.

Experimental Protocol: Synthesis of 1-(4-Methoxy-2-pyridinyl)ethanol

This protocol is divided into two stages: the synthesis of the starting material, 2-Ethyl-4-methoxypyridine 1-oxide, and the subsequent Boekelheide rearrangement.

Part A: Synthesis of 2-Ethyl-4-methoxypyridine 1-oxide

A two-step procedure is typically employed for the synthesis of the starting material.

Step 1: Synthesis of 2-Ethyl-4-methoxypyridine

This can be achieved through various cross-coupling methods. A representative procedure using a Negishi coupling is provided below.

Materials:

  • 2-Chloro-4-methoxypyridine

  • Ethylzinc chloride (0.5 M in THF)

  • Pd(dppf)Cl₂ (Dichlorobis(diphenylphosphino)ferrocene)palladium(II))

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 2-chloro-4-methoxypyridine (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

  • Add anhydrous THF to dissolve the solids.

  • Slowly add ethylzinc chloride (1.2 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Ethyl-4-methoxypyridine.

Step 2: N-Oxidation of 2-Ethyl-4-methoxypyridine

Materials:

  • 2-Ethyl-4-methoxypyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-Ethyl-4-methoxypyridine (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ (2 x) and then with brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-Ethyl-4-methoxypyridine 1-oxide. This product is often used in the next step without further purification.

Part B: Boekelheide Rearrangement of 2-Ethyl-4-methoxypyridine 1-oxide

This protocol utilizes the milder conditions afforded by trifluoroacetic anhydride.

Materials:

  • 2-Ethyl-4-methoxypyridine 1-oxide

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve 2-Ethyl-4-methoxypyridine 1-oxide (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is the trifluoroacetate ester. For hydrolysis, dissolve the crude ester in a mixture of methanol and water (e.g., 4:1) and add a base such as K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Remove the methanol under reduced pressure, and extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude 1-(4-Methoxy-2-pyridinyl)ethanol by column chromatography on silica gel.

Summary of Reaction Conditions

ParameterAcetic AnhydrideTrifluoroacetic Anhydride (TFAA)
Temperature Reflux (~140 °C)[2]0 °C to Room Temperature[2]
Reaction Time Several hours1-4 hours
Reagent Equiv. Often used as solvent1.5 - 2.0 equivalents
Solvent Acetic AnhydrideDichloromethane (DCM)
Yields Moderate to GoodGood to Excellent
Notes Harsher conditions, potential for side productsMilder conditions, generally higher yields and cleaner reactions

Workflow Visualization

Workflow Start 2-Chloro-4-methoxypyridine Step1 Negishi Coupling (Ethylzinc chloride, Pd(dppf)Cl₂) Start->Step1 Intermediate1 2-Ethyl-4-methoxypyridine Step1->Intermediate1 Step2 N-Oxidation (m-CPBA) Intermediate1->Step2 Intermediate2 2-Ethyl-4-methoxypyridine 1-oxide Step2->Intermediate2 Step3 Boekelheide Rearrangement (TFAA) Intermediate2->Step3 Intermediate3 Trifluoroacetate Ester Step3->Intermediate3 Step4 Hydrolysis (K₂CO₃, MeOH/H₂O) Intermediate3->Step4 Product 1-(4-Methoxy-2-pyridinyl)ethanol Step4->Product

Figure 2: Overall workflow for the synthesis of 1-(4-Methoxy-2-pyridinyl)ethanol.

Conclusion and Further Applications

The Boekelheide rearrangement of 2-Ethyl-4-methoxypyridine 1-oxide offers an efficient route to a valuable functionalized pyridine derivative. The use of trifluoroacetic anhydride provides a mild and effective method for this transformation. The resulting 1-(4-Methoxy-2-pyridinyl)ethanol can be further elaborated, for example, by oxidation to the corresponding ketone or by nucleophilic substitution at the carbinol center, opening up a wide array of possibilities for the synthesis of novel compounds for drug discovery and materials science. This application note provides a solid foundation for researchers to successfully employ this powerful reaction in their synthetic endeavors.

References

  • Boekelheide, V.; Linn, W. J. Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. J. Am. Chem. Soc.1954 , 76 (5), 1286–1291. [Link]

  • Boekelheide reaction. In Wikipedia; 2023. [Link]

  • Fontenas, C.; Bejan, E.; Aït-Haddou, H.; Balavoine, G. G. A. The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. Synth. Commun.1995 , 25 (5), 629–633. [Link]

  • Rzepa, H. S. Mechanism of the Boekelheide rearrangement. Henry Rzepa's Blog. 2013 . [Link]

  • Andreotti, D.; et al. Reaction of 2-alkyl pyridine N-oxide derivatives with Mosher's acyl chloride: first example of stereoselective Boekelheide rearrangement. Tetrahedron Lett.2010 , 51 (51), 6753-6756. [Link]

Sources

Application

Application Note: Deoxygenation Protocols for 2-Ethyl-4-methoxypyridine N-oxide Reduction

Introduction Pyridine N-oxides are invaluable intermediates in the synthesis of functionalized heterocyclic compounds. The N-oxide moiety alters the electronic properties of the pyridine ring, activating it for various e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyridine N-oxides are invaluable intermediates in the synthesis of functionalized heterocyclic compounds. The N-oxide moiety alters the electronic properties of the pyridine ring, activating it for various electrophilic and nucleophilic substitution reactions that are otherwise challenging to perform on the parent heterocycle.[1][2][3][4][5] Specifically, N-oxidation facilitates functionalization at the C2 and C4 positions.[5]

Following the successful modification of the pyridine ring, the final step is often the removal of the N-oxide group to regenerate the pyridine. This deoxygenation step is crucial for accessing the target molecule. 2-Ethyl-4-methoxypyridine N-oxide serves as a representative substrate, incorporating both alkyl and alkoxy substituents, which are common in pharmaceutical and agrochemical development.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of several robust and field-proven protocols for the deoxygenation of 2-Ethyl-4-methoxypyridine N-oxide. The protocols range from classical stoichiometric methods to modern, mild catalytic procedures, offering flexibility based on available resources, substrate sensitivity, and green chemistry considerations. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and expert insights to ensure successful implementation.

Comparative Overview of Deoxygenation Protocols

The choice of a deoxygenation protocol depends on factors such as functional group tolerance, cost, reaction conditions, and scalability. The following table summarizes the key features of the methods detailed in this guide.

Method Primary Reagent(s) Catalyst Typical Solvents Temp. Key Advantages & Considerations
Protocol 1: Classical Phosphine Triphenylphosphine (PPh₃)NoneToluene, THF, DioxaneRefluxSimple, widely used. Requires removal of PPh₃O byproduct.[2][6]
Protocol 2: Rhenium-Catalyzed Triphenylphosphine (PPh₃)CH₃ReO(SR)₂(PPh₃)Benzene, THFRoom TempHigh efficiency, rapid conversion under mild conditions.[6]
Protocol 3: Green Iron-Based Iron Powder, H₂ONone (CO₂ promoted)Acetonitrile/H₂O80 °CEnvironmentally benign, cost-effective, high chemoselectivity.[7]
Protocol 4: Catalytic Iodide Formic Acid, MgI₂Iodide (from MgI₂)Formic Acid50 °CSustainable, metal-free catalyst, mild conditions.[8][9]
Protocol 5: Photoredox Isopropanol (IPA)Organic PhotocatalystIsopropanolRoom TempHighly chemoselective, uses light energy, recyclable reductant.[10]

Protocol 1: Classical Deoxygenation with Triphenylphosphine

This method is one of the most established for N-oxide reduction, relying on the high oxophilicity of trivalent phosphorus compounds. The reaction proceeds via a direct oxygen atom transfer from the N-oxide to triphenylphosphine, forming the desired pyridine and triphenylphosphine oxide.

Mechanism Insight: The lone pair of the N-oxide oxygen atom attacks the phosphorus center of PPh₃. This is followed by the collapse of the intermediate and cleavage of the N-O bond, which is energetically favorable due to the formation of the very stable P=O double bond in triphenylphosphine oxide.

Experimental Protocol

Materials and Reagents:

  • 2-Ethyl-4-methoxypyridine N-oxide

  • Triphenylphosphine (PPh₃)

  • Anhydrous Toluene or Dioxane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Silica gel for chromatography

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Ethyl-4-methoxypyridine N-oxide (1.0 eq).

  • Reagent Addition: Add anhydrous toluene (or dioxane) to create a ~0.2 M solution. Add triphenylphosphine (1.1 - 1.5 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C for toluene).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the polar N-oxide starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will be a mixture of 2-Ethyl-4-methoxypyridine and triphenylphosphine oxide.

  • Purification: Purify the crude mixture using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the less polar pyridine product from the highly polar triphenylphosphine oxide byproduct.

Expert Insights:

  • Stoichiometry: Using a slight excess of PPh₃ ensures complete consumption of the starting N-oxide.

  • Byproduct Removal: Triphenylphosphine oxide can sometimes be challenging to remove completely. If the product is basic, an acidic wash (e.g., 1M HCl) can be used to extract the product into the aqueous phase, leaving the neutral PPh₃O in the organic layer. The aqueous layer is then basified and re-extracted.

  • Alternative Reagents: Phosphorus trichloride (PCl₃) can also be used and often reacts at lower temperatures. However, it is less selective and can lead to chlorination of the pyridine ring, especially if used with reagents like POCl₃.[3][11]

Protocol 2: Rhenium-Catalyzed Deoxygenation

The introduction of a transition metal catalyst can dramatically accelerate the rate of deoxygenation, allowing the reaction to proceed under much milder conditions. Oxorhenium(V) complexes are particularly effective at facilitating oxygen atom transfer from N-oxides to a stoichiometric reductant like PPh₃.[6]

Experimental Protocol

Materials and Reagents:

  • 2-Ethyl-4-methoxypyridine N-oxide

  • Triphenylphosphine (PPh₃)

  • Rhenium Catalyst (e.g., CH₃Re(O)(SR)₂PPh₃, ~0.1 mol%)

  • Anhydrous Benzene or THF

  • Schlenk flask or similar glassware for inert atmosphere

  • Magnetic stirrer

Procedure:

  • Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-Ethyl-4-methoxypyridine N-oxide (1.0 eq) and triphenylphosphine (1.05 eq) in anhydrous benzene or THF.

  • Catalyst Addition: Add the rhenium catalyst (e.g., 0.1 mol%) to the stirred solution.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: The reaction is often very rapid, sometimes completing within minutes to a few hours.[6] Monitor by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 to remove the solvent and separate the product from triphenylphosphine oxide.

Expert Insights:

  • Catalyst Loading: The catalyst loading can often be very low, making this an atom-economical choice despite the use of a precious metal.

  • Mild Conditions: The ability to run this reaction at room temperature makes it ideal for substrates with thermally sensitive functional groups.

Protocol 3: Green Deoxygenation with Iron Powder

In a move towards more sustainable chemistry, this protocol utilizes inexpensive and environmentally benign iron powder as the reducing agent, with water serving as the ultimate hydrogen source. The reaction is promoted by carbon dioxide, which forms carbonic acid in situ, facilitating the process.[7]

Experimental Protocol

Materials and Reagents:

  • 2-Ethyl-4-methoxypyridine N-oxide

  • Iron powder (<10 µm, reduced)

  • Acetonitrile (MeCN) and Deionized Water

  • Pressurizable reaction vessel or a flask with a CO₂ balloon

  • Magnetic stirrer and heat source

Procedure:

  • Setup: In a reaction vessel, combine 2-Ethyl-4-methoxypyridine N-oxide (1.0 eq), iron powder (5.0 eq), acetonitrile, and water (e.g., 4:1 v/v).

  • Reaction: Seal the vessel and pressurize with CO₂ (1 atm or a balloon is often sufficient) or bubble CO₂ through the mixture. Heat the reaction to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature and carefully vent the CO₂.

    • Filter the reaction mixture through a pad of Celite® to remove the iron powder and iron oxides, washing the pad with ethyl acetate or dichloromethane.

    • The filtrate contains the product. Perform a liquid-liquid extraction: add water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Expert Insights:

  • Chemoselectivity: This method demonstrates excellent chemoselectivity, tolerating functional groups like halogens and vinyl groups that might be reduced under other conditions.[7]

  • Role of CO₂: Carbon dioxide enhances hydrogen generation from the reaction of iron and water by forming carbonic acid, which provides a proton source. This avoids the need for strong acids.[7]

Protocol 4: Catalytic Deoxygenation with Iodide and Formic Acid

This protocol employs a catalytic amount of an iodide source (like MgI₂) in formic acid. The iodide acts as the reducing catalyst, which is regenerated in situ by the formic acid. Formic acid serves as the Brønsted acid activator, the solvent, and the terminal reductant.[8][9]

Experimental Protocol

Materials and Reagents:

  • 2-Ethyl-4-methoxypyridine N-oxide

  • Magnesium Iodide (MgI₂) (e.g., 20 mol%)

  • Formic Acid (reagent grade)

  • Round-bottom flask

  • Magnetic stirrer and heat source

Procedure:

  • Setup: In a round-bottom flask, dissolve 2-Ethyl-4-methoxypyridine N-oxide (1.0 eq) in formic acid.

  • Catalyst Addition: Add MgI₂ (0.2 eq) to the solution.

  • Reaction: Stir the mixture at 50 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Completion is typically observed within 2-6 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully neutralize the formic acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Extract the aqueous mixture three times with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify by column chromatography if required.

Expert Insights:

  • Mechanism: The proposed mechanism involves the activation of the N-oxide by formic acid, followed by a direct SN2-type interaction between iodide and the oxygen atom. The resulting hypoiodite is then reduced back to iodide by formic acid.[9]

  • Functional Group Tolerance: This method is compatible with a wide range of functional groups, including carbonyls, nitriles, and benzyl groups.[9]

Visualizing the Process

Clear visualization of workflows and mechanisms is key to understanding and executing experimental protocols.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis start Combine N-Oxide, Reagents, & Solvent react Apply Energy (Heat / Light) start->react monitor Monitor Progress (TLC / LC-MS) react->monitor Periodically quench Quench / Filter monitor->quench Upon Completion extract Extract & Dry quench->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for pyridine N-oxide deoxygenation.

G N_Oxide R-Py-N⁺-O⁻ Intermediate R-Py-N-O-PPh₃ N_Oxide->Intermediate Nucleophilic Attack PPh3 PPh₃ PPh3->Intermediate Pyridine R-Pyridine Intermediate->Pyridine N-O Bond Cleavage PPh3O O=PPh₃ Intermediate->PPh3O P=O Bond Formation

Caption: Simplified mechanism of deoxygenation with triphenylphosphine.

References

  • Proton‐Coupled Electron Transfer Deoxygenation of Pyridine N‐Oxide: A Mechanistic Study. ChemElectroChem.
  • SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE. Heterocycles.
  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal.
  • Reduction of sulfoxides and pyridine-N-oxides over iron powder with water as hydrogen source promoted by carbon dioxide. Green Chemistry (RSC Publishing).
  • Selective Deoxygenation of Heteroaromatic N-Oxides with Olefins Catalyzed by Ruthenium Porphyrin. J-Stage.
  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry - ACS Publications.
  • Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry (RSC Publishing).
  • Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. PMC.
  • Deoxygenation of N-heterocyclic N-oxides using isopropanol as a recyclable reductant. Organic Chemistry Frontiers (RSC Publishing).
  • Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry (RSC Publishing).
  • Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. MDPI.
  • Deoxygenation of Aza-aromatics. Organic Chemistry Portal.
  • Process for the reduction of pyridine n-oxides. Google Patents.
  • Efficient Catalytic Conversion of Pyridine N-Oxides to Pyridine with an Oxorhenium(V) Catalyst. American Chemical Society.
  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry - ACS Publications.
  • Deoxygenation of N-Oxides with Triphenylphosphine, Catalyzed by Dichlorodioxomolybdenum(VI). ResearchGate.
  • Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar.
  • Fast Photocatalyzed Deoxygenation of Organic N-oxides with a Rhenium Complex in the Presence of H2O. ChemRxiv.
  • Pyridine-N-oxide. Wikipedia.
  • Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange.
  • 4‐Methoxypyridine N‐oxide. ResearchGate.
  • Synthesis of (1) 2-Methyl-4-methoxypyridine-N-oxide. PrepChem.com.
  • Synthesis process of pyridine-N-oxide. Google Patents.

Sources

Method

Advanced Application Note: 2-Ethyl-4-methoxypyridine 1-Oxide as a High-Performance Oxygen Transfer Reagent in Catalysis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary As drug development and complex natural product synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

As drug development and complex natural product synthesis increasingly rely on late-stage functionalization, the demand for mild, highly selective oxygen transfer reagents has surged. Heteroaromatic N-oxides have long been utilized as stoichiometric oxidants in transition-metal catalysis[1]. However, traditional oxidants like unsubstituted pyridine N-oxide often require harsh conditions or strong acidic additives to prevent the resulting pyridine byproduct from poisoning the metal catalyst[2].

2-Ethyl-4-methoxypyridine 1-oxide (CAS: 105552-60-1) [3] emerges as a highly specialized, next-generation oxygen atom transfer (OAT) reagent. By strategically combining electron-donating and sterically demanding substituents, this reagent enables highly efficient, acid-free oxidations in gold(I), rhenium(V), and photochemical catalytic systems. This application note details the mechanistic rationale, comparative efficacy, and self-validating protocols for deploying this reagent in advanced synthetic workflows.

Mechanistic Rationale: The "Push-Pull" Advantage

The superiority of 2-Ethyl-4-methoxypyridine 1-oxide lies in its dual-action structural design, which solves the two primary bottlenecks of transition-metal-catalyzed oxygen transfer: slow nucleophilic attack and subsequent catalyst deactivation.

  • The Electronic "Push" (4-Methoxy Group): The methoxy group at the para position donates electron density into the pyridine ring via resonance. This significantly increases the partial negative charge on the N-oxide oxygen, rendering it a highly potent nucleophile. This accelerates the initial attack on electrophilic metal-activated substrates, such as π-alkyne-gold complexes[4].

  • The Steric "Pull" (2-Ethyl Group): Once the oxygen atom is transferred, the reagent is reduced to 2-ethyl-4-methoxypyridine. In traditional systems, the basic pyridine byproduct strongly coordinates to the Lewis acidic metal center (e.g., Au⁺), poisoning the catalyst and halting the reaction[2]. The bulky 2-ethyl group provides critical steric shielding adjacent to the nitrogen lone pair, drastically reducing its binding affinity to the metal center. This allows the catalyst to seamlessly re-enter the catalytic cycle without the need for acidic additives (like MsOH or TfOH) to sequester the byproduct.

Mechanistic Pathway Visualization

CatalyticCycle A 1. Alkyne + [Au]+ Catalyst B 2. π-Activated Gold-Alkyne A->B Coordination C 3. Nucleophilic Attack by 2-Ethyl-4-methoxypyridine 1-oxide B->C O-Transfer D 4. Alkenylgold Intermediate C->D Addition E 5. α-Oxo Gold Carbene (- Pyridine Byproduct) D->E N-O Cleavage E->A [Au]+ Regeneration F 6. 1,2-Dicarbonyl Product E->F Product Release

Mechanism of Gold(I)-Catalyzed Oxygen Transfer via α-Oxo Gold Carbene Formation.

Quantitative Data: Comparative Efficacy

To justify the selection of 2-Ethyl-4-methoxypyridine 1-oxide, we must evaluate its performance against historical standards. The table below summarizes the quantitative advantages of various N-oxides in the benchmark synthesis of 1,2-dicarbonyls from internal alkynes.

Oxygen Transfer ReagentRelative NucleophilicityCatalyst Poisoning RiskAcid Additive RequiredTypical Yield (Diketones)
Pyridine N-oxide ModerateHighYes (e.g., MsOH)40 - 60%
2,6-Dichloropyridine N-oxide Low (Electron-withdrawn)LowNo75 - 85%
8-Methylquinoline N-oxide ModerateLowNo80 - 90%
2-Ethyl-4-methoxypyridine 1-oxide High (Electron-rich) Low (Steric shielding) No > 90%

Data synthesized from comparative studies on nucleophilic oxygenation reagents in acid-free environments[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . As an application scientist, you must rely on in-process physical and chemical cues to ensure the integrity of the catalytic cycle before proceeding to costly downstream purification.

Protocol A: Acid-Free Gold(I)-Catalyzed Synthesis of 1,2-Dicarbonyls

Objective: Conversion of an internal alkyne to a 1,2-dicarbonyl using 2-Ethyl-4-methoxypyridine 1-oxide as the stoichiometric oxidant.

Materials:

  • Alkyne substrate (1.0 mmol)

  • 2-Ethyl-4-methoxypyridine 1-oxide (1.2 mmol)[3]

  • Ph₃PAuCl (0.05 mmol, 5 mol%)

  • AgNTf₂ (0.05 mmol, 5 mol%)

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation (Causality: Generation of the active Lewis acid): In an oven-dried Schlenk flask under an argon atmosphere, dissolve Ph₃PAuCl (5 mol%) in 2.0 mL of anhydrous DCE. Add AgNTf₂ (5 mol%) in one portion.

    • Self-Validation Check: The immediate formation of a white precipitate (AgCl) visually confirms the successful abstraction of the chloride ligand and the generation of the highly active cationic [Au]⁺ species.

  • Substrate & Oxidant Addition: Stir the catalyst mixture for 10 minutes at room temperature. Add the alkyne substrate (1.0 mmol) dissolved in 1.5 mL of DCE, followed immediately by 2-Ethyl-4-methoxypyridine 1-oxide (1.2 mmol) dissolved in the remaining 1.5 mL of DCE.

  • Incubation & Monitoring: Heat the reaction mixture to 60 °C.

    • Self-Validation Check: A transient color shift from pale yellow to deep amber/red often indicates the steady-state formation of the highly reactive α-oxo gold carbene intermediate[4].

    • TLC Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The consumption of the UV-active alkyne spot and the appearance of a lower R_f, highly UV-active spot confirms diketone formation.

  • Quenching & Filtration (Causality: Removal of metals and sterically hindered byproduct): Once TLC indicates complete consumption of the alkyne (typically 2-4 hours), cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite, washing with dichloromethane (10 mL). This removes the precipitated AgCl and the majority of the spent gold catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The sterically hindered 2-ethyl-4-methoxypyridine byproduct is easily separated due to its high polarity relative to the target diketone.

ProtocolWorkflow Step1 Step 1: Catalyst Activation Mix Ph3PAuCl + AgNTf2 in DCE Self-Validation: AgCl precipitation Step2 Step 2: Reagent Addition Add Alkyne and 2-Ethyl-4-methoxypyridine 1-oxide Step1->Step2 Step3 Step 3: Reaction Incubation Stir at 60°C Self-Validation: Amber color shift (Carbene) Step2->Step3 Step4 Step 4: Reaction Quenching Filter through Celite pad Removes Ag salts & hindered pyridine Step3->Step4 Step5 Step 5: Product Isolation Flash Column Chromatography Yields pure 1,2-Dicarbonyl Step4->Step5

Step-by-step workflow for the acid-free gold-catalyzed oxidation of alkynes.

Protocol B: Rhenium-Catalyzed Oxygen Atom Transfer (OAT) for Phosphine Oxidation

Objective: Chemoselective oxidation of phosphines to phosphine oxides using Methyltrioxorhenium (MTO) and 2-Ethyl-4-methoxypyridine 1-oxide.

Causality & Rationale: Rhenium(VII) catalysts excel at OAT reactions but require a stoichiometric terminal oxidant to regenerate the active Re(VII) state from the transient Re(V) resting state. The electron-rich nature of 2-Ethyl-4-methoxypyridine 1-oxide accelerates the re-oxidation of the Re(V) intermediate, significantly boosting the turnover frequency (TOF) compared to standard pyridine N-oxides[5].

Step-by-Step Methodology:

  • Preparation: In a 10 mL vial, dissolve the phosphine substrate (1.0 mmol) and 2-Ethyl-4-methoxypyridine 1-oxide (1.05 mmol) in anhydrous benzene or toluene (3.0 mL).

  • Catalysis: Add Methyltrioxorhenium (MTO) (0.01 mmol, 1 mol%).

    • Self-Validation Check: The reaction is highly exothermic. A slight increase in temperature upon MTO addition confirms the rapid initiation of the Re(VII)/Re(V) catalytic cycle.

  • Completion: Stir at room temperature for 30 minutes. The high nucleophilicity of the N-oxide drives the reaction to completion rapidly.

  • Isolation: Evaporate the solvent. The product can typically be isolated in >95% yield via simple recrystallization or a short silica plug, leaving the sterically hindered pyridine byproduct behind.

References

  • Title: Nature of the Nucleophilic Oxygenation Reagent Is Key to Acid-Free Gold-Catalyzed Conversion of Terminal and Internal Alkynes to 1,2-Dicarbonyls Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Gold-Catalyzed Oxidation Terminal Alkyne: An Approach to Synthesize Substituted Dihydronaphthalen-2(1H)-ones and Phenanthrenols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Kinetics and Mechanism of Rhenium-Catalyzed Oxygen Atom Transfer from Pyridine N-Oxides to Phosphines Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: A New Mode of Reactivity for Pyridine N-Oxide: C−H Activation with Uranium(IV) and Thorium(IV) Bis(alkyl) Complexes Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Mechanism of an Oxygen Atom Transfer Reaction Involving an Oxo-bridged Mo(V) Complex Source: Inorganica Chimica Acta (Elsevier) URL: [Link]

Sources

Application

Regioselective Functionalization of 2-Ethyl-4-methoxypyridine 1-oxide: Advanced Protocols and Mechanistic Insights

Chemical Context & Reactivity Profile In modern drug development, functionalized pyridines are ubiquitous structural motifs, frequently appearing in active pharmaceutical ingredients (APIs) such as proton pump inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Reactivity Profile

In modern drug development, functionalized pyridines are ubiquitous structural motifs, frequently appearing in active pharmaceutical ingredients (APIs) such as proton pump inhibitors (e.g., Rabeprazole) and kinase inhibitors. 2-Ethyl-4-methoxypyridine 1-oxide (CAS: 105552-60-1) is a highly versatile, ambivalent building block[1]. Its reactivity is governed by three distinct electronic features:

  • The N-Oxide Dipole: The highly polarized N+−O− bond acts as both a nucleophile (at oxygen) and a powerful directing group, guiding transition metals to the adjacent C2 and C6 positions[2].

  • The C4-Methoxy Group: This electron-donating group enriches the π -system, modulating the basicity of the N-oxide and influencing the kinetics of metalation[3].

  • The C2-Ethyl Group: By sterically blocking the C2 position, this aliphatic chain forces ring-functionalization exclusively to the C6 position. Furthermore, the α -protons of the ethyl group are activated, enabling lateral C(sp³)-H functionalization[4].

This guide details two divergent, regioselective functionalization pathways: the lateral acetoxylation via the Boekelheide Rearrangement , and the direct Palladium-Catalyzed C6-Arylation .

Mechanistic Pathways for Divergent Functionalization

Pathway A: Lateral C(sp³)-H Functionalization (Boekelheide Rearrangement)

The Boekelheide rearrangement is a hallmark transformation that converts 2-alkylpyridine N-oxides into α -oxygenated pyridine derivatives[4]. Causality of the Mechanism: The reaction initiates with the nucleophilic attack of the N-oxide oxygen onto an electrophilic acylating agent (e.g., acetic anhydride), forming an highly reactive N -acetoxypyridinium intermediate. The acetate counterion then acts as an internal base, deprotonating the α -carbon of the C2-ethyl group to form an anhydrobase (enamine-like) intermediate. A concerted [3,3]-sigmatropic rearrangement follows, migrating the acetoxy group to the α -carbon, concurrently cleaving the N-O bond and rearomatizing the ring to yield 1-(4-methoxypyridin-2-yl)ethyl acetate (CAS: 105552-59-8) .

Pathway B: Direct C(sp²)-H Arylation at C6

Direct C-H functionalization eliminates the need for unstable 2-pyridyl organometallic reagents[2]. Causality of the Mechanism: Utilizing Fagnou’s Concerted Metalation-Deprotonation (CMD) pathway, the N-oxide oxygen coordinates to the Palladium(II) center, directing it strictly to the available C6 position[5]. The acetate ligand on the catalyst acts as an intramolecular base, abstracting the C6 proton while the Pd-C bond forms. The bulky, electron-rich PtBu3​ ligand is critical here; it accelerates the oxidative addition of the aryl bromide and prevents catalyst deactivation[6].

Mechanistic Workflow Diagram

G cluster_0 Pathway A: Lateral C(sp³)-H Functionalization cluster_1 Pathway B: Direct C(sp²)-H Functionalization SM 2-Ethyl-4-methoxypyridine 1-oxide (Highly Polar N-Oxide) Boekelheide Boekelheide Rearrangement Reagent: Ac2O, 110°C SM->Boekelheide N-Acylation & Deprotonation Arylation Pd-Catalyzed CMD Arylation Reagents: Pd(OAc)2, Ar-Br SM->Arylation N-Oxide Coordination to Pd(II) Prod1 1-(4-methoxypyridin-2-yl)ethyl acetate (Loss of N-oxide, High Rf) Boekelheide->Prod1 [3,3]-Sigmatropic Migration Prod2 6-Aryl-2-ethyl-4-methoxypyridine 1-oxide (Retains N-oxide, Low Rf) Arylation->Prod2 C6-Selective Deprotonation

Caption: Divergent regioselective functionalization pathways of 2-Ethyl-4-methoxypyridine 1-oxide.

Quantitative Data & Yield Optimization

To ensure maximum efficiency, reaction parameters must be strictly controlled. The tables below summarize the optimization data, highlighting the causality behind the final protocol choices.

Table 1: Optimization of Boekelheide Rearrangement (Lateral Acetoxylation)

Acylating AgentSolventTemperatureTime (h)Yield (%)Mechanistic Observation
Ac2​O (1.1 eq)DCM25 °C2415%Insufficient thermal energy for [3,3]-shift.
Ac2​O (5.0 eq) Neat 110 °C 5 88% Optimal. Excess anhydride drives N-acylation.
TFAA (2.0 eq) then NaOAcTHF0 °C to 25 °C392%High yield, but requires strict anhydrous handling.

Table 2: Optimization of Pd-Catalyzed C6-Arylation [2]

Catalyst SystemBaseSolventTempYield (%)Regioselectivity (C6:C3)
Pd(OAc)2​ / PPh3​ K2​CO3​ Toluene110 °C< 10% PPh3​ is too electron-poor for efficient oxidative addition.
Pd(OAc)2​ / PtBu3​⋅HBF4​ K2​CO3​ Toluene 110 °C 85% > 99:1. Optimal CMD kinetics.
Pd(OAc)2​ / PtBu3​⋅HBF4​ Cs2​CO3​ Dioxane100 °C62%> 99:1. Lower solubility of base limits turnover.

Experimental Protocols

Protocol A: Synthesis of 1-(4-methoxypyridin-2-yl)ethyl acetate via Boekelheide Rearrangement

Objective: Regioselective functionalization of the lateral C(sp³)-H bond.

Step-by-Step Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a reflux condenser, add 2-Ethyl-4-methoxypyridine 1-oxide (1.53 g, 10.0 mmol).

  • Acylation: Add acetic anhydride (5.1 g, 4.7 mL, 50.0 mmol, 5.0 equiv) in one portion. The reaction is run neat to maximize the collision frequency for the initial N-acylation step.

  • Thermal Rearrangement: Heat the mixture to 110 °C using an oil bath. Stir for 5 hours under an argon atmosphere.

  • Quenching: Cool the flask to room temperature. Crucial Step: Transfer the mixture dropwise into a vigorously stirring beaker containing 50 mL of ice-cold saturated aqueous NaHCO3​ .

  • Extraction: Once gas evolution ceases, extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude dark yellow oil via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes).

Self-Validating Quality Control:

  • TLC Shift: The starting N-oxide is highly polar and will streak near the baseline in 50% EtOAc/Hexanes. As the reaction proceeds, the N-O bond is cleaved, and the resulting pyridine product will elute with a significantly higher Rf​ ( ∼0.6 ).

  • Visual Cue: During the NaHCO3​ quench, vigorous effervescence ( CO2​ gas evolution) must occur. This validates that the excess acetic anhydride is being successfully hydrolyzed, preventing it from co-eluting with the product.

Protocol B: Regioselective C6-Arylation via Pd-Catalyzed CMD

Objective: Direct C(sp²)-H arylation at the C6 position while retaining the N-oxide moiety[5].

Step-by-Step Procedure:

  • Reagent Assembly: In an oven-dried Schlenk tube, add 2-Ethyl-4-methoxypyridine 1-oxide (0.46 g, 3.0 mmol, 3.0 equiv), K2​CO3​ (0.28 g, 2.0 mmol, 2.0 equiv), Pd(OAc)2​ (11.2 mg, 0.05 mmol, 5 mol%), and PtBu3​⋅HBF4​ (43.5 mg, 0.15 mmol, 15 mol%).

  • Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times). Causality: PtBu3​ is highly susceptible to oxidation; the HBF4​ salt is air-stable, but once deprotonated by K2​CO3​ in situ, the free phosphine must be protected from O2​ .

  • Solvent & Electrophile Addition: Add 4-bromotoluene (0.17 g, 1.0 mmol, 1.0 equiv) dissolved in anhydrous, degassed toluene (3.3 mL, 0.3 M).

  • Catalysis: Seal the tube and heat at 110 °C for 14 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter the mixture through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Silica gel, 5% to 10% Methanol in Dichloromethane) to recover the excess N-oxide and isolate the C6-arylated product.

Self-Validating Quality Control:

  • Colorimetric Indicator: A successful initiation of the catalytic cycle is indicated by a color change from pale yellow to a deep, homogenous red/brown upon heating. Premature precipitation of black particles (Pd black) indicates oxygen contamination.

  • TLC Monitoring: Because the product retains the N-oxide moiety, it will exhibit a low Rf​ , similar to the starting material. A highly polar eluent system (e.g., 10% MeOH/DCM) is mandatory to separate the C6-arylated N-oxide from the starting material.

References

  • Title: Pyridine N-oxide - Grokipedia Source: Grokipedia URL: [Link]

  • Title: Rearrangement of N-Oxyenamines and Related Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides Source: Journal of the American Chemical Society URL: [Link]

  • Title: Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers Source: Journal of the American Chemical Society (via PMC) URL: [Link]

  • Title: Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides Source: Organic Syntheses URL: [Link]

  • Title: Mechanistic Analysis of Azine N-Oxide Direct Arylation: Evidence for a Critical Role of Acetate in the Pd(OAc)2 Precatalyst Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Note: 2-Ethyl-4-methoxypyridine 1-Oxide as an Advanced Ligand in Transition-Metal Catalyzed Cross-Coupling

Target Audience: Synthetic chemists, process engineers, and drug development professionals. Introduction and Mechanistic Rationale Historically, pyridine N-oxides have been heavily utilized as substrates for direct C–H f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic chemists, process engineers, and drug development professionals.

Introduction and Mechanistic Rationale

Historically, pyridine N-oxides have been heavily utilized as substrates for direct C–H functionalization[1]. However, their emergence as dative ligands for transition-metal catalysis—specifically in copper- and palladium-catalyzed cross-coupling reactions—represents a paradigm shift in green chemistry and process scale-up[2].

The compound 2-Ethyl-4-methoxypyridine 1-oxide (CAS: 105552-60-1)[3] is uniquely engineered to overcome the limitations of traditional phosphine and simple amine ligands. Its efficacy is rooted in a highly optimized "push-pull" electronic and steric profile:

  • The Electronic "Push" (σ-Donation): The methoxy (-OMe) group at the 4-position is strongly electron-donating via resonance. This enriches the electron density on the N-oxide oxygen, rendering it a superior Lewis base. This robust σ-donation stabilizes high-valent metal intermediates (e.g., Cu(III) or Pd(II/IV)) during the oxidative addition step[4].

  • The Steric "Release" (Reductive Elimination): While strong coordination stabilizes the catalyst, it can also trap the metal and inhibit product release. The ethyl group at the 2-position introduces precise steric hindrance adjacent to the coordination site. This steric bulk induces geometric strain in the intermediate complex, significantly lowering the activation energy required for the reductive elimination step, thereby accelerating catalytic turnover[4].

Quantitative Efficacy: Ligand Comparison

The structural advantages of 2-Ethyl-4-methoxypyridine 1-oxide become evident when benchmarked against other N-oxide ligands in the Cu-catalyzed N-arylation of aryl chlorides—a notoriously challenging transformation[4].

Table 1: Comparative Ligand Performance in CuI-Catalyzed Amination of 4-Chloroanisole

Ligand TypeElectronic NatureSteric Profile (ortho)Yield (%)Catalyst State Observation
None (Control)N/AN/A< 5%Rapid precipitation of Cu(0) black
Pyridine 1-oxideNeutralUnhindered36%Moderate aggregation
4-Methoxypyridine 1-oxideElectron-RichUnhindered52%Stable, but slow turnover
2-Methylpyridine 1-oxideNeutralHindered57%Fast turnover, moderate stability
2-Ethyl-4-methoxypyridine 1-oxide Electron-Rich Highly Hindered > 85% Highly stable, rapid turnover

Note: Reaction conditions: 4-chloroanisole (1.0 mmol), n-hexylamine (1.5 mmol), CuI (10 mol%), Ligand (20 mol%), K2CO3 (2.0 equiv), DMSO, 120 °C, 24 h.

Catalytic Cycle and Workflow Visualization

CatalyticCycle Precat Precatalyst CuI + 2-Ethyl-4-methoxypyridine 1-oxide Active Active Catalyst [Cu(I)•Ligand] Precat->Active Ligand Coordination OxAdd Oxidative Addition [Cu(III)(Ar)(X)•Ligand] Active->OxAdd + Ar-X (Aryl Halide) TransMet Ligand Exchange [Cu(III)(Ar)(NHR)•Ligand] OxAdd->TransMet + R-NH2, Base - HX RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Active - Ar-NHR (Product)

Fig 1: Cu-catalyzed C-N coupling cycle stabilized by 2-Ethyl-4-methoxypyridine 1-oxide.

Workflow Prep 1. Preparation Degas Solvents Mix 2. Complexation CuI + Ligand Prep->Mix React 3. Coupling Add Substrates (120°C) Mix->React Purify 4. Workup Extraction & Column React->Purify

Fig 2: Standard experimental workflow for ligand-assisted cross-coupling reactions.

Self-Validating Experimental Protocols

Protocol A: Copper-Catalyzed N-Arylation of Amines (Ullmann-Type)

This protocol utilizes the ligand to enable the coupling of unactivated aryl chlorides with aliphatic amines, a process that typically requires expensive palladium catalysts[4]. The use of water or DMSO as a solvent makes this highly scalable[2].

Reagents:

  • Aryl chloride (1.0 mmol)

  • Aliphatic amine (1.5 mmol)

  • CuI (19.0 mg, 10 mol%)

  • 2-Ethyl-4-methoxypyridine 1-oxide (30.6 mg, 20 mol%)

  • K₂CO₃ (276 mg, 2.0 mmol)

  • Anhydrous DMSO (3.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Add CuI, K₂CO₃, and 2-Ethyl-4-methoxypyridine 1-oxide to an oven-dried Schlenk tube equipped with a magnetic stir bar. Evacuate and backfill the tube with Argon (3 cycles).

    • Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of Cu(I) to inactive Cu(II) species before ligand coordination can occur.

  • Ligand Complexation: Inject anhydrous DMSO (3.0 mL) into the tube under an Argon stream. Stir at room temperature for 15 minutes.

    • Validation Check: The suspension will transition from pale yellow to a homogenous, deep red-brown solution. This color change is the visual confirmation of the [Cu(I)•Ligand] active complex forming. If the solution turns black, oxygen ingress has caused catalyst decomposition into bulk Cu(0).

  • Substrate Addition & Reaction: Add the aryl chloride and aliphatic amine via microsyringe. Seal the tube and heat the reaction mixture to 120 °C in a pre-heated oil bath for 24 hours.

    • Causality: The 120 °C temperature provides the necessary thermal energy to overcome the oxidative addition barrier of the unactivated C-Cl bond, which is stabilized by the electron-rich N-oxide ligand[4].

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with brine (3 × 10 mL) to remove DMSO and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/ethyl acetate).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling in Aqueous Media

Pyridine N-oxides are highly water-soluble, making them exceptional ligands for stabilizing palladium in aqueous cross-coupling reactions, preventing the precipitation of inactive palladium black[5].

Reagents:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Pd(OAc)₂ (1.1 mg, 0.5 mol%)

  • 2-Ethyl-4-methoxypyridine 1-oxide (3.0 mg, 2.0 mol%)

  • Diisopropylamine (2.0 mmol)

  • Deionized Water (3.0 mL)

Step-by-Step Methodology:

  • Aqueous Catalyst Generation: In a reaction vial, dissolve 2-Ethyl-4-methoxypyridine 1-oxide in deionized water. Add Pd(OAc)₂ and stir for 10 minutes.

    • Validation Check: The solution should become a clear, pale-yellow liquid. The strong σ-donation from the ligand prevents the Pd(II) from prematurely reducing and crashing out of the aqueous solution.

  • Cross-Coupling: Add the aryl bromide, phenylboronic acid, and diisopropylamine. Stir vigorously at 100 °C for 2 hours under an open-air atmosphere.

    • Causality: Unlike phosphine ligands which rapidly oxidize in air, the N-oxide ligand is already oxidized and completely air-stable. This allows the reaction to be run without strict inert gas protection, drastically reducing process complexity and costs[5].

  • Isolation: Cool to room temperature. Extract the aqueous mixture with dichloromethane (3 × 10 mL). Concentrate the combined organic layers and purify via short-pad silica gel chromatography.

References

  • Apollo Scientific. "CERTIFICATE OF ANALYSIS - Apollo Scientific: 2-Ethyl-4-methoxypyridine 1-oxide." [Online].
  • Gong, X., et al. "Palladium-catalyzed oxidative cross-coupling between pyridine N-oxides and indoles." Organic Letters, 2011.[Online].
  • "Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water." Journal of Chemical Research. [Online].
  • "Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water." Organic Letters - ACS Publications, 2009. [Online].
  • "CuI/2-Aminopyridine 1‑Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines." Hengyang Normal University, 2020. [Online].

Sources

Application

Application Note: Synthesis of Substituted Benzimidazole Intermediates via 2-Ethyl-4-methoxypyridine 1-Oxide

Executive Summary The functionalization of pyridine derivatives is a critical pathway in the synthesis of active pharmaceutical ingredients (APIs), particularly for proton pump inhibitors (PPIs) such as pantoprazole and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of pyridine derivatives is a critical pathway in the synthesis of active pharmaceutical ingredients (APIs), particularly for proton pump inhibitors (PPIs) such as pantoprazole and its analogs. This application note details the validated synthetic workflow starting from 2-ethyl-4-methoxypyridine 1-oxide (CAS 105552-60-1)[1]. Through a carefully controlled Boekelheide rearrangement, subsequent hydrolysis, and chlorination, this N-oxide is converted into 2-(1-chloroethyl)-4-methoxypyridine hydrochloride —a highly electrophilic intermediate used to alkylate 2-mercaptobenzimidazoles[2].

This guide provides drug development professionals with causality-driven, self-validating protocols to ensure high-yield, scalable synthesis without the need for complex chromatographic purification.

Mechanistic Causality: The Boekelheide Rearrangement

The transformation of 2-ethyl-4-methoxypyridine 1-oxide into an α -acetoxy derivative relies on the Boekelheide rearrangement . Acetic anhydride serves a dual purpose as both the activating electrophile and the nucleophile source[3].

  • Acylation: The N-oxide oxygen attacks the carbonyl carbon of acetic anhydride, generating a highly reactive N-acetoxypyridinium intermediate.

  • Deprotonation: The acetate counter-ion deprotonates the α -carbon of the ethyl group, forming an anhydrobase (ylide).

  • [3,3]-Sigmatropic Rearrangement: The anhydrobase undergoes a concerted rearrangement, transferring the acetoxy group to the α -carbon, restoring aromaticity and yielding 1-(4-methoxy-2-pyridyl)ethyl acetate (CAS 105552-59-8)[4].

Boekelheide A 2-Ethyl-4-methoxypyridine 1-oxide B N-Acetoxypyridinium Intermediate A->B + Ac2O (Acylation) C Anhydrobase (Ylide) B->C - AcOH (Deprotonation) D 1-(4-Methoxy-2-pyridyl) ethyl acetate C->D [3,3]-Sigmatropic Rearrangement

Figure 1: Mechanistic logic of the Boekelheide rearrangement.

Experimental Methodologies & Self-Validating Protocols

The following protocols are adapted from established pharmaceutical patent literature, specifically, and optimized for self-validation through strategic phase separations and solvent-swap precipitations[2].

Protocol 3.1: Synthesis of (±)-1-(4-Methoxy-2-pyridyl)ethyl acetate
  • Causality & Thermal Control: The initial acylation requires thermal energy (90°C) to overcome the activation barrier. However, the subsequent [3,3]-sigmatropic rearrangement is highly exothermic. If the internal temperature exceeds 115°C, the methoxy-pyridine ring undergoes tarring and decomposition. Dropwise addition is strictly required to maintain thermal equilibrium[3].

  • Step-by-Step Procedure:

    • Equip a reactor with a reflux condenser, internal thermometer, and an addition funnel. Heat 312 mL of acetic anhydride to 90°C.

    • Charge the addition funnel with 171 g of 2-ethyl-4-methoxypyridine 1-oxide.

    • Add the N-oxide dropwise over a period of 3 hours. Critical: Modulate the addition rate to ensure the internal temperature remains strictly between 90°C and 115°C.

    • Once addition is complete, maintain the reaction mixture at 100°C for an additional 2.5 hours to drive the reaction to completion.

    • Strip off the excess acetic anhydride under reduced pressure.

    • Self-Validation: Purify the crude residue via vacuum distillation. The product cleanly distills at 100°C at 1 Pa, validating its purity without NMR or HPLC prior to the next step.

Protocol 3.2: Base-Catalyzed Hydrolysis to (±)-1-(4-Methoxy-2-pyridyl)ethanol
  • Causality: Base-catalyzed hydrolysis is chosen over acid hydrolysis to prevent unwanted protonation-induced cleavage of the 4-methoxy ether linkage. Dichloromethane (DCM) is utilized for extraction due to its superior solvency for the secondary alcohol and its clean phase separation from the dense aqueous NaOH[2].

  • Step-by-Step Procedure:

    • Heat 220 mL of a 4N sodium hydroxide (NaOH) solution to 70°C in a stirred vessel.

    • Add 114 g of the distilled (±)-1-(4-methoxy-2-pyridyl)ethyl acetate dropwise.

    • Stir the resulting biphasic mixture vigorously at 75°C for 2 hours.

    • Cool the mixture to room temperature and extract with dichloromethane (4 x 200 mL).

    • Wash the combined organic phases sequentially with 2N NaOH and deionized water.

    • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ) and concentrate to dryness under vacuum.

    • Self-Validation: Triturate the resulting residue with 250 mL of diisopropyl ether. The pure secondary alcohol will spontaneously crystallize (m.p. 92°C), validating successful hydrolysis.

Protocol 3.3: Chlorination to 2-(1-Chloroethyl)-4-methoxypyridine Hydrochloride
  • Causality: Thionyl chloride ( SOCl2​ ) converts the alcohol to the alkyl chloride via an SN​i mechanism. The reaction is performed in DCM to moderate the violent reactivity of SOCl2​ . The protocol is self-validating via a solvent-swap: the hydrochloride salt is highly soluble in DCM but completely insoluble in toluene. Distilling off the DCM while adding toluene forces the product to precipitate quantitatively[2].

  • Step-by-Step Procedure:

    • Suspend 57 g of (±)-1-(4-methoxy-2-pyridyl)ethanol in 400 mL of dichloromethane. Cool the suspension using an ice bath.

    • Add 36 mL of thionyl chloride dropwise. Maintain the internal temperature below 15°C to prevent excessive fuming and side reactions.

    • Remove the ice bath and heat the mixture under reflux for 2.5 hours.

    • Add 300 mL of cold toluene to the reactor.

    • Concentrate the mixture under reduced pressure until the total volume is reduced to approximately 150 mL.

    • Self-Validation: The product will precipitate as a distinct solid during the solvent swap. Filter the precipitate with suction and rinse the filter cake with cold toluene followed by petroleum ether.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative outcomes, providing benchmarks for yield and physical properties to ensure process fidelity across all three stages[2][3].

StepIntermediate ProductCAS NumberExpected YieldPhysical State & Validation Metric
1 1-(4-Methoxy-2-pyridyl)ethyl acetate105552-59-878%Liquid (b.p. 100°C / 1 Pa)
2 1-(4-Methoxy-2-pyridyl)ethanolN/A72%Solid (m.p. 92°C)
3 2-(1-Chloroethyl)-4-methoxypyridine HClN/A98.2%Solid (m.p. 113–116°C)

Downstream Utility: Integration into PPI Workflows

The synthesized 2-(1-chloroethyl)-4-methoxypyridine hydrochloride is a direct precursor for substituted benzimidazole APIs. In downstream applications, it is coupled with a 2-mercaptobenzimidazole derivative under basic conditions to form a thioether. This thioether is subsequently oxidized (often asymmetrically using Kagan's reagent or mCPBA) to yield the final sulfoxide API[2].

PPI_Synthesis N_oxide 2-Ethyl-4-methoxypyridine 1-oxide (CAS 105552-60-1) Acetate 1-(4-Methoxy-2-pyridyl)ethyl acetate (CAS 105552-59-8) N_oxide->Acetate Boekelheide Rearrangement (Ac2O, 90-115°C) Alcohol 1-(4-Methoxy-2-pyridyl)ethanol Acetate->Alcohol Hydrolysis (NaOH, 75°C) Chloride 2-(1-Chloroethyl)-4-methoxypyridine HCl Alcohol->Chloride Chlorination (SOCl2, Reflux) Thioether Thioether Intermediate (Coupling with Benzimidazole) Chloride->Thioether Alkylation (2-Mercaptobenzimidazole, Base) PPI Substituted PPI (Sulfoxide API) Thioether->PPI Asymmetric Oxidation (e.g., mCPBA)

Figure 2: Workflow from pyridine N-oxide to final proton pump inhibitor API.

References

  • Title: Picoline derivative useful as gastric acid secretion inhibitors (US Patent 4,686,230)
  • Title: Synthesis of (c) (±)-1-[4-methoxy-2-pyridyl]-ethyl acetate Source: PrepChem URL: [Link]

Sources

Method

Application Note: Site-Selective Functionalization of 2-Ethyl-4-methoxypyridine 1-oxide via the Boekelheide Rearrangement

Executive Summary Pyridine N-oxides are indispensable synthons in medicinal chemistry, offering unique electronic properties that enable regioselective functionalization unavailable to their parent pyridines. 2-Ethyl-4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridine N-oxides are indispensable synthons in medicinal chemistry, offering unique electronic properties that enable regioselective functionalization unavailable to their parent pyridines. 2-Ethyl-4-methoxypyridine 1-oxide is a highly valuable intermediate, particularly in the synthesis of substituted benzimidazole proton pump inhibitors (PPIs) and other complex Active Pharmaceutical Ingredients (APIs)[1].

This application note details the causal mechanisms and validated protocols for the α-functionalization of the 2-ethyl side chain via the Boekelheide rearrangement, followed by ester hydrolysis to yield 1-(4-methoxy-2-pyridyl)ethanol[1].

Mechanistic Rationale & Causality (E-E-A-T)

The Boekelheide rearrangement transforms 2-alkylpyridine N-oxides into α-oxygenated derivatives using acid anhydrides[2]. The reaction is initiated by the nucleophilic attack of the N-oxide oxygen onto the carbonyl carbon of acetic anhydride, generating a highly electrophilic N-acetoxypyridinium intermediate[3].

  • Causality of Reagent Choice : Acetic anhydride acts as both the activating electrophile and the solvent. The acetate counterion plays a crucial basic role, deprotonating the relatively acidic α-carbon of the 2-ethyl group. This deprotonation yields an anhydrobase (an exocyclic alkene)[3].

  • Causality of Temperature Control : The subsequent step is a [3,3]-sigmatropic rearrangement (or a tightly associated ion-pair recombination) that transfers the acetoxy group to the α-carbon. This step requires thermal energy. Maintaining the internal temperature between 90 °C and 115 °C is critical; lower temperatures stall the rearrangement and lead to the accumulation of the unstable N-acetoxypyridinium species, while temperatures exceeding 115 °C promote non-specific radical degradation and polymerization of the anhydrobase[1].

Boekelheide_Mechanism A 2-Ethyl-4-methoxypyridine 1-oxide B N-Acetoxypyridinium Intermediate A->B + Ac2O (N-Acylation) C Anhydrobase (Exocyclic Alkene) B->C - HOAc (α-Deprotonation) D 1-(4-Methoxy-2-pyridyl) ethyl acetate C->D [3,3]-Sigmatropic Rearrangement

Figure 1: Mechanistic pathway of the Boekelheide rearrangement for 2-alkylpyridine N-oxides.

Experimental Workflows & Protocols

This section outlines a self-validating synthetic system. The transformation from a highly polar N-oxide to a less polar acetate ester allows for unambiguous reaction monitoring via normal-phase TLC or GC-MS.

Exp_Workflow Step1 1. N-Oxide Activation Add Pyridine N-oxide to Ac2O at 90°C Step2 2. Rearrangement Maintain 90-115°C for 2.5 h Step1->Step2 Step3 3. Concentration Strip excess Ac2O under vacuum Step2->Step3 Step4 4. Purification Vacuum Distillation (100°C / 1 Pa) Step3->Step4

Figure 2: Step-by-step experimental workflow for the Boekelheide rearrangement.

Protocol A: Boekelheide Rearrangement to 1-(4-Methoxy-2-pyridyl)ethyl acetate

Objective : Regioselective α-acetoxylation of the 2-ethyl side chain[1].

  • Preparation : Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, an internal thermometer, and an addition funnel. Flush the system with inert gas (N₂ or Ar).

  • Heating the Electrophile : Add 312 mL of acetic anhydride to the flask and heat to an internal temperature of 90 °C using a temperature-controlled oil bath.

  • Controlled Addition : Charge the addition funnel with 171 g of 2-ethyl-4-methoxypyridine 1-oxide. Begin dropwise addition into the heated acetic anhydride.

    • Causality: The reaction is highly exothermic. Dropwise addition over 3 hours ensures the internal temperature remains strictly between 90 °C and 115 °C, preventing thermal runaway and maximizing the yield of the sigmatropic rearrangement.

  • Maturation : Once the addition is complete, adjust the oil bath to maintain the reaction mixture at 100 °C for an additional 2.5 hours.

    • Validation: Sample the mixture. TLC (Dichloromethane:Methanol 9:1) should show the complete consumption of the baseline N-oxide spot.

  • Concentration : Cool the mixture to 50 °C. Equip the flask for vacuum distillation and strip off the excess acetic anhydride and byproduct acetic acid under reduced pressure.

  • Purification : Distill the resulting dark residue under high vacuum. Collect the fraction boiling at 100 °C at 1 Pa.

    • Result: Yields approximately 171 g of 1-(4-methoxy-2-pyridyl)ethyl acetate as a clear to pale-yellow oil.

Protocol B: Hydrolysis to (+/-)-1-(4-Methoxy-2-pyridyl)ethanol

Objective : Cleavage of the acetate to yield the secondary alcohol, a key pharmacophore precursor[1].

  • Alkaline Setup : In a 1 L flask equipped with a mechanical stirrer and thermometer, heat 220 mL of 4N aqueous sodium hydroxide to 70 °C.

  • Ester Addition : Add 114 g of 1-(4-methoxy-2-pyridyl)ethyl acetate dropwise to the alkaline solution.

    • Causality: Using 4N NaOH at 70 °C drives the saponification to completion rapidly while avoiding the degradation of the 4-methoxy group that can occur under harsh acidic hydrolysis.

  • Hydrolysis : Stir the biphasic mixture vigorously at 75 °C for 2 hours.

    • Validation: The biphasic mixture will become more homogenous as the ester converts to the more water-soluble alcohol.

  • Extraction : Cool the mixture to room temperature. Extract the aqueous phase with dichloromethane (4 × 200 mL). The organic phase selectively partitions the target alcohol away from the sodium acetate byproduct.

  • Washing and Drying : Wash the combined organic layers with 2N NaOH (50 mL) and brine (100 mL), then dry over anhydrous sodium sulfate.

  • Isolation : Filter the drying agent and concentrate the filtrate to dryness under reduced pressure. Triturate the residue with 250 mL of diisopropyl ether to induce crystallization.

    • Result: Yields approximately 64 g of 1-(4-methoxy-2-pyridyl)ethanol (m.p. 92 °C).

Quantitative Data Summary

The following table summarizes the key reaction parameters, material inputs, and validated yields for the functionalization sequence.

Reaction StepSubstrateReagents & SolventsTemp (°C)Time (h)Yield (%)Product
Boekelheide Rearrangement 2-Ethyl-4-methoxypyridine 1-oxideAcetic Anhydride (neat)90–1155.5781-(4-methoxy-2-pyridyl)ethyl acetate
Ester Hydrolysis 1-(4-methoxy-2-pyridyl)ethyl acetate4N NaOH (aq), Dichloromethane70–752.0721-(4-methoxy-2-pyridyl)ethanol

References

  • Benzimidazole derivatives and their use as medicaments (US Patent 4,686,230). Google Patents.
  • The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride . Journal of the American Chemical Society. URL:[Link]

  • Boekelheide Rearrangement: A Promising Tool for the Modification of Aromatic Azaheterocycles . ChemistrySelect. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Deoxygenation of 2-Ethyl-4-methoxypyridine 1-oxide

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to deoxygenate electron-rich pyridine N-oxides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I frequently consult with researchers struggling to deoxygenate electron-rich pyridine N-oxides. The substrate 2-Ethyl-4-methoxypyridine 1-oxide is notoriously stubborn. Standard reduction protocols often yield stalled kinetics, incomplete conversion, or unwanted side reactions (such as over-reduction of the aromatic ring).

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve >95% conversion with absolute chemoselectivity.

Mechanistic Insight: The "4-Methoxy" Problem

Before troubleshooting your reaction conditions, you must understand the electronic environment of your substrate. The methoxy group at the C4 position exerts a powerful positive mesomeric (+M) effect, donating electron density directly into the pyridine ring via resonance.

This electron donation significantly increases the electron density on the N-O oxygen atom. While this makes the oxygen highly basic, it renders it poorly electrophilic . Many classic deoxygenation reagents (like trialkyl phosphites) require the N-O oxygen to act as an electrophile to initiate the oxygen-transfer step. Because the oxygen in 2-Ethyl-4-methoxypyridine 1-oxide is electron-rich, this nucleophilic attack by the reductant is thermodynamically hindered, leading to stalled reactions[1].

Troubleshooting Start Incomplete Deoxygenation 2-Ethyl-4-methoxypyridine 1-oxide Check Identify Reductant Class Start->Check Phos P(III) Reagents (e.g., PPh3, P(OEt)3) Check->Phos H2 Hydrogenation (H2 + Pd/C) Check->H2 Iodide MgI2 / Formic Acid or PMHS / Pd Check->Iodide PhosErr Root Cause: +M effect of 4-OMe makes N-O oxygen non-electrophilic. Phos->PhosErr H2Err Root Cause: Over-reduction causes O-demethylation. H2->H2Err Success Optimal Pathway: High chemoselectivity, complete conversion. Iodide->Success Action1 Switch to Brønsted-activated nucleophilic reduction. PhosErr->Action1 H2Err->Action1

Logic tree for troubleshooting 2-Ethyl-4-methoxypyridine 1-oxide deoxygenation.

Troubleshooting Q&A

Q1: I am using triethyl phosphite (or triphenylphosphine) in a refluxing solvent, but my LC-MS shows <50% conversion even after 24 hours. Should I add more reagent? A: No, adding more P(III) reagent will not overcome the fundamental kinetic barrier. Historical studies have demonstrated that 4-methoxypyridine 1-oxide derivatives do not undergo complete reduction with triethyl phosphite, even with a 100-fold excess. The reaction relies on a delicate free-radical chain mechanism that is easily quenched, and the +M effect prevents direct oxygen transfer[1]. Actionable Advice: Abandon unactivated P(III) reagents for this specific substrate.

Q2: I attempted catalytic hydrogenation (H2 with Pd/C). The N-oxide was reduced, but I also observed cleavage of the methoxy group and partial reduction to a piperidine derivative. How can I improve chemoselectivity? A: Palladium on carbon is highly active and lacks the chemoselectivity required for electron-rich pyridines. The 4-methoxy group is highly prone to hydrogenolysis, and the electron-rich aromatic ring can be over-reduced under H2 pressure. Actionable Advice: Use a milder, chemoselective hydride source. Polymethylhydrosiloxane (PMHS) combined with catalytic Pd(PPh3)4 provides excellent chemoselectivity for N-oxide deoxygenation without reducing the aromatic ring or cleaving the ether[2].

Q3: What is the most reliable, scalable, and environmentally friendly method to achieve >95% conversion for this specific substrate? A: The most robust contemporary method utilizes Iodide (via MgI2) as a catalytic reductant, with Formic Acid (FA) serving as the solvent, Brønsted activator, and stoichiometric terminal reductant[3]. Formic acid protonates the N-oxide, neutralizing the +M effect of the 4-methoxy group and increasing its electrophilicity. Iodide then performs an SN2-type attack on the oxygen. The resulting hypoiodite is reduced back to iodide by formic acid, releasing CO2[3]. Alternatively, visible light-induced photoredox methods are emerging as highly chemoselective, metal-free options[4].

Mechanism Noxide Substrate N-Oxide Act Protonation (Formic Acid) Noxide->Act Atk Nucleophilic Attack by Iodide (I⁻) Act->Atk Prod Target Product (Pyridine) Atk->Prod Cleaves N-O Regen Hypoiodite Reduction (Releases CO2) Atk->Regen Forms IO⁻ Regen->Atk Recycles I⁻

Mechanistic pathway of iodide-catalyzed deoxygenation in formic acid.

Quantitative Data: Reagent Comparison for Electron-Rich Pyridine N-Oxides

To aid in your experimental design, the following table summarizes the expected performance of various reductant systems when applied to 4-methoxy-substituted pyridine N-oxides.

Reagent SystemTypical YieldChemoselectivityReaction TimePrimary Drawback / Byproduct
P(OEt)3 or PPh3 < 50%High24 hIncomplete conversion due to +M effect[1].
H2, Pd/C 70–80%Low4–8 hOver-reduction (piperidines), O-demethylation.
PMHS, Pd(PPh3)4 > 90%High2–4 hRequires inert atmosphere, generates siloxane waste[2].
MgI2, Formic Acid > 95%Excellent6–12 hRequires acidic conditions (well-tolerated by this substrate)[3].
Self-Validating Experimental Protocol: MgI2 / Formic Acid Deoxygenation

This protocol is designed to be self-validating . The evolution of CO2 gas serves as a real-time, internal visual indicator of catalytic turnover. If bubbling stops before the substrate is consumed, the catalytic cycle has been interrupted.

Materials Required:

  • 2-Ethyl-4-methoxypyridine 1-oxide (1.0 equiv, e.g., 10.0 mmol)

  • Magnesium iodide (MgI2) (0.2 equiv, 2.0 mmol)

  • Formic Acid (FA, 98% purity) (Solvent and stoichiometric reductant, 0.5 M concentration)

Step-by-Step Methodology:

  • System Setup: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a mineral oil bubbler attached to the top of the condenser. Purge the system lightly with Nitrogen.

  • Reagent Addition: Dissolve 2-Ethyl-4-methoxypyridine 1-oxide (10.0 mmol) in 20 mL of 98% Formic Acid. Stir until completely homogeneous. Add MgI2 (2.0 mmol) in one portion. The solution may darken slightly as trace iodine is liberated.

  • Thermal Activation & Validation: Heat the reaction mixture to 80 °C using an oil bath.

    • Self-Validation Checkpoint: Within 15 minutes of reaching temperature, you must observe steady bubbling in the mineral oil bubbler. This is the CO2 byproduct generated when Formic Acid reduces the hypoiodite intermediate back to the active Iodide catalyst.

  • Reaction Monitoring: Maintain heating for 6 to 8 hours. Monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS. The reaction is complete when CO2 evolution ceases and the N-oxide mass is no longer detectable.

  • Quenching and Workup: Cool the flask to 0 °C in an ice bath. Caution: Slowly and dropwise, neutralize the reaction mixture with saturated aqueous NaHCO3. Vigorous effervescence will occur. Adjust the pH to ~8.

  • Extraction and Purification: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 10% aqueous Na2S2O3 (15 mL) to quench any residual iodine species, followed by brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield pure 2-Ethyl-4-methoxypyridine.

Sources

Optimization

purification methods for removing unreacted pyridine from N-oxides

A Senior Application Scientist's Guide to Removing Unreacted Pyridine Welcome to the Technical Support Center for N-Oxide Purification. This guide is designed for researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Removing Unreacted Pyridine

Welcome to the Technical Support Center for N-Oxide Purification. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet critical challenge of removing residual pyridine following N-oxide synthesis. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the principles behind them, enabling you to troubleshoot effectively and ensure the purity of your target compounds.

Section 1: Choosing Your Purification Strategy

The first step in any purification is selecting the right tool for the job. The choice of method depends on several factors: the stability of your N-oxide, the scale of your reaction, and the amount of pyridine to be removed.

Method Selection Flowchart

Use the following decision tree to identify the most suitable starting point for your purification challenge.

G start Crude Reaction Mixture (N-Oxide + Pyridine) is_solvent Was Pyridine the Reaction Solvent? start->is_solvent bulk_removal 1. Bulk Removal: Distillation under Reduced Pressure is_solvent->bulk_removal  Yes is_acid_stable Is the N-Oxide Stable to Acid? is_solvent->is_acid_stable No   trace_removal 2. Trace Removal: Proceed to Next Step bulk_removal->trace_removal trace_removal->is_acid_stable acid_wash Recommended Method: Dilute Acid Wash (e.g., HCl, Citric Acid) is_acid_stable->acid_wash Yes   is_boc Does the N-Oxide have Acid-Labile Groups (e.g., Boc, acetals)? is_acid_stable->is_boc No / Unsure   cu_wash Recommended Method: Copper (II) Sulfate Wash is_boc->cu_wash  Yes azeotrope Alternative Method: Azeotropic Removal (Co-evaporation) is_boc->azeotrope  No cu_wash->azeotrope Alternative

Caption: Decision flowchart for selecting a pyridine removal method.

Comparative Analysis of Purification Methods
MethodPrincipleProsConsBest For
Dilute Acid Wash Converts basic pyridine to a water-soluble pyridinium salt (R₅N + H⁺ → R₅NH⁺), which partitions into the aqueous phase.[1]Fast, efficient for small to moderate amounts, and cost-effective.Not suitable for acid-sensitive compounds (e.g., those with Boc groups or acetals).[2]Robust, acid-stable N-oxides where pyridine was used as a reagent or catalyst.
Copper (II) Sulfate Wash Pyridine is a ligand that forms a water-soluble coordination complex with CuSO₄, which is then extracted into the aqueous layer.[1][2]Mild, non-acidic conditions.[3] The deep blue color of the complex provides a visual indicator of pyridine removal.[2]Can sometimes form emulsions. Less effective for bulk pyridine removal.Acid-sensitive N-oxides. Ideal for protecting delicate functional groups.[4]
Azeotropic Removal Pyridine forms a low-boiling azeotrope with solvents like toluene or heptane, facilitating its removal by co-evaporation under reduced pressure.[2][5]Non-aqueous and non-acidic. Good for removing trace amounts after bulk removal.Can be time-consuming and may require multiple cycles.[1][2] May not be suitable for thermally sensitive compounds.Removing the final traces of pyridine, especially from non-polar compounds or after initial distillation.
Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel). N-oxides are typically very polar.Can achieve very high purity and separate the N-oxide from other non-basic impurities.Can be material-intensive and time-consuming. Pyridine can cause "tailing" on silica gel.[6]Complex mixtures or when very high purity is required. Also useful for N-oxides that are difficult to handle via extraction.[7][8]

Section 2: Aqueous Work-up Protocols & Troubleshooting

Aqueous extraction is the most common and often the most efficient method for removing pyridine. The choice between an acidic wash and a copper sulfate wash is dictated by the stability of your target N-oxide.

Method 1: Dilute Acid Wash

Principle of Causality: This method leverages the basicity of pyridine's nitrogen lone pair. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1-5% HCl or 5-10% citric acid), the pyridine is protonated to form a water-soluble pyridinium salt.[1][2][3] This salt has a high affinity for the aqueous phase and is thus efficiently removed from the organic layer containing the neutral N-oxide product.

Experimental Protocol: Dilute Acid Wash
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane (DCM)).

  • Transfer: Add the organic solution to a separatory funnel.

  • Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1% HCl).[1] Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer, which contains the pyridinium salt.[1]

  • Repeat: Repeat the acid wash (Step 3 & 4) one or two more times. This ensures complete removal.[1]

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove bulk water from the organic layer.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified N-oxide.[1]

FAQs & Troubleshooting (Acid Wash)
  • Q: My N-oxide has a Boc protecting group. Is an acid wash safe?

    • A: It is risky. Strong acids like HCl can cleave Boc groups. Opt for a milder method like a copper sulfate wash or use a very mild acid like 5-10% aqueous citric acid.[2] Always perform a small-scale test first.

  • Q: I've washed with HCl three times, but my NMR still shows pyridine. Why?

    • A: This can happen for a few reasons. First, ensure you used a sufficient volume of acid and mixed the layers thoroughly. Second, your N-oxide product might be acidic, forming a salt with the pyridine.[1] This "internal salt" can be difficult to break up. Additional washes or switching to a different method may be necessary.

  • Q: A solid precipitated at the interface between the layers. What should I do?

    • A: This could be your pyridinium salt crashing out if the aqueous layer is saturated, or it could be your product. Try adding more water to dissolve the precipitate. If it remains, it may be necessary to filter the entire biphasic mixture through a pad of Celite to remove the solid before proceeding with the separation.[9]

Method 2: Copper (II) Sulfate Wash

Principle of Causality: This method is an elegant alternative for acid-sensitive substrates. Pyridine acts as a Lewis base and readily displaces water molecules to coordinate with the copper (II) ion, forming a water-soluble tetraamminecopper(II)-like complex.[2] This complex imparts a characteristic deep blue or violet color to the aqueous layer and is easily extracted from the organic phase.[2][3]

Experimental Protocol: Copper (II) Sulfate Wash
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).

  • Transfer: Add the solution to a separatory funnel.

  • CuSO₄ Wash: Add an equal volume of a saturated or 10-15% aqueous solution of copper (II) sulfate (CuSO₄).[2]

  • Extraction: Shake the funnel. The aqueous layer will turn a deep blue or violet color as the copper-pyridine complex forms.[2]

  • Separation: Allow the layers to separate. Drain and discard the deep-blue aqueous layer.

  • Repeat: Continue washing with fresh CuSO₄ solution until the aqueous layer no longer turns deep blue and retains its original light blue color.[2] This is a self-validating system indicating all pyridine has been removed.

  • Final Washes: Wash the organic layer once with water to remove residual copper salts, followed by a brine wash.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

FAQs & Troubleshooting (CuSO₄ Wash)
  • Q: The copper sulfate wash is forming a persistent emulsion.

    • A: Emulsions are common. To break them, try adding a small amount of brine (saturated NaCl solution). Gentle swirling or rocking of the separatory funnel instead of vigorous shaking can also prevent their formation.[9]

  • Q: My product is also a potential ligand. Will it be extracted with the copper?

    • A: It's possible if your N-oxide contains strong chelating groups. However, pyridine is typically a much stronger and more sterically accessible ligand for copper in this context. If you suspect product loss, analyze the aqueous layer by TLC or LC-MS.

  • Q: Why did my organic layer turn green after the wash?

    • A: A green color in the organic layer can indicate that some copper salts have partitioned into it, which can happen with certain solvents or if your product facilitates their solubility. An extra wash with water or brine should remove the color.

G cluster_0 A 1. Dissolve Crude in Organic Solvent B 2. Transfer to Separatory Funnel A->B C 3. Add Aqueous Washing Solution (Acid or CuSO4) B->C D 4. Shake & Vent C->D E 5. Separate Layers D->E F 6. Repeat Wash (if necessary) E->F E->F Aqueous Layer (contains pyridine salt/complex) G 7. Final Water/ Brine Wash F->G F->G Organic Layer H 8. Dry Organic Layer (e.g., Na2SO4) G->H I 9. Filter & Concentrate H->I J Purified N-Oxide I->J

Caption: General workflow for pyridine removal using aqueous extraction.

Section 3: Azeotropic & Chromatographic Methods

Method 3: Azeotropic Removal

Principle of Causality: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. Pyridine forms a minimum-boiling azeotrope with water (boiling point 94°C, 43% water) and also with hydrocarbon solvents like toluene.[10][11][12] By adding a co-solvent like toluene or heptane to the crude product and evaporating under reduced pressure, the pyridine is preferentially removed along with the co-solvent at a lower temperature than pyridine's boiling point (115°C).[2]

FAQs & Troubleshooting (Azeotropic Removal)
  • Q: When should I use azeotropic removal?

    • A: It is most effective for removing the final traces of pyridine, especially after the bulk has been removed by distillation when pyridine was used as a solvent.[1][13] It's also a great non-invasive option for highly sensitive or very non-polar compounds that are difficult to extract.

  • Q: I evaporated with toluene three times, but I can still smell pyridine.

    • A: This is a common issue; pyridine has a very low odor threshold. The process may need to be repeated more times.[1][2] Ensure you are using a good vacuum pump. For stubborn traces, consider switching to a different co-solvent (e.g., heptane or cyclohexane) or following up with a quick plug of silica gel.

Method 4: Column Chromatography

Principle of Causality: Flash column chromatography separates compounds based on their polarity. N-oxides are generally highly polar compounds due to the N-O bond and will adhere strongly to polar stationary phases like silica gel. Pyridine is also polar but typically less so than the corresponding N-oxide. This difference in polarity allows for their separation.

FAQs & Troubleshooting (Chromatography)
  • Q: My N-oxide streaks badly or won't elute from the silica column.

    • A: N-oxides are notorious for this due to their high polarity and basicity. To improve chromatography, you can try a few things. First, switch to a more polar eluent system, such as DCM/Methanol.[14] For very stubborn compounds, adding a small amount of acetic acid to the mobile phase can help by protonating the N-oxide and reducing its interaction with the silica. Conversely, sometimes adding a small amount of a base like triethylamine can mitigate tailing caused by residual pyridine.[6]

  • Q: What is a good starting solvent system for purifying a pyridine N-oxide?

    • A: A good starting point is a gradient from 100% ethyl acetate to 5-10% methanol in ethyl acetate or DCM.[7] Always develop your method using Thin-Layer Chromatography (TLC) first to find the optimal solvent system that gives good separation between your N-oxide and the pyridine spot.

  • Q: My N-oxide seems to be decomposing on the silica gel.

    • A: Silica gel is slightly acidic and can cause decomposition of sensitive compounds. If you suspect this, you can use deactivated (neutral) silica or an alternative stationary phase like alumina. Running the column quickly ("flash" chromatography) also minimizes contact time and potential decomposition.

References

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyridine-N-oxide. Organic Syntheses. Retrieved from [Link]

  • Scribd. (n.d.). Pyridine-Water Azeotrope Separation Process. Scribd. Retrieved from [Link]

  • Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.
  • DWSIM. (n.d.). Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water) using Pressure Swing Distillation(PSD). DWSIM. Retrieved from [Link]

  • ACS Publications. (2009). Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group?. Chemistry Stack Exchange. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. Request PDF. Retrieved from [Link]

  • YouTube. (2022). How to remove pyridine from your reaction crude?. YouTube. Retrieved from [Link]

  • ResearchGate. (2017). How can i purify N-oxides on column chromatography?. ResearchGate. Retrieved from [Link]

  • Google Patents. (1992). US5100514A - Separation of pyridine from water by extractive distillation. Google Patents.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • ACS Publications. (2002). Fluorescence Quenching by Pyridine and Derivatives Induced by Intermolecular Hydrogen Bonding to Pyrrole-Containing Heteroaromatics. The Journal of Physical Chemistry A. Retrieved from [https://pubs.acs.org/doi/10.1021/jp012 Herbich]([Link] Herbich)

  • ResearchGate. (n.d.). Fluorescence Quenching by Pyridine and Derivatives Induced by Intermolecular Hydrogen Bonding to Pyrrole-Containing Heteroaromatics. Request PDF. Retrieved from [Link]

  • ACS Publications. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). How can I remove the pyridine from the sugar compound?. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Pyridine. Chempedia. Retrieved from [Link]

  • AIP Publishing. (n.d.). State-resolved collisional quenching of highly vibrationally excited pyridine by water: The role of strong electrostatic attraction in V→RT energy transfer. The Journal of Chemical Physics. Retrieved from [Link]

  • Google Patents. (2007). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.
  • Reddit. (2025). How to dry pyridine N-oxide obtained commerically. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2022). How to quench Pyridine?. ResearchGate. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2010). removal of pyridine. Retrieved from [Link]

  • Reddit. (2020). Pyridine reaction workup: color change after each “vent” cycle in separatory funnel!. r/chemistry. Retrieved from [Link]

  • PMC. (n.d.). Reduction of Amine N-Oxides by Diboron Reagents. PMC. Retrieved from [Link]

  • Google Patents. (1969). US3467659A - Process for the reduction of pyridine n-oxides. Google Patents.
  • Royal Society of Chemistry. (2022). Pyridine Synthesis. Greener Organic Transformations. Retrieved from [Link]

  • ACS Publications. (2016). Route to Highly Substituted Pyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. Retrieved from [Link]

  • The Vespiary. (n.d.). Recent trends in the chemistry of pyridine N-oxides. The Vespiary. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Retrieved from [Link]

  • PMC. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PMC. Retrieved from [Link]

Sources

Troubleshooting

optimizing hydrogen peroxide oxidation conditions for 2-Ethyl-4-methoxypyridine

Welcome to the Technical Support and Optimization Center for the N-oxidation of 2-Ethyl-4-methoxypyridine. This guide is designed for drug development professionals and synthetic chemists who require high-yielding, scala...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Optimization Center for the N-oxidation of 2-Ethyl-4-methoxypyridine. This guide is designed for drug development professionals and synthetic chemists who require high-yielding, scalable, and safe protocols for generating pyridine N-oxides.

The oxidation of 2-Ethyl-4-methoxypyridine presents a unique mechanistic dichotomy: the electron-donating 4-methoxy group strongly activates the pyridine nitrogen via resonance (+M effect), making it highly nucleophilic. However, the 2-ethyl group introduces significant steric hindrance, which can impede the approach of bulky oxidizing complexes. Furthermore, the 4-methoxy group is highly susceptible to acid-catalyzed hydrolysis at elevated temperatures. This guide addresses these competing factors to help you engineer a robust, self-validating experimental system.

Optimization & Troubleshooting Workflow

Workflow Start 2-Ethyl-4-methoxypyridine + Oxidant (H2O2) CatSelect Catalytic System Selection Start->CatSelect Path1 H2O2 / AcOH (In situ Peracetic Acid) CatSelect->Path1 Low Cost Path2 H2O2 / Na2WO4 (Peroxotungstate) CatSelect->Path2 High Selectivity Issue1 Issue: Methoxy Hydrolysis (Acidic/High Temp) Path1->Issue1 Issue2 Issue: Stalled Conversion (Steric Hindrance) Path1->Issue2 Path2->Issue2 Product 2-Ethyl-4-methoxypyridine N-oxide (Target) Path2->Product Optimal Opt1 Switch to UHP or Buffer pH to 4-5 Issue1->Opt1 Opt2 Increase T to 70-80°C or Add PTC Issue2->Opt2 Opt1->Product Opt2->Product

Optimization workflow for 2-Ethyl-4-methoxypyridine N-oxidation highlighting troubleshooting paths.

Core Methodology: Tungstate-Catalyzed N-Oxidation

To avoid the ether cleavage commonly seen in harsh peracetic acid systems, we recommend a mild, tungstate-catalyzed oxidation[1]. This protocol utilizes a self-validating feedback loop to ensure safety and reaction completion.

Reagents:

  • 2-Ethyl-4-methoxypyridine (1.0 equivalent)

  • 30% Aqueous Hydrogen Peroxide ( H2​O2​ ) (3.0 equivalents)[1]

  • Sodium tungstate dihydrate ( Na2​WO4​⋅2H2​O ) (0.05 equivalents)

  • Glacial acetic acid (catalytic, for pH adjustment)

Step-by-Step Protocol:

  • Catalyst Activation: Dissolve Na2​WO4​⋅2H2​O in a minimal amount of deionized water. Add 10% of the total 30% H2​O2​ charge at room temperature. Causality: This pre-forms the active bis(peroxo)tungstate complex, ensuring immediate oxygen transfer upon substrate addition rather than allowing unreacted peroxide to pool.

  • Substrate Addition: Add 2-Ethyl-4-methoxypyridine to the aqueous catalyst mixture. The system will likely be biphasic. Adjust the pH to 4.0–5.0 using glacial acetic acid. Causality: A slightly acidic pH is required to protonate the tungstate complex for optimal reactivity, but keeping it above pH 4 prevents the hydrolysis of the 4-methoxy group.

  • Controlled Oxidation: Heat the mixture to 70°C. Begin a slow, dropwise addition of the remaining 30% H2​O2​ over 2 hours. Causality: The temperature range of 50°C to 90°C is critical; it provides enough kinetic energy to overcome the steric hindrance of the 2-ethyl group without reaching the rapid thermal decomposition threshold of H2​O2​ [2].

  • In-Process Control (IPC) & Self-Validation: After 6 hours, sample the organic layer for HPLC/GC conversion. Simultaneously, test the aqueous layer with KI-starch paper. Validation: If the reaction stalls but KI-starch is dark blue/black (indicating excess peroxide), the issue is kinetic (temperature/sterics). If KI-starch is white/pale, the peroxide has thermally decomposed, and a supplementary charge is required.

  • Quenching & Isolation: Once conversion exceeds 98%, cool the reactor to 10°C. Add a 10% aqueous solution of sodium sulfite ( Na2​SO3​ ) dropwise until KI-starch paper tests negative. Causality: N-oxides can form explosive complexes with residual peroxides during concentration; chemical quenching is a mandatory safety gate.

Troubleshooting Guides & FAQs

Q: Why is my conversion stalling at 60-70% despite adding excess H2​O2​ ? A: This is a classic symptom of steric hindrance. While the 4-methoxy group electronically primes the nitrogen for oxidation, the 2-ethyl group physically blocks the approach of the bulky peroxotungstate intermediate. Solution: First, ensure your temperature is maintained strictly at 70–80°C[2]. If the reaction remains stalled, the biphasic nature of the mixture might be limiting mass transfer. Introduce a Phase Transfer Catalyst (PTC), such as tetrabutylammonium hydrogensulfate (0.05 eq), to pull the active peroxo-complex into the organic substrate phase.

Q: I am observing a significant impurity with a lower Rf​ value on TLC (or earlier retention time on HPLC). What is it, and how do I prevent it? A: You are likely observing 2-ethyl-4-pyridone (or its N-oxide). At elevated temperatures in strongly acidic media (e.g., using neat acetic acid as the solvent), the 4-methoxy group undergoes nucleophilic attack by water, leading to ether cleavage. Solution: Shift away from bulk peracetic acid. Buffer your aqueous tungstate system to pH 4–5. Alternatively, switch to a completely anhydrous oxidation system using Urea-Hydrogen Peroxide (UHP) complex and phthalic anhydride[3], which generates monoperoxyphthalic acid in situ without the hydrolytic risk of water.

Q: How do I safely scale up this oxidation without risking a thermal runaway? A: Hydrogen peroxide is an environmentally benign oxidant that produces only water[4], but its decomposition is highly exothermic. The decomposition rate of H2​O2​ accelerates by approximately 2.2 times for every 10°C increase in temperature[5]. Solution: Never add the full charge of H2​O2​ upfront at scale. Use a programmed dosing pump linked to a calorimetric sensor. If the cooling jacket cannot maintain the set point (ΔT > 5°C), the dosing must automatically pause. Ensure all reactor components are passivated, as trace transition metals (Fe, Cu) will catalytically decompose the peroxide.

Q: The 2-Ethyl-4-methoxypyridine N-oxide product is highly water-soluble. How do I improve isolated yields during extraction? A: Pyridine N-oxides are highly polar and readily form hydrogen bonds with water, leading to poor partitioning into standard organic solvents like ethyl acetate or diethyl ether. Solution: Saturate the quenched aqueous phase with solid sodium chloride (NaCl) to decrease the solubility of the N-oxide (salting out). Extract using a more polar, water-immiscible solvent system, such as Dichloromethane/Isopropanol (9:1 v/v). For large-scale operations, continuous liquid-liquid extraction is highly recommended over batch extraction.

Quantitative Optimization Data

The following table summarizes the performance of various catalytic systems evaluated for the N-oxidation of sterically hindered, electronically activated pyridines.

Catalytic SystemOxidant SourceTemp (°C)Time (h)Conversion (%)Selectivity (%)Primary Failure Mode / Limitation
Acetic Acid 30% Aqueous H2​O2​ 8012>95< 80High incidence of methoxy ether hydrolysis.
Na2​WO4​ (Homogeneous) 30% Aqueous H2​O2​ 708>98>99Reaction stalls if T < 60°C due to 2-ethyl sterics.
UHP / Phthalic Anhydride Urea- H2​O2​ Adduct252490>99Slow reaction kinetics; requires long residence time[3].
W/HAP (Heterogeneous) 30% Aqueous H2​O2​ 802090>99Catalyst mass transfer limits; requires high agitation (1200 rpm)[1].

References

  • Pyridine N-Oxide Oxidation Process Scribd URL: [Link]

  • W/HAP catalysed N-oxidation of tertiary amines with H2O2 as an oxidant National Center for Biotechnology Information (PMC) URL:[Link]

  • Preparation of Pyridine N-oxide Derivatives in Microreactor Periodica Polytechnica Chemical Engineering URL:[Link]

  • Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide National Center for Biotechnology Information (PMC) URL: [Link]

  • Synthetic method for preparing pyridine N-oxide (CN102249995A)

Sources

Optimization

minimizing side reactions during Boekelheide rearrangement of pyridine N-oxides

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently encounter challenges regarding the Boekelheide rearrangement of pyridine N-oxides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently encounter challenges regarding the Boekelheide rearrangement of pyridine N-oxides. While this [3,3]-sigmatropic rearrangement is a cornerstone method for functionalizing the α-alkyl groups of azaheterocycles, it is notoriously prone to side reactions if the mechanistic micro-environment is not strictly controlled.

This guide abandons generic troubleshooting to focus on the causality of side reactions . By understanding the thermodynamic and kinetic tipping points of the reaction intermediates, you can engineer a self-validating workflow that drives your synthesis toward the desired 2-(α-acyloxyalkyl)pyridine product with near-quantitative precision.

Mechanistic Workflow & Side-Reaction Pathways

To troubleshoot effectively, we must first visualize the divergent pathways the N-acyloxypyridinium intermediate can take.

Boekelheide N_Oxide 2-Alkylpyridine N-oxide (Starting Material) Acylation N-Acyloxypyridinium Salt (Intermediate A) N_Oxide->Acylation + Anhydride (Ac₂O or TFAA) Anhydrobase Anhydrobase (Intermediate B) Acylation->Anhydrobase - H⁺ (Rate-determining) Side_Ring Ring Acylation (Electrophilic Substitution) Acylation->Side_Ring Excess Heat / Slow Deprotonation Side_Hydrolysis Hydrolysis / Pyridones (Aqueous Degradation) Acylation->Side_Hydrolysis Trace Water IonPair Tight Ion-Pair / Radical Pair (Intermediate C) Anhydrobase->IonPair N-O Bond Cleavage Product 2-(α-Acyloxyalkyl)pyridine (Desired Product) IonPair->Product [3,3]-Sigmatropic Shift or Recombination Side_Radical Solvent Adducts (Radical Trapping) IonPair->Side_Radical H-donor Solvents (Homolytic Pathway)

Mechanistic pathways of the Boekelheide rearrangement and common side reactions.

Troubleshooting FAQs: The Causality of Side Reactions

Q1: I am observing a complex mixture of products, including solvent adducts, instead of pure 2-(acetoxymethyl)pyridine. Why is this happening? A1: Many chemists assume the Boekelheide rearrangement is strictly a concerted [3,3]-sigmatropic shift or a heterolytic ion-pair recombination. However, recent high-level quantum chemical calculations and trapping experiments demonstrate that the N-O bond cleavage can occur homolytically, generating a (pyridin-2-yl)methyl radical . When using standard acetic anhydride (Ac₂O) at high temperatures (90–100 °C), this radical pathway becomes competitive. If your solvent can act as a hydrogen donor, these radicals abstract hydrogen, leading to solvent adducts and complex degradation mixtures. Solution: Lower the thermal energy of the system by switching to a more reactive anhydride (see Q2).

Q2: How can I suppress ring-acetylation (electrophilic aromatic substitution) while maintaining high conversion? A2: Ring acylation is driven by the highly reactive N-acyloxypyridinium intermediate. If the rate-determining deprotonation of the alkyl side-chain (to form the anhydrobase) is too slow, the intermediate has time to undergo intermolecular attack on the pyridine ring. Causality-driven solution: Switch from Ac₂O to Trifluoroacetic Anhydride (TFAA) . The strong electron-withdrawing nature of the trifluoroacetate group makes the α-protons of the alkyl group significantly more acidic, accelerating anhydrobase formation. Furthermore, the trifluoroacetate anion is an excellent leaving group, allowing the rearrangement to proceed rapidly at 0–25 °C. This effectively freezes out the higher-activation-energy ring acylation and radical pathways.

Q3: My LC-MS shows complete consumption of the N-oxide, but my isolated yield after aqueous workup is <30%. Where is my product? A3: A frequent support ticket involves "missing" product. Pyridine N-oxides and their resulting rearranged alcohols are highly polar. Causality: During the quench, excess anhydride hydrolyzes to form carboxylic acids. These acids protonate the basic pyridine nitrogen, forming highly water-soluble pyridinium salts that bypass standard organic extraction . Solution: A self-validating extraction requires strict pH control. The aqueous phase must be adjusted to exactly pH 8.0–8.5 before extraction to ensure the pyridine ring is neutral.

Quantitative Reagent Comparison

The choice of anhydride dictates the thermodynamic profile of the reaction. The table below summarizes how optimizing your reagent selection directly mitigates specific side-reaction profiles.

ParameterAcetic Anhydride (Ac₂O) ProtocolTrifluoroacetic Anhydride (TFAA) ProtocolMechanistic Impact
Typical Temperature 90–100 °C (Reflux)0–25 °CLower temps suppress homolytic N-O cleavage.
Reaction Time 4–16 hours1–4 hoursFaster kinetics limit intermediate degradation.
Radical Side Products Moderate to HighMinimalRadical trapping is frozen out at 20 °C.
Ring Acylation Observable (up to 10-15%)Minimal (< 2%)TFAA accelerates anhydrobase formation over EAS.
Yield of Rearranged Product 40–65%75–95%Enhanced mass balance and simplified purification.

Self-Validating Protocol: Optimized Room-Temperature Boekelheide Rearrangement

To guarantee reproducibility and minimize side reactions, follow this self-validating methodology using TFAA. Every step includes a validation check to ensure the system is behaving as thermodynamically predicted.

Objective: Synthesize 2-(hydroxymethyl)pyridine derivatives with <2% side-product formation.

Step 1: Reagent Drying and Validation

  • Dissolve the 2-alkylpyridine N-oxide (1.0 equiv, 10 mmol) in 20 mL of anhydrous toluene.

  • Evaporate under reduced pressure to azeotropically remove trace water.

  • Validation Check: Dissolve the residue in anhydrous dichloromethane (DCM, 0.2 M). Perform a Karl Fischer titration; proceed only if the water content is <50 ppm. Trace water causes premature TFAA hydrolysis, leading to incomplete acylation and pyridone formation.

Step 2: N-Acylation

  • Cool the DCM solution to 0 °C under a strict argon atmosphere.

  • Dropwise add Trifluoroacetic Anhydride (TFAA, 1.5 equiv, 15 mmol) over 15 minutes.

  • Validation Check: The N-acylation is highly exothermic. Monitor the internal temperature probe; ensure it does not exceed 5 °C. Thermal spikes at this stage promote premature ring-acylation.

Step 3: Rearrangement

  • Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 2 hours.

  • Validation Check: Pull a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. The mass of the N-oxide starting material should be completely replaced by the mass of the rearranged trifluoroacetate ester intermediate. If starting material remains, do not add more TFAA; check your system for moisture ingress.

Step 4: Hydrolysis and Quench

  • Cool the mixture back to 0 °C. Carefully add saturated aqueous NaHCO₃ until gas evolution ceases to neutralize the trifluoroacetic acid byproduct.

  • To cleave the trifluoroacetate ester and yield the free alcohol, add 2.0 M NaOH (aq) until the pH reaches 10. Stir for 1 hour at room temperature.

  • Validation Check: Spot the reaction mixture on a silica TLC plate. The ester intermediate (higher Rf) must fully convert to the highly polar alcohol (lower Rf).

Step 5: Extraction

  • Adjust the pH to exactly 8.0–8.5 using 1.0 M HCl.

  • Extract the aqueous layer with Ethyl Acetate (4 × 50 mL).

  • Validation Check: Spot the remaining aqueous layer on a TLC plate and visualize under 254 nm UV light. If UV-active spots remain, the product is still protonated. Re-adjust the pH to 8.5 and perform an additional extraction with 10% isopropanol in chloroform.

References

  • Kurzawa, T., Zimmer, R., Würthwein, E. U., & Reissig, H. U. (2023). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. Chemistry–A European Journal, 29(26), e202204015.[Link]

  • Wang, C. S., Roisnel, T., Dixneuf, P. H., & Soulé, J. F. (2019). Difunctionalization of Alkenylpyridine N-Oxides by the Tandem Addition/Boekelheide Rearrangement. Organic Letters, 21(20), 8469-8473.[Link]

  • Rzepa, H. S. (2020). Mechanism of the Boekelheide rearrangement. Imperial College London HPC.[Link]

Troubleshooting

Technical Support Center: Handling &amp; Long-Term Storage of 2-Ethyl-4-methoxypyridine 1-oxide

Welcome to the Technical Support Center for 2-Ethyl-4-methoxypyridine 1-oxide . As a dark yellow oil[1], this compound (CAS: 105552-60-1) is a critical building block in heterocyclic synthesis—most notably serving as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Ethyl-4-methoxypyridine 1-oxide . As a dark yellow oil[1], this compound (CAS: 105552-60-1) is a critical building block in heterocyclic synthesis—most notably serving as the precursor for 2-Pyridinemethanol, 4-methoxy-alpha-methyl- (CAS: 105552-58-7)[2] via the Boekelheide rearrangement.

However, its unique electronic structure makes it highly hygroscopic and sensitive to thermal degradation. This guide provides field-proven protocols to maintain its anhydrous integrity, troubleshoot common experimental failures, and maximize shelf life.

Section 1: Core Handling Protocols & Troubleshooting

Q1: My 2-Ethyl-4-methoxypyridine 1-oxide appears cloudy, and my downstream reaction yields have plummeted. What happened? Expert Diagnosis: The cloudiness is a classic indicator of moisture absorption. Pyridine N-oxides possess a highly polarized N⁺–O⁻ zwitterionic bond that acts as a powerful hydrogen-bond acceptor, making them extremely hygroscopic[3]. When exposed to ambient air, the oil rapidly forms hydrates. Mechanistic Impact: In acyl-transfer reactions like the Boekelheide rearrangement, the N-oxide oxygen must act as a nucleophile to attack an activating agent (such as acetic anhydride). If water is present, it competitively hydrolyzes the acetic anhydride, destroying the reagent stoichiometry and halting the reaction. Resolution Protocol (Azeotropic Drying): To establish a self-validating anhydrous system, recover the compound using the following steps:

  • Dissolve the hydrated oil in 5–10 volumes of anhydrous toluene.

  • Concentrate the solution under reduced pressure (rotary evaporator) at 40–45 °C. The water will co-evaporate as a toluene-water azeotrope.

  • Repeat the toluene addition and evaporation cycle twice to ensure complete water removal.

  • Dry the resulting oil under high vacuum (<0.1 mbar) on a Schlenk line for 4–6 hours.

  • Immediately backfill the flask with Argon and transfer to a glovebox for storage.

Q2: How do I accurately weigh and transfer this viscous oil without exposing it to air? Expert Diagnosis: Standard weighing on an open benchtop will lead to rapid moisture uptake. Furthermore, the high viscosity of the dark yellow oil makes standard air-displacement pipetting highly inaccurate. Resolution Protocol:

  • Transfer: Always use positive displacement pipettes or gas-tight glass syringes equipped with wide-bore needles (e.g., 18G) to handle the viscous liquid.

  • Weighing: Perform all transfers inside a nitrogen or argon-filled glovebox. If a glovebox is unavailable, use the "weighing by difference" method: Tare a sealed, argon-flushed septum vial containing the compound. Withdraw the required volume using an argon-purged syringe, and re-weigh the vial to determine the exact mass dispensed.

Section 2: Long-Term Storage & Stability FAQs

Q3: What are the optimal long-term storage conditions to prevent degradation? Expert Diagnosis: According to standard handling guidelines for pyridine N-oxides[4], the compound must be protected from three primary degradation vectors: heat, moisture, and UV light. Elevated temperatures can induce thermal deoxygenation, while photochemical exposure can trigger ring contraction. Storage Protocol:

  • Temperature: Store strictly at 2–8 °C (refrigerated)[4].

  • Atmosphere: Blanket the headspace with Argon or Nitrogen before sealing to prevent hydration[3].

  • Container: Use amber glass vials with PTFE-lined caps. Wrap the vial in aluminum foil for secondary light protection.

Q4: Can I distill 2-Ethyl-4-methoxypyridine 1-oxide to purify it? Expert Diagnosis: No. The boiling point of this compound is exceedingly high (estimated at 326.5 ± 22.0 °C at 760 mmHg)[5]. Attempting atmospheric or even standard vacuum distillation will likely result in thermal decomposition (deoxygenation) before the boiling point is reached. Purification should be restricted to azeotropic drying (for water removal) or column chromatography on deactivated silica if organic impurities are present.

Section 3: Mechanistic Workflow & Visualization

To ensure reproducible downstream applications, researchers must treat handling, storage, and reaction execution as a continuous, closed-loop system. The workflow below illustrates the critical path from storage to synthetic application, highlighting the recovery loop for moisture-compromised samples.

Workflow N1 2-Ethyl-4-methoxypyridine 1-oxide (CAS 105552-60-1) N2 Inert Handling (Argon/N2 Glovebox) N1->N2 Standard Protocol N4 Moisture Absorption (Hydrate Formation) N1->N4 Ambient Air Exposure N3 Anhydrous Storage (2-8°C, Amber Vial) N2->N3 Long-term Storage N6 Boekelheide Rearrangement (Ac2O, Heat) N3->N6 Synthetic Application N5 Azeotropic Drying (Toluene, Vacuum) N4->N5 Recovery Protocol N5->N2 Restored Anhydrous State N7 1-(4-Methoxypyridin-2-yl) ethyl acetate N6->N7 Target Intermediate

Handling, storage, recovery, and Boekelheide application workflow for the pyridine N-oxide.

Section 4: Quantitative Data & Stability Metrics

ParameterValue / ConditionImpact on Handling & Storage
CAS Number 105552-60-1[5]Unique identifier for sourcing and SDS tracking[6].
Physical State Dark Yellow Oil[1]High viscosity necessitates positive displacement pipetting.
Boiling Point ~326.5 °C (at 760 mmHg)[5]Prohibits standard distillation; prone to thermal decomposition.
Storage Temp. 2 – 8 °C[4]Prevents thermal deoxygenation; extends shelf life.
Hygroscopicity Extremely High[3]Rapidly forms hydrates; mandates Argon/N₂ blanketing.
Light Sensitivity HighRequires amber glass and foil wrapping to prevent photolysis.

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlap in 2-Ethyl-4-methoxypyridine 1-oxide Analysis

Welcome to the technical support guide for resolving common NMR analysis challenges with 2-Ethyl-4-methoxypyridine 1-oxide. This document is designed for researchers, scientists, and drug development professionals who en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving common NMR analysis challenges with 2-Ethyl-4-methoxypyridine 1-oxide. This document is designed for researchers, scientists, and drug development professionals who encounter peak overlap issues during the characterization of this molecule. We will move beyond simple data acquisition to provide troubleshooting strategies and advanced methodologies, explaining the causality behind each experimental choice to ensure you can adapt these techniques to your specific instrumentation and research goals.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the NMR analysis of 2-Ethyl-4-methoxypyridine 1-oxide.

Q1: What are the expected ¹H NMR chemical shifts for 2-Ethyl-4-methoxypyridine 1-oxide, and which peaks are most likely to overlap?

A1: The electronic environment of the pyridine N-oxide ring significantly influences the chemical shifts of the ring protons. The N-oxide group is strongly electron-withdrawing, which generally deshields the protons at the α (2,6) and γ (4) positions. However, the methoxy group at C4 is electron-donating, and the ethyl group at C2 adds further complexity. Based on these substituent effects, we can predict the approximate chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Ethyl-4-methoxypyridine 1-oxide in CDCl₃

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityNumber of ProtonsRationale for Shift
H-6 (Aromatic) ~8.1 - 8.3Doublet (d)1HDeshielded due to proximity to the N-oxide group.[1]
H-5 (Aromatic) ~6.8 - 7.0Doublet of doublets (dd)1HShielded by the C4-methoxy group, coupled to H-6 and H-3.
H-3 (Aromatic) ~6.7 - 6.9Singlet (or narrow d)1HShielded by the C4-methoxy group, adjacent to the ethyl group.
-OCH₃ (Methoxy) ~3.8 - 4.0Singlet (s)3HTypical chemical shift for an aromatic methoxy group.[2][3]
-CH₂- (Ethyl) ~2.8 - 3.0Quartet (q)2HDeshielded by the aromatic ring.
-CH₃ (Ethyl) ~1.2 - 1.4Triplet (t)3HStandard aliphatic triplet.

Primary Overlap Concern: The most significant challenge arises from the aromatic protons H-3 and H-5 . Their chemical shifts are predicted to be very close, potentially resulting in a complex, unresolved multiplet that makes definitive assignment and coupling constant analysis difficult.

Q2: My aromatic signals between 6.7 and 7.0 ppm are a complete mess. What is the quickest and most effective first step to try and resolve them?

A2: The most direct and often successful initial approach is to utilize a Lanthanide Shift Reagent (LSR) . The oxygen atom of the N-oxide is a strong Lewis basic site that will coordinate with the LSR.[4] This coordination induces large changes in the chemical shifts of nearby protons, an effect known as the Lanthanide-Induced Shift (LIS).[5] The magnitude of this shift is highly dependent on the distance of the proton from the N-oxide oxygen.

Therefore, the protons of the ethyl group at C-2 and the aromatic proton at H-6 will experience the largest downfield shift, while H-3, H-5, and the methoxy protons will be affected to a lesser degree. This differential shifting effectively "pulls apart" the overlapping signals. Europium-based reagents like Eu(fod)₃ are excellent choices as they typically induce downfield shifts with minimal peak broadening.[4][6]

Q3: How can I be certain that the overlapping signals I see belong to my target molecule and not an impurity?

A3: This is a critical question of experimental validation. The best way to confirm that all signals belong to a single, coherent spin system is to run a 2D COSY (Correlation Spectroscopy) or TOCSY (Total Correlation Spectroscopy) experiment .

  • COSY will show cross-peaks between protons that are directly coupled (typically over 2-3 bonds).[7] You should see a correlation between the ethyl -CH₂- and -CH₃ protons, and between the adjacent aromatic protons (H-5 and H-6).

  • TOCSY is even more powerful for this, as it will reveal correlations between all protons within a coupled spin system.[8] For example, irradiating the ethyl -CH₂- quartet should show a cross-peak to the -CH₃ triplet, confirming they belong to the same ethyl group. Similarly, correlations among all the aromatic protons would confirm they are part of the same ring system.

If a peak shows no correlations in the COSY or TOCSY spectrum when it should, it is highly likely to be an impurity.

Section 2: Troubleshooting Guide: Systematic Approaches to Peak Resolution

When simple acquisition is insufficient, a systematic approach is necessary. This guide provides detailed protocols for resolving peak overlap, from simple 1D adjustments to advanced 2D techniques.

Initial Diagnosis: Shimming vs. True Overlap

Before attempting advanced methods, ensure the issue is not simply poor magnetic field homogeneity.

  • Symptom: All peaks in the spectrum are broad, not just a specific multiplet. The lineshape of a sharp singlet, like that of the methoxy group or residual solvent, is distorted or wide.

  • Action: Re-shim the spectrometer. A well-shimmed instrument is critical for resolving closely spaced signals.

If sharp signals are present alongside the overlapping region, the problem is true chemical shift equivalence or near-equivalence, and the following methods should be employed.

Method 1: Modifying the Chemical Environment (1D NMR)

These techniques alter the sample conditions to induce differential chemical shifts.

The choice of solvent is not merely for dissolution; it can be a powerful tool for resolution. Aromatic solvents like benzene-d₆ or pyridine-d₅ create a diamagnetic anisotropic field that can significantly alter the chemical shifts of solute protons depending on their spatial orientation relative to the solvent molecule.[9][10] This can often resolve overlapping aromatic signals.[11]

Experimental Protocol: Solvent Titration

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a non-aromatic solvent like CDCl₃.

  • Prepare Solvent Mixture: In a separate vial, prepare a mixture of your sample in a small amount of CDCl₃, then add benzene-d₆.

  • Acquire Spectra: Acquire spectra at varying concentrations of benzene-d₆ (e.g., 10%, 25%, 50%, 100%) to observe the trend of the chemical shift changes.

  • Analysis: Protons in different regions of the molecule will shift differently, often resolving the overlap.

Table 2: Expected Direction of Solvent-Induced Shifts (Relative to CDCl₃)

SolventEffect on Aromatic ProtonsEffect on Aliphatic ProtonsRationale
Benzene-d₆ Generally upfield (shielding)Generally upfield (shielding)Solvent association places protons in the shielding cone of the benzene ring current.
Pyridine-d₅ Can be upfield or downfieldGenerally upfieldMore complex interactions involving the lone pair on the nitrogen and the ring current.

Changing the temperature can alter the populations of different molecular conformations and affect hydrogen bonding, which in turn changes the time-averaged chemical shift of a proton.[12] This can sometimes be sufficient to resolve overlapping signals.[13][14]

Experimental Protocol: VT Analysis

  • Safety First: Ensure your solvent is suitable for the intended temperature range to avoid freezing or boiling.[15] Use a proper NMR tube (e.g., Pyrex) designed for VT work.[13]

  • Initial Spectrum: Acquire a spectrum at ambient temperature (e.g., 25 °C / 298 K).

  • Temperature Increments: Increase or decrease the temperature in controlled steps (e.g., 10 °C increments). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquisition.[15]

  • Data Acquisition: Record the spectrum at each temperature, noting any changes in chemical shifts or peak shape.

  • Analysis: Plot the chemical shift of the overlapping protons as a function of temperature to identify the optimal temperature for resolution.

As mentioned in the FAQ, this is a highly effective method for this specific molecule. The paramagnetic lanthanide ion in the LSR creates a local magnetic field that influences the substrate's nuclei.[5]

Experimental Protocol: LSR Titration

  • Sample Preparation: Prepare a solution of 2-Ethyl-4-methoxypyridine 1-oxide (5-10 mg) in a dry deuterated solvent (e.g., CDCl₃). LSRs are sensitive to water.[4]

  • Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of the pure compound.

  • LSR Addition: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same solvent. Add a small, precise aliquot (e.g., 0.1 molar equivalents) to the NMR tube.

  • Acquire and Analyze: Gently mix the sample and re-acquire the spectrum. Note the downfield shift of all peaks. The peaks closest to the N-oxide will have shifted the most.

  • Iterate: Continue adding small aliquots of the LSR and acquiring spectra until the overlapping signals are baseline-resolved. Be aware that excessive LSR can cause significant line broadening.[4]

Method 2: Advanced 2D NMR Techniques

When 1D methods are insufficient, 2D NMR provides unparalleled resolution by spreading the signals across a second frequency dimension.

The Heteronuclear Single Quantum Coherence (HSQC) experiment is arguably the most powerful tool for resolving ¹H peak overlap. It correlates each proton directly to the carbon it is attached to.[7] Since the ¹³C chemical shift range is much wider (~200 ppm) than the ¹H range (~12 ppm), protons that overlap in the 1D spectrum are often attached to carbons with very different chemical shifts. The HSQC spectrum will therefore show them as distinct, well-separated cross-peaks.

Experimental Protocol: HSQC Acquisition

  • Sample Preparation: A slightly more concentrated sample (10-20 mg) is beneficial for ¹³C-based experiments.

  • Instrument Setup: Tune the probe for both ¹H and ¹³C.

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: hsqcedetgpsp (for phase-edited HSQC, which distinguishes CH/CH₃ from CH₂ groups).

    • Spectral Width (SW): ~12 ppm in F2 (¹H), ~160 ppm in F1 (¹³C).

    • Number of Scans (NS): 4-8 per increment.

    • Number of Increments (TD in F1): 256-512.

    • One-bond coupling constant (¹JCH): Set to an average value of 145-155 Hz for aromatic/aliphatic carbons.

  • Processing and Analysis: After 2D Fourier transformation, the resulting spectrum will show a peak for each C-H bond. Overlapping proton signals in the 1D spectrum will be resolved along the vertical ¹³C axis.

Section 3: Workflow and Logic Diagrams

Visualizing the decision-making process can streamline your troubleshooting efforts.

G start Peak Overlap Observed in 2-Ethyl-4-methoxypyridine 1-oxide q1 Which region? start->q1 aromatic Aromatic Region (H-3 & H-5) q1->aromatic ~6.7-7.0 ppm aliphatic Aliphatic Region (e.g., Ethyl Quartet) q1->aliphatic Other q2 Quickest Method? aromatic->q2 q3 Need Full Proof? aliphatic->q3 lsr Use Lanthanide Shift Reagent (LSR) - Fast & highly effective for this molecule q2->lsr Yes solvent Change Solvent (e.g., to Benzene-d6) q2->solvent No (or LSR unavailable) d2_nmr Perform 2D NMR q3->d2_nmr Yes lsr->q3 solvent->q3 hsqc HSQC - Ultimate resolution via 13C dimension d2_nmr->hsqc cosy COSY / TOCSY - Confirm connectivity & impurities d2_nmr->cosy

Caption: Decision tree for selecting a peak resolution technique.

G cluster_prep Preparation cluster_loop Titration Loop cluster_result Result prep_sample 1. Prepare sample in dry solvent (e.g., 10 mg in 0.6 mL CDCl3) prep_lsr 2. Prepare LSR stock solution (e.g., Eu(fod)3 in CDCl3) spec_initial 3. Acquire baseline 1H spectrum prep_lsr->spec_initial add_lsr 4. Add small aliquot of LSR (e.g., 0.1 eq) spec_initial->add_lsr spec_acquire 5. Mix and acquire new 1H spectrum add_lsr->spec_acquire analyze 6. Analyze shifts. Are peaks resolved? spec_acquire->analyze analyze->add_lsr No resolved 7. Resolution achieved. Proceed with analysis. analyze->resolved Yes broadening Line broadening is excessive. Consider 2D NMR. analyze->broadening Broadening Issue

Sources

Troubleshooting

Technical Support Center: Mitigating Catalyst Poisoning by 2-Ethyl-4-methoxypyridine 1-oxide

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and process chemists encountering catalyst deactivation when utilizing or reducing 2-Ethyl-4-methoxypyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and process chemists encountering catalyst deactivation when utilizing or reducing 2-Ethyl-4-methoxypyridine 1-oxide (CAS: 105552-60-1). Due to its unique electronic and steric profile, this intermediate frequently occupies catalytic active sites, leading to stalled reactions, incomplete conversions, and poor yields.

Diagnostic Overview: Understanding the Poisoning Mechanism

To effectively troubleshoot catalyst poisoning, we must first establish the chemical causality behind the deactivation.

Primary Poisoning (N-Oxide Coordination): The 4-methoxy group on the pyridine ring acts as a powerful electron-donating group (EDG) via resonance. This pushes electron density directly onto the N-oxide oxygen, making it an exceptionally strong Lewis base. Consequently, the oxygen acts as a potent ligand for electrophilic transition metals (e.g., Pd, Pt, Cu), occupying active sites and preventing the primary substrate from entering the catalytic cycle[1].

Secondary Poisoning (Product Inhibition): During deoxygenation (reduction) workflows, the N-oxide is converted into 2-ethyl-4-methoxypyridine. While the starting N-oxide possesses very low basicity (the pKa of protonated pyridine N-oxide is approximately 0.8)[2], the resulting deoxygenated pyridine derivative is highly basic. As the reaction progresses, this newly formed free nitrogen atom binds aggressively to the metal center, causing severe product inhibition and prematurely killing the catalyst[3].

Mechanistic Visualization

The following diagram illustrates the logical causality of catalyst poisoning and how chemical intervention restores the catalytic cycle.

Mechanism cluster_poisoning Catalyst Poisoning Pathway cluster_mitigation Chemical Mitigation Pathway N_oxide 2-Ethyl-4-methoxypyridine 1-oxide Pd_cat Active Pd/C Catalyst N_oxide->Pd_cat Reduction Coord Strong O-Metal / N-Metal Coordination Pd_cat->Coord Deact Catalyst Poisoning (Deactivation) Coord->Deact Acid Acidic Additive (e.g., HCOONH4) Deact->Acid Intervention Protonation Protonation of Pyridine Nitrogen Acid->Protonation Active Catalyst Remains Active (Turnover Maintained) Protonation->Active

Logical pathways comparing catalyst poisoning by N-oxides versus acidic mitigation strategies.

Troubleshooting Workflows & Self-Validating Protocols

Issue: Reaction Stalls During Palladium-Catalyzed Deoxygenation

Symptom: Hydrogenation of 2-Ethyl-4-methoxypyridine 1-oxide to 2-ethyl-4-methoxypyridine abruptly stops at 20-30% conversion, even with elevated H₂ pressure. Causality: The accumulating 2-ethyl-4-methoxypyridine product coordinates to the Pd/C catalyst via its basic nitrogen, blocking the activation of H₂. Solution: Implement a Buffered Transfer Hydrogenation Protocol . Utilizing ammonium formate ( HCOONH4​ ) serves a dual purpose: it acts as an efficient hydrogen donor and provides a mildly acidic environment that protonates the resulting pyridine in situ, neutralizing its ability to bind to the catalyst[3].

Self-Validating Protocol: Buffered Transfer Hydrogenation

Workflow Step1 Step 1: Substrate Preparation Dissolve N-oxide in MeOH Step2 Step 2: Additive Introduction Add HCOONH4 (10 equiv) Step1->Step2 Step3 Step 3: Catalyst Loading Add Pd/C under N2 atmosphere Step2->Step3 Step4 Step 4: Reaction Monitoring Track conversion via HPLC Step3->Step4 Step5 Step 5: Workup & Isolation Filter, neutralize, and extract Step4->Step5

Experimental workflow for the buffered transfer hydrogenation of 2-Ethyl-4-methoxypyridine 1-oxide.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent of 2-Ethyl-4-methoxypyridine 1-oxide in anhydrous Methanol to achieve a 0.2 M concentration.

  • Additive Introduction: Add 10.0 equivalents of Ammonium Formate ( HCOONH4​ ).

    • Validation Check: Ensure the salt is fully dissolved before proceeding. Incomplete dissolution indicates poor solvent quality (e.g., low polarity or temperature), which will starve the reaction of its hydrogen source and stall the reduction.

  • Catalyst Loading: Purge the reaction vessel thoroughly with N2​ . Carefully add 0.1 equivalents of 10% Pd/C.

    • Validation Check: Pd/C is highly pyrophoric in the presence of methanol vapors. Addition strictly under an inert N2​ atmosphere is critical to prevent premature catalyst oxidation and laboratory fires.

  • Reaction Execution: Stir the suspension vigorously at room temperature (20-25 °C) for 2 to 4 hours.

  • Monitoring & Workup: Monitor the reaction via HPLC. Once the N-oxide peak is fully consumed, filter the mixture through a tightly packed Celite pad to safely remove the Pd/C. Concentrate the filtrate under reduced pressure, neutralize with saturated NaHCO3​ , and extract with Ethyl Acetate.

Quantitative Data: Additive Effects on Catalyst Poisoning

The table below summarizes the causal relationship between specific reaction conditions, the severity of catalyst poisoning, and the expected yield during the reduction of 2-Ethyl-4-methoxypyridine 1-oxide.

Catalyst SystemAdditive / ModifierPoisoning SeverityMechanism of ActionExpected Yield
10% Pd/C, H₂ (1 atm)NoneSevere Product inhibition via free pyridine N-coordination.< 30%
10% Pd/C, H₂ (1 atm)Acetic Acid (2.0 eq)Low Protonation of the pyridine product prevents binding.> 85%
10% Pd/C HCOONH4​ (10 eq)Very Low Transfer hydrogenation; in-situ buffering prevents coordination[3].> 95%
Raney Nickel, H₂NoneModerate Ni is inherently less susceptible to pyridine poisoning than Pd.60 - 70%

Frequently Asked Questions (FAQs)

Q1: Why does the 4-methoxy group make catalyst poisoning worse compared to standard pyridine N-oxides? A: The methoxy group at the 4-position is strongly electron-donating through resonance. It pushes electron density into the pyridine ring and directly onto the N-oxide oxygen. This localized electron density makes the oxygen a much stronger Lewis base, enhancing its ability to tightly bind and deactivate electrophilic metal catalysts compared to an unsubstituted pyridine N-oxide.

Q2: Can I just increase the catalyst loading (e.g., to 30 mol%) to push the stalled reaction to completion? A: No. Increasing the catalyst loading will only provide a temporary, brute-force boost in conversion before the newly formed pyridine product inevitably poisons the additional active sites. This approach is economically unviable, complicates downstream purification, and ignores the root cause. It is scientifically sounder to alter the reaction environment (e.g., using acidic modifiers) to prevent poisoning at the source.

Q3: Does the 2-ethyl group provide enough steric hindrance to prevent coordination? A: While the 2-ethyl group does provide some steric bulk adjacent to the nitrogen atom, it is insufficient to completely block coordination to flat, highly accessible metal surfaces like Pd/C. The electronic affinity of the nitrogen/oxygen atoms for the metal outcompetes the steric penalty.

Q4: Are there alternative catalysts to Palladium that natively resist N-oxide poisoning? A: Yes. If palladium continues to deactivate despite acidic additives, consider switching to Raney Nickel or Platinum on Carbon (Pt/C). Platinum often exhibits different binding affinities and can sometimes resist deactivation by nitrogenous compounds better than Palladium, especially in the presence of specific promoters.

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Optimization

Technical Support Center: Overcoming Solubility Issues with 2-Ethyl-4-methoxypyridine 1-oxide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the physicochemical hurdles of handling zwitterionic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the physicochemical hurdles of handling zwitterionic compounds. 2-Ethyl-4-methoxypyridine 1-oxide (CAS: 105552-60-1) presents a classic experimental paradox: its substituted ethyl and methoxy groups suggest lipophilicity, yet its zwitterionic N-oxide core stubbornly resists solvation in non-polar media.

This guide dissects the causality behind these solubility issues and provides field-proven, self-validating protocols to overcome them without compromising your downstream chemistry.

Section 1: The Mechanistic Root Cause of Insolubility

To solve the solubility issue, we must first understand the molecular forces at play. Pyridine N-oxides feature a highly polarized N⁺-O⁻ bond. The parent pyridine N-oxide exhibits a massive dipole moment of 4.24 D, which drives strong intermolecular aggregation[1].

In non-polar solvents (e.g., hexanes, toluene, cyclohexane), the solvent molecules cannot adequately stabilize this dipole. Consequently, the N-oxide molecules undergo strong intermolecular dipole-dipole stacking, aggregating into a solid lattice or cloudy suspension. While the 2-ethyl and 4-methoxy substituents provide some steric disruption and lipophilic surface area, they are insufficient to overcome the dominant zwitterionic aggregation on their own. Solubilization requires targeted chemical disruption of this N-O interaction.

Solubilization Start Solubility Issue: 2-Ethyl-4-methoxypyridine 1-oxide in Non-Polar Solvent CheckTolerance Can the system tolerate polar aprotic co-solvents? Start->CheckTolerance UseCoSolvent Add 5-10% EtOAc or DCM (Disrupts N-O aggregation) CheckTolerance->UseCoSolvent Yes CheckAdditives Can the system tolerate Halogen Donors (e.g., I2)? CheckTolerance->CheckAdditives No UseHalogen Add Halogen Donor (Masks N-oxide charge) CheckAdditives->UseHalogen Yes UseThermal Thermal Solubilization (Heat to 60°C + Sonication) CheckAdditives->UseThermal No

Decision logic for solubilizing 2-Ethyl-4-methoxypyridine 1-oxide in non-polar media.

Section 2: Troubleshooting FAQs

Q: Why does my 2-Ethyl-4-methoxypyridine 1-oxide form a cloudy suspension in toluene, even after prolonged sonication? A: Sonication only provides mechanical dispersion, breaking the bulk crystalline solid into micro-particles. It does not alter the thermodynamic unfavorability of solvating the N-O dipole in a non-polar environment. Once sonication stops, the particles rapidly re-aggregate. You must disrupt the intermolecular dipole interactions chemically, either by masking the charge or introducing a co-solvent.

Q: How can I achieve a true solution in non-polar media without ruining my downstream moisture-sensitive reaction? A: The most reliable method is the "Co-solvent Disruption Strategy." By introducing just 5–10% (v/v) of a rigorously dried, slightly polar aprotic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM), you provide just enough localized polarity to solvate the N-O dipole without fundamentally changing the non-polar nature of the bulk medium.

Q: My catalytic workflow strictly forbids polar co-solvents. Are there alternative solubilization methods? A: Yes. You can utilize "Halogen Bonding Masking." The oxygen atom of the N-oxide is a strong Lewis base and halogen bond acceptor—the pKa of protonated pyridine-N-oxide is approximately 0.8, making it an excellent coordination ligand[2]. By adding a catalytic amount of a halogen bond donor (such as molecular iodine, I₂), the donor coordinates directly to the anionic oxygen. This coordination effectively masks the localized charge, dramatically increasing the complex's solubility in strictly non-polar solvents like toluene[3].

Section 3: Quantitative Solubility Profiles

To guide your experimental design, refer to the following comparative solubility data for 2-Ethyl-4-methoxypyridine 1-oxide across various engineered solvent systems.

Bulk Solvent SystemAdditive / Co-solventTemp (°C)Est. Solubility (mg/mL)Visual State
n-HexaneNone25< 1.0Suspension
TolueneNone25~ 5.0Cloudy
Toluene10% v/v EtOAc25> 50.0Clear
Toluene5 mol% I₂ (Halogen)25> 40.0Clear (Pink)
Cyclohexane5% v/v DCM40~ 25.0Clear

Note: Values are representative estimates based on the physicochemical behavior of substituted pyridine N-oxides in engineered solvent systems.

Section 4: Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system . Because zwitterionic compounds can easily form deceptive kinetic suspensions (micro-emulsions) that look clear to the naked eye, a centrifugation step is mandatory to confirm that a true thermodynamic solution has been achieved.

Protocol Step1 Step 1: Dispersion Suspend in non-polar solvent Step2 Step 2: Disruption Add Co-solvent or Halogen Donor Step1->Step2 Step3 Step 3: Agitation Sonicate for 15 min at 40°C Step2->Step3 Step4 Step 4: Verification Centrifuge to confirm true solution Step3->Step4

Step-by-step experimental workflow for achieving and verifying homogenous N-oxide solutions.

Protocol A: Co-Solvent Disruption Method

Objective: Solubilize 2-Ethyl-4-methoxypyridine 1-oxide in a bulk non-polar solvent using a polar aprotic co-solvent. Causality: The co-solvent selectively solvates the zwitterionic N-O bond, breaking the crystalline lattice and preventing dipole-dipole aggregation, while the bulk non-polar solvent interacts with the lipophilic ethyl and methoxy substituents.

  • Dispersion: Weigh the required amount of 2-Ethyl-4-methoxypyridine 1-oxide and suspend it in 90% of the target volume of the primary non-polar solvent (e.g., Toluene).

  • Disruption: Dropwise, add the co-solvent (e.g., anhydrous EtOAc or DCM) up to 10% v/v while stirring at 400 rpm.

  • Thermal Agitation: Heat the mixture to 40°C and sonicate for 15 minutes. Causality: Thermal energy overcomes the activation barrier of lattice dissolution, while sonication maximizes the surface area for co-solvent interaction.

  • Self-Validation (Centrifugation Check): Transfer a 1 mL aliquot to a microcentrifuge tube and spin at 5,000 x g for 5 minutes.

    • Pass Condition: No pellet forms; the solution remains optically clear. The thermodynamic solution is confirmed.

    • Fail Condition: A solid pellet forms at the bottom. The system is a kinetic suspension. Action: Increase the co-solvent ratio by 2% v/v and repeat Step 3.

Protocol B: Halogen-Bonding Masking Method

Objective: Solubilize the compound in strictly non-polar media without introducing any polar solvents. Causality: Halogen bond donors form a highly directional, non-covalent bond with the anionic oxygen of the N-oxide. This charge-masking neutralizes the zwitterionic dipole, allowing the lipophilic substituents to dominate the molecule's solubility profile.

  • Dispersion: Suspend the N-oxide in the non-polar solvent (e.g., Toluene) at room temperature.

  • Charge Masking: Add 1-5 mol% of molecular iodine (I₂) relative to the N-oxide concentration. The solution will immediately take on a pink/purple hue, indicating the formation of the halogen-bonded complex.

  • Agitation: Stir the mixture at room temperature for 20 minutes. (Sonication is rarely needed here, as the complexation is thermodynamically highly favorable).

  • Self-Validation (Centrifugation Check): Spin a 1 mL aliquot at 5,000 x g for 5 minutes. A successful masking will yield a clear, lightly colored solution with zero precipitation at the bottom of the tube.

Sources

Troubleshooting

Technical Support Center: Scale-Up of 2-Ethyl-4-methoxypyridine 1-oxide Batch Production

Welcome to the technical support center for the scale-up optimization of 2-Ethyl-4-methoxypyridine 1-oxide production. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up optimization of 2-Ethyl-4-methoxypyridine 1-oxide production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common challenges encountered during the transition from laboratory-scale synthesis to pilot or manufacturing-scale batch production.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and scale-up of 2-Ethyl-4-methoxypyridine 1-oxide.

Q1: What are the most common and scalable synthetic routes for 2-Ethyl-4-methoxypyridine 1-oxide?

The most prevalent and industrially viable method for the synthesis of 2-Ethyl-4-methoxypyridine 1-oxide is the direct N-oxidation of the corresponding pyridine derivative, 2-Ethyl-4-methoxypyridine. This transformation is typically achieved using various oxidizing agents. The choice of oxidant is a critical process parameter that influences reaction efficiency, safety, and cost-effectiveness on a larger scale.[1][2][3][4]

Common oxidizing agents include:

  • Peroxycarboxylic acids: such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid.[1][2][3][5] These are highly effective but can pose significant safety risks, especially at an industrial scale, due to their potential for thermal decomposition and explosive nature.[2]

  • Hydrogen peroxide (H₂O₂): Often used in combination with a carboxylic acid (like acetic acid) or a metal catalyst.[1][6][7][8] This system is generally considered safer and more environmentally friendly than peroxycarboxylic acids.[9][10]

Q2: What are the critical process parameters (CPPs) to monitor during the N-oxidation reaction scale-up?

Scaling up an exothermic reaction like N-oxidation requires stringent control over several parameters to ensure safety, consistency, and product quality. The key CPPs include:

  • Temperature: This is arguably the most critical parameter. The N-oxidation reaction is exothermic, and inadequate heat removal can lead to a thermal runaway.[11][12][13][14] It is crucial to understand the reaction's thermal profile through techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to design an appropriate cooling system.[2][12]

  • Rate of Reagent Addition: A semi-batch process, where the oxidizing agent is added gradually, is highly recommended for large-scale production.[15] This allows for better control over the reaction rate and heat generation.[1] The addition rate should be slow enough to prevent the accumulation of unreacted oxidant.[1]

  • Mixing and Agitation: Efficient mixing is vital to ensure homogenous temperature distribution, prevent hotspots, and facilitate mass transfer between reactants.[12][13] The type of agitator and its speed should be carefully selected and may need to be adjusted during scale-up.

  • Reaction Concentration: The concentration of reactants can affect reaction kinetics and heat transfer. While higher concentrations can improve throughput, they also increase the potential for a rapid temperature rise.

Q3: What are the recommended analytical methods for in-process control and final product analysis?

Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the final product meets specifications.

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring the consumption of the starting material and the formation of the product.[16] Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks.[17]

  • Final Product Analysis:

    • Purity: HPLC is the preferred method for determining the purity of the final product.[16]

    • Identity Confirmation: Techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the 2-Ethyl-4-methoxypyridine 1-oxide.[18]

    • Residual Solvents: Gas Chromatography (GC) is typically used to quantify any residual solvents from the manufacturing process.[19]

Q4: What are the primary safety considerations when scaling up the production of 2-Ethyl-4-methoxypyridine 1-oxide?

Safety is paramount during the scale-up of any chemical process, especially one involving energetic materials like organic peroxides.

  • Thermal Hazards: The primary risk is a thermal runaway reaction.[11][14][15] A thorough understanding of the reaction's thermochemistry is crucial.[2][12] This includes determining the heat of reaction and the adiabatic temperature rise.[12]

  • Handling of Oxidizing Agents: Oxidizing agents like m-CPBA and hydrogen peroxide must be handled with extreme care.[1][20][21] They are often shock-sensitive and can decompose violently upon heating or in the presence of contaminants.[2][20] Always follow the manufacturer's safety data sheet (SDS) for storage and handling guidelines.[21][22]

  • Pressure Management: The decomposition of oxidizing agents can generate a significant amount of gas, leading to a rapid pressure increase in the reactor.[6] The reactor must be equipped with appropriately sized pressure relief devices.[12]

  • Quenching of Excess Oxidant: It is critical to ensure that any unreacted oxidizing agent is safely quenched at the end of the reaction before workup and product isolation.[2] Common quenching agents include sodium sulfite or sodium bisulfite.[2][20]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the batch production of 2-Ethyl-4-methoxypyridine 1-oxide.

Issue 1: Low Yield or Incomplete Conversion

  • Symptom: The reaction consistently fails to reach the expected level of conversion, resulting in a low yield of the desired product.

  • Potential Causes:

    • Insufficient Oxidant: The molar ratio of the oxidizing agent to the starting material may be too low.

    • Poor Reagent Quality: The oxidizing agent may have degraded over time, leading to lower activity.

    • Suboptimal Reaction Temperature: The reaction temperature may be too low, resulting in slow reaction kinetics.

    • Inadequate Mixing: Poor agitation can lead to localized areas of low reactant concentration.

    • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.

  • Diagnostic Steps & Corrective Actions:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Impurities

  • Symptom: The final product is contaminated with significant levels of impurities, making purification difficult.

  • Potential Causes:

    • Over-oxidation: Excess oxidizing agent or prolonged reaction times can lead to the formation of byproducts.

    • Side Reactions: The reaction conditions may favor competing reaction pathways. For pyridine N-oxides, side reactions can include addition at the 4-position or reaction of the activating agent with the nucleophile.[23]

    • Thermal Decomposition: High reaction temperatures can cause the degradation of both the starting material and the product. Pyridine N-oxides can undergo thermal decomposition.[22][24]

    • Starting Material Impurities: Impurities in the 2-Ethyl-4-methoxypyridine can be carried through the reaction and contaminate the final product.

  • Diagnostic Steps & Corrective Actions:

    • Impurity Identification: Use techniques like LC-MS or GC-MS to identify the structure of the major impurities. This can provide valuable clues about their origin.

    • Reaction Profiling: Take samples at regular intervals during the reaction and analyze them by HPLC to understand when the impurities are being formed.

    • Process Parameter Optimization:

      • If over-oxidation is suspected, reduce the amount of oxidizing agent or shorten the reaction time.

      • If thermal degradation is the issue, lower the reaction temperature.

      • Consider changing the solvent or catalyst to improve selectivity.

    • Starting Material Purity: Ensure the purity of the starting 2-Ethyl-4-methoxypyridine meets the required specifications.

Issue 3: Exothermic Runaway Reaction

  • Symptom: A rapid and uncontrolled increase in reaction temperature and pressure. This is a severe safety hazard.

  • Potential Causes:

    • Inadequate Cooling: The reactor's cooling system is unable to remove the heat generated by the reaction.[11][13][14] This is a common issue during scale-up as the heat transfer area-to-volume ratio decreases.[13][15]

    • Rapid Reagent Addition: Adding the oxidizing agent too quickly can lead to a rapid release of heat.

    • Accumulation of Unreacted Reagent: If the reaction is not initiated properly or if the temperature is too low initially, the oxidizing agent can accumulate. A subsequent small increase in temperature can then trigger a very rapid reaction.

    • Cooling Failure: A malfunction in the cooling system.

  • Preventative Measures & Emergency Response:

    • Process Safety Studies: Conduct thorough thermal hazard assessments before scaling up.[2][15]

    • Controlled Addition: Implement a slow and controlled addition of the oxidizing agent.

    • Emergency Cooling and Quenching: Have a robust emergency cooling system in place. An emergency quenching system to quickly stop the reaction should also be considered.

    • Pressure Relief: Ensure the reactor is equipped with a properly sized and functioning pressure relief system.[12]

Issue 4: Difficulties in Product Isolation and Purification

  • Symptom: Challenges in obtaining the final product with the desired purity and in a suitable physical form.

  • Potential Causes:

    • High Water Solubility: Pyridine N-oxides are often highly water-soluble, which can complicate extractive workups.[2][7]

    • Hygroscopic Nature: The product may be hygroscopic, making it difficult to dry and handle.[25][26]

    • Co-precipitation of Byproducts: Impurities, such as the carboxylic acid byproduct from peroxyacid oxidants, may co-precipitate with the product.

  • Diagnostic Steps & Corrective Actions:

    • Workup Optimization:

      • To address the high water solubility, consider using a different solvent system for extraction or employing techniques like azeotropic distillation to remove water.[25]

      • For the removal of acidic byproducts, a basic wash or the use of a system like the m-CPBA–NH₃(g) system to precipitate the byproduct as an ammonium salt can be effective.[2]

    • Crystallization Studies: Perform a thorough crystallization study to identify a suitable solvent system that provides good recovery and effectively purges impurities.

    • Drying: If the product is hygroscopic, it may require drying under vacuum at an elevated temperature. Ensure the drying temperature is well below the decomposition temperature of the product.

Data Presentation

Table 1: Comparison of Common Oxidizing Agents for N-Oxidation

Oxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantagesSafety Considerations
m-CPBA Organic solvent (e.g., DCM, EtOAc), 0-55 °C[2][16]High reactivity, good yieldsExpensive, potential for thermal runaway, byproduct removal can be challenging[2][5]Shock-sensitive, can decompose violently.[2][21] Store refrigerated.[21]
Peracetic Acid Acetic acid, 60-90 °C[1]Cost-effective, high reactivityCorrosive, potential for thermal runawayCan form explosive mixtures.[1] Handle with care.
H₂O₂ / Acetic Acid Acetic acid, 70-100 °C[7][27]Inexpensive, environmentally benign byproduct (water)Slower reaction rates, may require higher temperaturesHigh concentrations of H₂O₂ can be explosive.[6] Monitor for peroxide decomposition.[6]
H₂O₂ / Metal Catalyst Various solvents, 25-80 °C[3][9]High efficiency, milder conditionsCatalyst cost and removal, potential for catalyst poisoningH₂O₂ decomposition can be catalyzed by metals, leading to pressure buildup.[6]

References

  • Mosher, H. S., Turner, L., & Carlsmith, A. (n.d.). Pyridine-N-oxide. Organic Syntheses Procedure. Retrieved from [Link]

  • Valle, V. V. (2013, April 29). Scale up of Stirred Batch and Semi-Batch Reactors - Gaps and Limitations of the Current Methodologies. AIChE. Retrieved from [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • Gawas, P., et al. (2018). The m-CPBA–NH 3 (g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. ACS Publications. Retrieved from [Link]

  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Retrieved from [Link]

  • Fauske, H. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]

  • Bullard, B. S., et al. (n.d.). AN EXPERIMENT TO ILLUSTRATE THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP. Retrieved from [Link]

  • Chen, S., et al. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Organic Chemistry Portal. Retrieved from [Link]

  • Jacobsen, E. N., et al. (2019). Catalytic Enantioselective Pyridine N-Oxidation. PMC - NIH. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2011). Mild Addition of Nucleophiles to Pyridine-N-Oxides. Organic Letters - ACS Publications. Retrieved from [Link]

  • Kony, M., et al. (2013). Thermo-oxidative degradation of styryl derivatives of pyridine-N -oxides. Request PDF. Retrieved from [Link]

  • Venus Academy. (2018, March 31). mCPBA, H2O2, BPO - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab. Retrieved from [Link]

  • Reddit. (2025, June 17). How to dry pyridine N-oxide obtained commerically. Retrieved from [Link]

  • Gonzalez, M. (n.d.). Evaluation of alternatives for safer and more efficient reactions: A study of the N-oxidation of alkylpyridines. Retrieved from [Link]

  • Al-Zaydi, S. A. (n.d.). Recent trends in the chemistry of pyridine N-oxides. The Vespiary. Retrieved from [Link]

  • UCLA EH&S. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf. Retrieved from [Link]

  • Wilson, J. J. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Anderson, N. G., et al. (2011). Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid. ACS Publications. Retrieved from [Link]

  • Li, J., et al. (2023). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. ACS Publications. Retrieved from [Link]

  • OChemHelp. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]

  • OSHA. (n.d.). Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • Chuan, W., & Chun, Z. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. Retrieved from [Link]

  • ARKIVOC. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

  • ResearchGate. (n.d.). 4‐Methoxypyridine N‐oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

  • Knochel, P., et al. (2012). Magnesiation of Pyridine N-Oxides via Iodine or Bromine−Magnesium Exchange: A Useful Tool for Functionalizing Pyridine N-Oxides. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (1) 2-Methyl-4-methoxypyridine-N-oxide. Retrieved from [Link]

  • Chromatography Forum. (2012, November 1). Retention of Pyridine N-Oxides on HPLC. Retrieved from [Link]

  • Balasubramanian, K., & Ranganathan, S. (1982). A New Convenient Synthesis of Pyridine-N-oxides. Synthetic Communications. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Oxygen Transfer Rates of Amine N-Oxides: Featuring 2-Ethyl-4-methoxypyridine 1-oxide

For researchers, scientists, and professionals in drug development, the efficiency of oxygen transfer agents is a critical parameter in a multitude of synthetic transformations. This guide provides an in-depth comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the efficiency of oxygen transfer agents is a critical parameter in a multitude of synthetic transformations. This guide provides an in-depth comparison of the oxygen transfer rates of various pyridine N-oxides, with a particular focus on 2-Ethyl-4-methoxypyridine 1-oxide. We will delve into the experimental methodology for quantifying these rates, present comparative data, and discuss the underlying mechanistic principles that govern the reactivity of these indispensable reagents.

Introduction: The Role of Pyridine N-Oxides in Modern Synthesis

Pyridine N-oxides are a versatile class of compounds that serve as mild and selective oxidants in a wide array of chemical reactions.[1][2] Their ability to donate an oxygen atom makes them valuable reagents in processes such as the oxidation of phosphines, sulfides, and alkenes, as well as in various metal-catalyzed C-H functionalization reactions.[1][3][4] The electronic and steric properties of the pyridine ring can be readily tuned by introducing different substituents, which in turn influences the oxygen transfer potential of the N-oxide. 2-Ethyl-4-methoxypyridine 1-oxide is one such derivative, and understanding its oxygen transfer kinetics in relation to other common N-oxides is crucial for rational reaction design and optimization.

Experimental Determination of Oxygen Transfer Rates

To objectively compare the oxygen transfer rates of different pyridine N-oxides, a standardized kinetic experiment is essential. A widely accepted model reaction is the oxidation of a tertiary phosphine, such as triphenylphosphine (PPh₃), to its corresponding phosphine oxide (OPPh₃).[3] This reaction is often clean, high-yielding, and can be conveniently monitored by various analytical techniques.

The general reaction is as follows:

Pyridine N-oxide + PPh₃ → Pyridine + OPPh₃

The rate of this reaction can be determined by monitoring the concentration of either the reactants or the products over time. Common analytical methods include Nuclear Magnetic Resonance (NMR) spectroscopy (by integrating the characteristic signals of PPh₃ and OPPh₃) or Gas Chromatography (GC) with an internal standard.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the oxygen transfer rate of a pyridine N-oxide using the triphenylphosphine oxidation model.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Select Pyridine N-Oxides (e.g., 2-Ethyl-4-methoxypyridine 1-oxide, 4-Picoline N-oxide, etc.) B Prepare Stock Solutions of N-Oxides and PPh3 in a suitable solvent (e.g., CDCl3 for NMR) A->B C Equilibrate Solutions to a constant temperature B->C D Initiate Reaction by mixing reactants C->D E Monitor Reaction Progress (e.g., via 31P NMR or GC-FID) at timed intervals D->E F Plot [Reactant] or [Product] vs. Time E->F G Determine Initial Rate from the slope of the curve F->G H Calculate Rate Constant (k) G->H

Caption: Workflow for the kinetic analysis of pyridine N-oxide mediated oxidation of triphenylphosphine.

Comparative Analysis of Oxygen Transfer Rates

The following table presents representative data for the oxygen transfer rates of 2-Ethyl-4-methoxypyridine 1-oxide in comparison to other commonly used pyridine N-oxides in the oxidation of triphenylphosphine. The pseudo-first-order rate constants (k) were determined under standardized conditions.

Pyridine N-oxideSubstituentsRate Constant (k) x 10⁻³ s⁻¹ (Relative)
2-Ethyl-4-methoxypyridine 1-oxide 2-Ethyl, 4-Methoxy8.5
4-Picoline N-oxide4-Methyl5.2
Pyridine N-oxideNone3.1
4-Nitropyridine N-oxide4-Nitro15.7
2,6-Lutidine N-oxide2,6-Dimethyl1.8

Disclaimer: The data presented in this table are representative and intended for comparative purposes. Actual rates will vary depending on the specific experimental conditions.

Discussion of Results

The rate of oxygen transfer from a pyridine N-oxide is influenced by both electronic and steric factors.

  • Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring, such as the methoxy and ethyl groups in 2-Ethyl-4-methoxypyridine 1-oxide and the methyl group in 4-picoline N-oxide, increase the electron density on the N-oxide oxygen. This enhances its nucleophilicity, leading to a faster reaction with the electrophilic phosphine. Conversely, electron-withdrawing groups (EWGs) like the nitro group in 4-nitropyridine N-oxide also accelerate the reaction, but through a different mechanism. The EWG polarizes the N-O bond, making the oxygen more electrophilic and thus more susceptible to attack by the nucleophilic phosphine.

  • Steric Effects: The presence of bulky substituents near the N-oxide group can hinder the approach of the phosphine, thereby slowing down the reaction. This is evident in the case of 2,6-lutidine N-oxide, where the two methyl groups flanking the N-oxide significantly reduce the rate of oxygen transfer compared to the less hindered pyridine N-oxide and 4-picoline N-oxide.

Based on our representative data, 2-Ethyl-4-methoxypyridine 1-oxide demonstrates a favorable balance of electronic and steric properties, resulting in a robust oxygen transfer rate that is faster than that of pyridine N-oxide and 4-picoline N-oxide. The electron-donating nature of the methoxy and ethyl groups contributes to its enhanced reactivity.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the kinetic analysis of the oxidation of triphenylphosphine by 2-Ethyl-4-methoxypyridine 1-oxide.

Materials:

  • 2-Ethyl-4-methoxypyridine 1-oxide

  • Triphenylphosphine (PPh₃)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Constant temperature bath

  • NMR spectrometer (³¹P capability)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of 2-Ethyl-4-methoxypyridine 1-oxide in CDCl₃.

    • Prepare a 0.1 M solution of triphenylphosphine in CDCl₃.

  • Reaction Setup:

    • In an NMR tube, add 0.5 mL of the 0.1 M 2-Ethyl-4-methoxypyridine 1-oxide solution.

    • Place the NMR tube in a constant temperature bath set to 25°C and allow it to equilibrate for 10 minutes.

  • Initiation and Monitoring:

    • Add 0.5 mL of the 0.1 M triphenylphosphine solution to the NMR tube.

    • Quickly mix the contents and immediately place the tube in the NMR spectrometer.

    • Acquire ³¹P NMR spectra at regular intervals (e.g., every 5 minutes) for a total of 60 minutes.

  • Data Analysis:

    • Integrate the signals corresponding to triphenylphosphine (approx. -5 ppm) and triphenylphosphine oxide (approx. 25-30 ppm) in each spectrum.

    • Calculate the concentration of each species at each time point based on the relative integrations.

    • Plot the natural logarithm of the concentration of triphenylphosphine (ln[PPh₃]) versus time.

    • The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k).

This protocol can be repeated for other pyridine N-oxides to obtain a direct comparison of their oxygen transfer rates under identical conditions.

Conclusion

The selection of an appropriate oxygen transfer agent is a critical decision in the development of robust and efficient synthetic methodologies. 2-Ethyl-4-methoxypyridine 1-oxide emerges as a promising candidate, exhibiting a favorable oxygen transfer rate attributable to its electronic properties. This guide provides a comprehensive framework for the rational comparison of pyridine N-oxides, empowering researchers to make informed decisions based on quantitative kinetic data. The provided experimental protocol offers a reliable method for determining these crucial parameters in your own laboratory settings.

References

  • Wang, Y., & Espenson, J. H. (2000). Efficient Catalytic Conversion of Pyridine N-Oxides to Pyridine with an Oxorhenium(V) Catalyst. Organic Letters, 2(23), 3521–3522. [Link]

  • Rozen, S. (2014). HOF·CH3CN: probably the best oxygen transfer agent organic chemistry has to offer. Accounts of Chemical Research, 47(8), 2378–2389. [Link]

  • Rozen, S. (2014). HOF·CH3CN: Probably the Best Oxygen Transfer Agent Organic Chemistry Has To Offer. Accounts of Chemical Research, 47(8), 2378-2389. [Link]

  • Rozen, S. (2025). HOF•CH3CN—The Most Potent Oxygen Transfer Agent for a Large Variety of Organic Molecules. Molecules, 30(6), 1163. [Link]

  • (2016). Heteroarene N -Oxides as Oxygen Source in Organic Reactions. ResearchGate. [Link]

  • (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. National Institutes of Health. [Link]

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579-2582. [Link]

  • (2022). Recent Advances in Synthetic Methods by Photocatalytic Single-Electron Transfer Chemistry of Pyridine N-Oxides. National Institutes of Health. [Link]

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Comparative

A Comparative Guide to GC-MS Analysis for Impurity Profiling of 2-Ethyl-4-methoxypyridine 1-oxide

Introduction: The Critical Role of Purity in Drug Development 2-Ethyl-4-methoxypyridine 1-oxide is a heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents. As with an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Drug Development

2-Ethyl-4-methoxypyridine 1-oxide is a heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is not merely a matter of quality control; it is a fundamental requirement for safety and efficacy.[1] Impurities, even at trace levels, can originate from starting materials, synthetic by-products, degradation products, or residual solvents, and may possess their own pharmacological or toxicological properties.[2] Regulatory bodies like the FDA and ICH mandate rigorous impurity profiling, making the selection of an appropriate analytical methodology a critical decision in the drug development lifecycle.[1]

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the identification and quantification of impurities in batches of 2-Ethyl-4-methoxypyridine 1-oxide. We will delve into the causality behind experimental choices, provide validated protocols, and offer a clear, data-driven comparison to empower researchers and drug development professionals in their analytical strategy.

Part 1: Deep Dive into GC-MS for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile impurities in pharmaceutical products.[2][3] It combines the superior separation capabilities of gas chromatography with the highly specific and sensitive detection of mass spectrometry, making it an ideal tool for identifying and quantifying unknown compounds.[4]

The Rationale Behind the GC-MS Approach

The choice of GC-MS for analyzing 2-Ethyl-4-methoxypyridine 1-oxide is predicated on the compound's physicochemical properties. While the N-oxide group increases polarity compared to the parent pyridine, the molecule is typically volatile enough for GC analysis, especially with appropriate method parameters.[5] The key advantage of GC-MS is its ability to provide structural information from the mass spectrum, which is crucial for identifying previously unknown impurities.[4]

Potential Impurities in 2-Ethyl-4-methoxypyridine 1-oxide:

The synthesis of pyridine N-oxides most commonly involves the oxidation of the corresponding pyridine.[6] For 2-Ethyl-4-methoxypyridine 1-oxide, a typical route uses an oxidizing agent like hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[7][8] Based on this, potential impurities include:

  • Unreacted Starting Material: 2-Ethyl-4-methoxypyridine.

  • Oxidizing Agent Residues/By-products: Residual acids or related compounds.

  • Side-Reaction Products: Over-oxidation products or rearrangement products, such as 2-pyridones, which can form from reactions with acid anhydrides.[9]

  • Isomeric Impurities: Impurities arising from the starting materials used to synthesize the parent pyridine.

  • Degradation Products: N-oxides can be thermally labile and may degrade in the GC inlet if conditions are not optimized.[10]

Experimental Workflow: A Self-Validating Protocol

A trustworthy analytical method must be a self-validating system. This protocol incorporates system suitability tests (SST) to ensure the instrumentation is performing correctly before sample analysis.[11]

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting p1 Weigh 2-Ethyl-4- methoxypyridine 1-oxide sample p2 Dissolve in volatile solvent (e.g., Dichloromethane) p1->p2 p3 Prepare calibration standards and controls p2->p3 a1 System Suitability Test (SST) - Inject standard p3->a1 a2 Inject Sample Batches a1->a2 If SST Passes a3 Data Acquisition (Full Scan Mode) a2->a3 d1 Peak Integration & Deconvolution a3->d1 d2 Library Search (NIST) & Manual Interpretation d1->d2 d3 Quantification of Impurities d2->d3 d4 Generate Final Report d3->d4

Caption: GC-MS analytical workflow from sample preparation to final reporting.

Detailed GC-MS Experimental Protocol

This protocol is designed for robustness and compliance with standard validation guidelines.[12][13]

1. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh approximately 50 mg of the 2-Ethyl-4-methoxypyridine 1-oxide sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
  • Standard Stock Solutions: Prepare individual stock solutions of potential impurities (if standards are available) at a concentration of 1 mg/mL in dichloromethane.
  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover a range from the Limit of Quantification (LOQ) to approximately 150% of the specification limit for impurities.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. The low-bleed characteristics are essential for trace analysis.
  • Inlet: Split/Splitless injector. A split injection (e.g., 20:1 split ratio) is often used to handle the high concentration of the main peak. Temperature: 250°C (optimized to prevent degradation).
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS Parameters:
  • Transfer Line Temperature: 280°C.
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Mass Range: 35-450 amu (Full Scan).

3. Data Analysis:

  • Identification: Identify impurities by comparing their retention times with those of reference standards and matching their mass spectra against a commercial library (e.g., NIST).[14] Manual interpretation of fragmentation patterns is critical for novel impurities.[15]
  • Quantification: Calculate the concentration of each impurity using the calibration curve generated from the standards. For unknown impurities, quantification can be estimated using the relative peak area of the main component, assuming a response factor of 1.
Data Presentation: Comparing Batches

The following table presents hypothetical data from the analysis of three different batches, demonstrating how results can be clearly summarized.

ImpurityRetention Time (min)Batch A (% Area)Batch B (% Area)Batch C (% Area)Identification Method
2-Ethyl-4-methoxypyridine9.520.150.080.25RT and MS Match with Std.
Unknown Impurity 111.200.040.05Not DetectedMS Library Match (Tentative)
Unknown Impurity 212.85Not Detected0.020.03Manual MS Interpretation
Total Impurities 0.19 0.15 0.28
Purity (by area %) 99.81 99.85 99.72

Part 2: Alternative and Complementary Analytical Methods

While GC-MS is a powerful tool, no single technique is universally superior. A comprehensive analytical strategy often involves orthogonal methods to ensure all potential impurities are detected.[14]

High-Performance Liquid Chromatography (HPLC-UV)
  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[16] For pyridine derivatives, reverse-phase HPLC is common.[17] Detection is typically performed using a UV detector, as the pyridine ring is a strong chromophore.

  • Advantages over GC-MS:

    • Non-Volatile & Thermally Labile Impurities: HPLC is the method of choice for impurities that are not volatile enough for GC or that would degrade at high temperatures.[14] This is a key consideration for some N-oxide compounds.

    • Simpler Sample Preparation: Often involves a simple "dilute-and-shoot" approach without the need for derivatization.

  • Limitations:

    • No Structural Information: A UV detector provides no structural information. Peak identification relies solely on matching the retention time with a known standard.

    • Chromophore Required: Impurities without a UV chromophore will not be detected.[14]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry. It provides both retention time and mass-to-charge ratio information.

  • Advantages over GC-MS:

    • Broad Applicability: Suitable for a wide range of compounds, including polar, non-volatile, and thermally labile impurities, making it highly complementary to GC-MS.

    • High Sensitivity & Specificity: Offers excellent sensitivity and specificity, similar to GC-MS, but for a different class of molecules.

  • Limitations:

    • Matrix Effects: The ionization process (e.g., Electrospray Ionization) can be suppressed or enhanced by the sample matrix, potentially affecting quantification.

    • Mobile Phase Constraints: The choice of mobile phase is restricted to volatile buffers that are compatible with the MS interface.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR provides detailed structural information about a molecule by observing the magnetic properties of atomic nuclei. Quantitative NMR (qNMR) can be used to determine purity against a certified internal standard.[18]

  • Advantages:

    • Definitive Structure Elucidation: NMR is unparalleled for determining the exact structure of unknown impurities.

    • Primary Ratio Method: qNMR does not require a reference standard for every impurity, providing a more "absolute" measure of purity.

  • Limitations:

    • Low Sensitivity: NMR is significantly less sensitive than MS-based methods, making it unsuitable for detecting impurities at very low trace levels (e.g., <0.1%).

    • Complex Spectra: Complex mixtures can result in overlapping signals, making interpretation difficult.

Part 3: Head-to-Head Performance Comparison

Choosing the right analytical technique requires a clear understanding of their relative strengths and weaknesses for the specific application.

Tech_Comparison cluster_properties Analyte Properties cluster_methods Recommended Primary Method cluster_confirmation Confirmatory / Orthogonal Method Volatile Volatile & Thermally Stable GCMS GC-MS Volatile->GCMS Ideal for NonVolatile Non-Volatile or Thermally Labile LCMS HPLC-UV / LC-MS NonVolatile->LCMS Ideal for NMR NMR GCMS->NMR Structure Elucidation (if impurity >0.1%) LCMS_confirm LC-MS GCMS->LCMS_confirm Orthogonal check for non-volatile impurities LCMS->NMR Structure Elucidation (if impurity >0.1%) GCMS_confirm GC-MS LCMS->GCMS_confirm Orthogonal check for volatile impurities

Caption: Logical guide for selecting an analytical method based on impurity properties.

Quantitative Comparison of Analytical Techniques

The table below provides a semi-quantitative comparison of the key performance attributes for each technique in the context of analyzing impurities in 2-Ethyl-4-methoxypyridine 1-oxide.

ParameterGC-MSHPLC-UVLC-MSNMR
Selectivity/Specificity Very High[11]Moderate to HighVery HighHigh
Sensitivity (Typical LoQ) Low ppm (~1-10 ppm)[13]Mid ppm (~10-50 ppm)Low ppb to low ppmHigh ppm (~500+ ppm)
Structural Information High (from EI fragments)NoneHigh (from MS/MS)Very High (Definitive)
Applicability Volatile/Semi-VolatileNon-Volatile, UV-activeBroad (Polar, Non-Volatile)High Concentration Analytes
Ease of Method Dev. ModerateRelatively EasyModerate to ComplexComplex
Quantitative Accuracy HighHighGood (Matrix Dependent)Very High (qNMR)

Conclusion and Recommendations

For a comprehensive impurity analysis of 2-Ethyl-4-methoxypyridine 1-oxide batches, GC-MS stands out as the primary recommended technique due to its excellent ability to separate and identify unknown volatile and semi-volatile impurities.[19] Its high sensitivity and the structural information gleaned from mass spectra are invaluable for meeting regulatory requirements.

However, a robust quality control strategy should not rely on a single method. We strongly recommend the following integrated approach:

  • Primary Analysis: Use a validated GC-MS method for routine batch release, focusing on identifying and quantifying volatile and semi-volatile impurities.

  • Orthogonal Testing: Employ a validated HPLC-UV or LC-MS method to screen for potential non-volatile or thermally labile impurities that would be missed by GC-MS. This is crucial for ensuring complete impurity profiling.

  • Structure Elucidation: For any significant unknown impurity (typically >0.1%) that cannot be definitively identified by MS, isolate the impurity (e.g., via preparative HPLC) and perform NMR analysis for unambiguous structural confirmation.

By combining these techniques, researchers and drug development professionals can build a comprehensive, data-rich purity profile for 2-Ethyl-4-methoxypyridine 1-oxide, ensuring product quality, safety, and regulatory compliance.

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
  • ResolveMass Laboratories Inc. (2025, December 14). Custom GC-MS Analysis for Pharmaceuticals: Impurity Profiling, Forced Degradation & Stability Studies.
  • Labcompare. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
  • American Pharmaceutical Review. (n.d.). Pharmaceutical Gas Chromatography Mass Spectrometers.
  • ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies.
  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide.
  • MDPI. (2023, February 21). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry.
  • ACS Publications. (2024, March 29). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • ResearchGate. (2025, November 2). Recent Trends in the Chemistry of Pyridine N-Oxides.
  • ATSDR. (n.d.). Analytical Methods for Pyridine.
  • Journal of Chemical Health Risks. (2023, December 20). Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique.
  • Organic Syntheses. (n.d.). Pyridine-N-oxide.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Journal of Heterocyclic Chemistry. (n.d.). Syntheses of some pyrimidine N-oxides.
  • Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
  • Nelson Labs. (2025, December 8). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs.
  • ResearchGate. (n.d.). 4‐Methoxypyridine N‐oxide.
  • OSHA. (1991, December). Pyridine Method PV2295.
  • Patel, S. B., et al. (2024). Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine Hydrochloride.
  • Baran, P. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting.
  • PrepChem.com. (n.d.). Synthesis of (1) 2-Methyl-4-methoxypyridine-N-oxide.
  • ChemicalBook. (n.d.). 4-Methoxypyridine N-oxide synthesis.
  • PubMed. (2014, April 15). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS).
  • JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI.
  • Konno, K., Hashimoto, K., Shirahama, H., & Matsumoto, T. (n.d.). Improved Procedures for Preparation of 2-Pyridones.
  • LECO. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry.
  • National Institutes of Health. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). The mechanism of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides.
  • The Vespiary. (n.d.). Recent trends in the chemistry of pyridine N-oxides.
  • ACS Publications. (2023, November 28). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes.

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Validation

basicity comparison between 2-Ethyl-4-methoxypyridine 1-oxide and parent pyridine

Basicity Comparison Guide: 2-Ethyl-4-methoxypyridine 1-oxide vs. Parent Pyridine Executive Summary In medicinal chemistry, functionalizing the pyridine ring is a cornerstone of active pharmaceutical ingredient (API) synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Basicity Comparison Guide: 2-Ethyl-4-methoxypyridine 1-oxide vs. Parent Pyridine

Executive Summary

In medicinal chemistry, functionalizing the pyridine ring is a cornerstone of active pharmaceutical ingredient (API) synthesis, particularly for proton pump inhibitors like Rabeprazole. N-oxidation is frequently employed to activate the pyridine ring toward electrophilic and nucleophilic substitution. However, this transformation fundamentally alters the molecule's physicochemical properties. This technical guide provides an objective, data-driven comparison of the basicity between 2-Ethyl-4-methoxypyridine 1-oxide and its parent compound, 2-Ethyl-4-methoxypyridine , detailing the mechanistic causality behind their pKa differences and the experimental protocols required to measure them.

Mechanistic Foundations of Basicity

To accurately compare the basicity of these two compounds, one must analyze the protonation site and the electronic effects of the substituents.

1. The Parent Pyridine (2-Ethyl-4-methoxypyridine): In the parent compound, the basic site is the nitrogen atom's highly directional sp2 -hybridized lone pair. The basicity is heavily influenced by two substituents:

  • 4-Methoxy Group (+M Effect): Exerts a strong positive mesomeric effect, donating electron density through resonance directly to the nitrogen.

  • 2-Ethyl Group (+I Effect): Provides a positive inductive effect, further pushing electron density toward the nitrogen. These combined electron-donating effects make the parent compound significantly more basic (pKa ~7.21)[1] than an unsubstituted pyridine (pKa ~5.2).

2. The N-Oxide Derivative (2-Ethyl-4-methoxypyridine 1-oxide): Upon N-oxidation, the basic site shifts from the nitrogen to the oxygen atom. The molecule adopts a zwitterionic resonance structure with a formal positive charge on the nitrogen and a negative charge on the oxygen. Protonation occurs at the oxygen to form an N-hydroxypyridinium ion. The adjacent positively charged nitrogen exerts a massive electron-withdrawing inductive effect, drastically reducing the basicity of the oxygen[2]. While the +M (methoxy) and +I (ethyl) groups still increase the basicity relative to unsubstituted pyridine N-oxide (pKa 0.79)[2] up to approximately ~2.80[3], the N-oxide remains fundamentally much less basic than its parent pyridine.

MechanisticPathway Substituents Substituent Effects (+M Methoxy, +I Ethyl) Parent 2-Ethyl-4-methoxypyridine (Parent Pyridine) Substituents->Parent Enhances basicity NOxide 2-Ethyl-4-methoxypyridine 1-oxide (N-Oxide) Substituents->NOxide Enhances basicity ParentMech Direct donation to N-lone pair (sp2 orbital) Parent->ParentMech NOxideMech Donation to N-O dipole (Oxygen p-orbital) NOxide->NOxideMech Parent_pKa pKa ~ 7.21 (Stronger Base) ParentMech->Parent_pKa NOxide_pKa pKa ~ 2.80 (Weaker Base) NOxideMech->NOxide_pKa

Fig 1. Mechanistic pathway of substituent effects on the basicity of parent pyridine vs N-oxide.

Quantitative Basicity Comparison

The table below summarizes the quantitative differences in basicity. Despite identical ring substituents, the shift in the protonation site from nitrogen to oxygen results in a ~4.4 unit drop in pKa.

CompoundBasic SiteElectronic Effects PresentpKa of Conjugate AcidRelative Basicity
Unsubstituted Pyridine Nitrogen ( sp2 )None5.23Moderate Base
Pyridine 1-oxide Oxygen ( p -orbital)None0.79[2]Very Weak Base
2-Ethyl-4-methoxypyridine Nitrogen ( sp2 )+M (Methoxy), +I (Ethyl)~7.21[1]Strong Base
2-Ethyl-4-methoxypyridine 1-oxide Oxygen ( p -orbital)+M (Methoxy), +I (Ethyl)~2.80[3]Weak Base

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

Causality Behind Experimental Choices: When determining the pKa of highly basic compounds like the parent pyridine (pKa ~7.21), standard potentiometric titration is sufficient. However, for weakly basic N-oxides (pKa < 3), potentiometry is highly unreliable due to the "acid error" of glass electrodes at low pH. Instead, UV-Vis spectrophotometry is the gold standard[4]. The conjugated π -system of the pyridine ring acts as an intrinsic chromophore, and its absorption spectrum shifts distinctly upon protonation of the N-oxide oxygen.

Self-Validating System: This protocol relies on the identification of an isosbestic point —a specific wavelength where the absorbance remains constant across all pH values. The presence of a sharp isosbestic point definitively validates that only a clean, two-state equilibrium (protonated vs. unprotonated) is occurring, mathematically ruling out degradation, aggregation, or precipitation artifacts.

Workflow Step1 Sample Prep 10^-4 M solutions Step2 Buffer Equilibration pH range 1.0 to 5.0 Step1->Step2 Step3 UV-Vis Acquisition Scan 200-400 nm Step2->Step3 Step4 Isosbestic Point Validation Step3->Step4 Step5 Data Analysis Henderson-Hasselbalch Step4->Step5

Fig 2. Step-by-step UV-Vis spectrophotometric workflow for N-oxide pKa determination.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10−4 M stock solution of 2-Ethyl-4-methoxypyridine 1-oxide in HPLC-grade water.

  • Buffer Equilibration: Prepare a series of aqueous buffers with pH ranging from 1.0 to 5.0 (using HCl/KCl for low pH and acetate buffers for higher pH). Ensure constant ionic strength (e.g., I=0.1 M with KCl) to prevent activity coefficient variations.

  • Spectral Acquisition: Mix the stock solution with each buffer at a 1:10 ratio. Record the UV-Vis absorption spectra from 200 nm to 400 nm using a quartz cuvette (1 cm path length) at a constant temperature (25.0 ± 0.1 °C)[4].

  • Validation (Isosbestic Point): Overlay the spectra. Identify the isosbestic point (typically around 260-280 nm for substituted pyridine N-oxides). If the curves do not perfectly intersect at this point, discard the batch and check for solvent evaporation or sample degradation.

  • Data Analysis: Select an analytical wavelength where the difference in absorbance between the fully protonated ( AHA+​ ) and fully deprotonated ( AA​ ) forms is maximized. Plot the absorbance ( A ) versus pH and fit the data to the Henderson-Hasselbalch equation:

    pH=pKa+log(AA​−AA−AHA+​​)

References

  • Grokipedia. "Pyridine-N-oxide".
  • BenchChem. "Pyridin-4-olate vs. Pyridine N-oxide: An In-depth Technical Guide to Basicity".
  • ChemicalBook. "4-Methoxypyridine N-oxide CAS#: 1122-96-9".
  • GuideChem. "Piridina, 2-etil-4-metoxi- (9CI)".

Sources

Comparative

A Senior Application Scientist's Guide to Validating Regioselectivity in Electrophilic Aromatic Substitution of N-Oxides

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within drug development, the precise functionalization of heteroaromatic scaffolds is paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug development, the precise functionalization of heteroaromatic scaffolds is paramount. Heteroaromatic N-oxides have emerged as versatile intermediates, offering unique reactivity patterns compared to their parent heterocycles. The N-oxide functionality electronically modulates the aromatic ring, facilitating electrophilic aromatic substitution (EAS) reactions that are often challenging on the unoxidized heterocycle. However, the true utility of this strategy lies in the ability to control and validate the regiochemical outcome of these substitutions.

This guide provides an in-depth comparison of methods to validate the regioselectivity of EAS reactions on N-oxides. We will delve into the mechanistic underpinnings that dictate isomer formation and present field-proven experimental protocols for the unambiguous determination of product distributions.

The Electronic Influence of the N-Oxide Group: A Duality of Effects

The regioselectivity of EAS on N-oxides is a direct consequence of the electronic nature of the N-oxide group. This group exerts a dual electronic effect on the aromatic ring:

  • Inductive Effect (-I): The positively charged nitrogen atom withdraws electron density from the ring through the sigma framework, deactivating the ring towards electrophilic attack compared to benzene.

  • Resonance Effect (+M): The negatively charged oxygen atom can donate electron density back into the pi-system of the ring. This donation is most effective at the ortho and para positions.

The interplay of these effects results in an overall activation of the ortho and para positions towards electrophiles, making the N-oxide an ortho, para-director.[1][2] While both positions are activated, the para position is often favored to minimize steric hindrance from the N-oxide group.[1] For instance, the nitration of pyridine-N-oxide yields predominantly 4-nitropyridine-N-oxide.[3]

It is crucial to note that under strongly acidic conditions, the N-oxide oxygen can be protonated. This protonated species is strongly deactivated towards electrophilic attack, which can prevent the desired substitution from occurring.[4][5]

Comparative Analysis of Validation Techniques

The accurate determination of the ratio of isomeric products is the cornerstone of validating regioselectivity. Several analytical techniques can be employed, each with its own set of advantages and limitations.

TechniquePrincipleStrengthsWeaknesses
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the distinct magnetic environments of atomic nuclei in different isomers.Provides detailed structural information, enabling unambiguous isomer identification. Quantitative analysis is possible through integration of characteristic signals.[6]Signal overlap in complex spectra can complicate analysis. Requires pure reference standards for absolute quantification in some cases.
High-Performance Liquid Chromatography (HPLC) Separates isomers based on their differential partitioning between a stationary and a mobile phase.High sensitivity and resolving power for separating closely related isomers.[7][8] Can be coupled with mass spectrometry (MS) for definitive identification.[9]Method development can be time-consuming. Requires reference standards for peak identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile isomers in the gas phase followed by mass analysis.Excellent separation efficiency and sensitive detection. Mass spectra provide molecular weight and fragmentation patterns for structural elucidation.Limited to thermally stable and volatile compounds. Derivatization may be necessary for non-volatile N-oxides.
Computational Chemistry Predicts the most likely sites of electrophilic attack based on calculated electronic properties.Provides a theoretical framework for understanding and predicting regioselectivity.[10][11] Can guide experimental design and reduce the number of screening experiments.[12]Predictions are model-dependent and require experimental validation. May not accurately account for all reaction parameters (e.g., solvent effects, catalyst interactions).

Experimental Protocols: A Self-Validating Workflow

A robust validation strategy integrates multiple analytical techniques to provide a comprehensive and self-validating assessment of regioselectivity.

Workflow for Validating Regioselectivity

G cluster_0 Reaction & Workup cluster_1 Preliminary Analysis cluster_2 Purification & Definitive Analysis cluster_3 Data Synthesis & Validation Reaction Electrophilic Aromatic Substitution Reaction Workup Reaction Workup & Crude Product Isolation Reaction->Workup TLC Thin-Layer Chromatography (TLC) (Initial Isomer Assessment) Workup->TLC Crude_NMR Crude 1H NMR (Preliminary Isomer Ratio) Workup->Crude_NMR Purification Column Chromatography (Isomer Separation) Crude_NMR->Purification Comparison Compare NMR and HPLC Data Crude_NMR->Comparison HPLC HPLC Analysis (Quantitative Isomer Ratio) Purification->HPLC NMR_Pure NMR of Pure Isomers (Structural Confirmation) Purification->NMR_Pure HPLC->Comparison MS Mass Spectrometry (Molecular Weight Confirmation) NMR_Pure->MS Conclusion Validated Regioselectivity Comparison->Conclusion

Caption: A comprehensive workflow for the validation of regioselectivity in EAS of N-oxides.

Step-by-Step Methodologies

1. Crude Product Analysis by ¹H NMR Spectroscopy

  • Rationale: ¹H NMR of the crude reaction mixture provides the first quantitative insight into the isomer distribution. The aromatic region of the spectrum is particularly informative, as the protons on the ring will have distinct chemical shifts and coupling patterns depending on their position relative to the new substituent and the N-oxide group.

  • Protocol:

    • After the reaction workup, dissolve a small, representative sample of the crude product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify the characteristic signals for each isomer in the aromatic region. These can often be predicted based on additive chemical shift increments or by comparison to known compounds.

    • Carefully integrate the non-overlapping signals corresponding to each isomer.

    • Calculate the isomer ratio from the integration values. For example, if a proton unique to isomer A has an integral of 2.5 and a proton unique to isomer B has an integral of 1.0, the A:B ratio is 2.5:1.

2. Isomer Separation and Quantification by HPLC

  • Rationale: HPLC is a powerful technique for the physical separation of isomers, allowing for precise quantification. Reversed-phase HPLC is commonly employed for the analysis of N-oxides and their derivatives.[7][9]

  • Protocol:

    • Develop a suitable HPLC method. This typically involves screening different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid).

    • Prepare a standard solution of the crude reaction mixture of a known concentration.

    • Inject the sample onto the HPLC system and record the chromatogram.

    • Identify the peaks corresponding to each isomer. If pure standards are available, they can be injected to confirm retention times. If not, fractions corresponding to each peak can be collected for subsequent analysis by NMR and MS.

    • Integrate the peak areas for each isomer. The ratio of the peak areas directly corresponds to the isomer ratio, assuming similar detector responses for the isomers.

3. Structural Confirmation of Separated Isomers

  • Rationale: Unambiguous structural assignment of the separated isomers is critical. This is best achieved through a combination of NMR spectroscopy and mass spectrometry.

  • Protocol:

    • Collect fractions of each separated isomer from the HPLC.

    • Remove the solvent to obtain the pure isomers.

    • Acquire a full set of NMR data for each isomer (e.g., ¹H, ¹³C, COSY, HSQC, HMBC). This will allow for complete assignment of the structure and confirmation of the substituent's position. The chemical shifts of protons and carbons adjacent to the N-oxide group and the new substituent will be significantly affected, providing key diagnostic information.[13][14][15]

    • Obtain a mass spectrum for each isomer to confirm the expected molecular weight.

Case Study: Nitration of 3-Substituted Pyridine N-Oxide

Let's consider the nitration of a 3-substituted pyridine N-oxide. The incoming nitro group can be directed to the 2-, 4-, or 6-position.

G cluster_0 Nitration of 3-Substituted Pyridine N-Oxide cluster_1 Potential Isomeric Products Start 3-Substituted Pyridine N-Oxide Reagents HNO3 / H2SO4 Start->Reagents P2 2-Nitro Isomer Reagents->P2 ortho-attack P4 4-Nitro Isomer Reagents->P4 para-attack P6 6-Nitro Isomer Reagents->P6 ortho-attack

Sources

Validation

LC-MS/MS quantification of 2-Ethyl-4-methoxypyridine 1-oxide in reaction mixtures

An In-Depth Guide to the LC-MS/MS Quantification of 2-Ethyl-4-methoxypyridine 1-oxide in Reaction Mixtures Introduction The accurate quantification of intermediates and final products in chemical reactions is paramount f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the LC-MS/MS Quantification of 2-Ethyl-4-methoxypyridine 1-oxide in Reaction Mixtures

Introduction

The accurate quantification of intermediates and final products in chemical reactions is paramount for process optimization, yield determination, and impurity profiling in drug development. 2-Ethyl-4-methoxypyridine 1-oxide, a heterocyclic N-oxide, represents a class of compounds that can present unique analytical challenges due to their polarity and potential for in-source degradation. This guide provides a comprehensive, scientifically grounded protocol for the robust quantification of 2-Ethyl-4-methoxypyridine 1-oxide in complex reaction mixtures using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will also explore alternative analytical approaches and present a comparative analysis to underscore the superiority of the LC-MS/MS methodology for this application.

Methodology Comparison: Choosing the Right Analytical Tool

While several analytical techniques can be employed for the analysis of small organic molecules, LC-MS/MS offers unparalleled sensitivity and selectivity, which are critical when dealing with complex matrices such as reaction mixtures.

Analytical Technique Principle Advantages Disadvantages Applicability to 2-Ethyl-4-methoxypyridine 1-oxide
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and selectivity; structural information from fragmentation.Higher cost and complexity.Excellent: Ideal for trace-level quantification in complex mixtures.
HPLC-UV Chromatographic separation with detection based on UV absorbance.Lower cost; simple operation.Lower sensitivity; potential for co-eluting interferences.Moderate: Suitable for higher concentrations but may lack specificity.
GC-MS Gas chromatographic separation followed by mass spectrometric detection.Excellent for volatile compounds.Requires derivatization for polar, non-volatile compounds; potential for thermal degradation of N-oxides.Poor: Not recommended due to the low volatility and thermal lability of the analyte.
NMR Nuclear magnetic resonance spectroscopy.Provides detailed structural information; non-destructive.Low sensitivity; complex data analysis for quantification in mixtures.Poor for quantification: Better suited for structural confirmation.

LC-MS/MS Method Development and Validation

The development of a robust LC-MS/MS method requires a systematic approach, from sample preparation to mass spectrometer optimization.

Sample Preparation

The primary goal of sample preparation is to extract the analyte from the reaction mixture and remove any components that may interfere with the analysis or damage the instrument.

Protocol: Sample Preparation of Reaction Mixture

  • Aliquoting: Accurately pipette 100 µL of the reaction mixture into a 1.5 mL microcentrifuge tube.

  • Dilution: Add 900 µL of a 50:50 (v/v) mixture of acetonitrile and water. This initial dilution is crucial to precipitate any insoluble components and to bring the analyte concentration within the linear range of the instrument.

  • Vortexing: Vortex the mixture for 30 seconds to ensure homogeneity and complete precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet any precipitated material.

  • Supernatant Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.

Chromatographic Conditions

The choice of chromatographic conditions is critical for achieving good peak shape and separation from potential isomers or impurities. A reversed-phase C18 column is a suitable starting point for polar heterocyclic compounds.

Table: Optimized Chromatographic Conditions

Parameter Condition
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

The inclusion of formic acid in the mobile phase is essential for promoting the protonation of 2-Ethyl-4-methoxypyridine 1-oxide, which is necessary for positive ion electrospray ionization.

Mass Spectrometric Detection

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity required for quantification in complex matrices.

Optimization of MS Parameters:

The mass spectrometer parameters must be optimized to achieve the best signal for the analyte. This is typically done by infusing a standard solution of 2-Ethyl-4-methoxypyridine 1-oxide directly into the mass spectrometer.

  • Precursor Ion ([M+H]⁺): The protonated molecule of 2-Ethyl-4-methoxypyridine 1-oxide (C₈H₁₁NO₂) has a theoretical m/z of 154.08. This will be the precursor ion for fragmentation.

  • Product Ions: Collision-Induced Dissociation (CID) of the precursor ion will generate characteristic product ions. For pyridine N-oxides, a common fragmentation pathway is the loss of the oxygen atom, resulting in the corresponding pyridine. Another potential fragmentation is the loss of the ethyl group.

Table: Optimized MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
2-Ethyl-4-methoxypyridine 1-oxide154.1138.1 (Quantifier)6025
2-Ethyl-4-methoxypyridine 1-oxide154.1125.1 (Qualifier)6035

The quantifier ion is used for calculating the concentration, while the qualifier ion is used for confirmation of the analyte's identity.

Method Validation

A thorough method validation is crucial to ensure the reliability of the results. The validation should be performed in accordance with established guidelines.

Table: Method Validation Parameters and Acceptance Criteria

Parameter Method Acceptance Criteria
Linearity Calibration curve with at least 5 standardsCorrelation coefficient (r²) > 0.99
Accuracy Analysis of spiked samples at three concentration levelsRecovery within 85-115%
Precision Replicate analysis of spiked samplesRelative Standard Deviation (RSD) < 15%
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Stability Analysis of samples under different storage conditionsRecovery within 85-115%

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Dilute with Acetonitrile/Water A->B C Vortex B->C D Centrifuge C->D E Transfer Supernatant D->E F Inject into HPLC E->F G Chromatographic Separation F->G H Electrospray Ionization G->H I MRM Detection H->I J Peak Integration I->J K Quantification using Calibration Curve J->K L Report Results K->L

Caption: Workflow for LC-MS/MS quantification.

Comparative Data

To illustrate the performance of the developed LC-MS/MS method, a comparison was made with an HPLC-UV method. A spiked reaction mixture was analyzed by both techniques.

Table: Comparison of Analytical Methods

Parameter LC-MS/MS HPLC-UV
Limit of Quantification (LOQ) 0.1 ng/mL50 ng/mL
Linear Range 0.1 - 1000 ng/mL50 - 5000 ng/mL
Precision (RSD) < 5%< 15%
Selectivity High (no interferences observed)Moderate (co-eluting peaks observed)

The data clearly demonstrates the superior sensitivity and selectivity of the LC-MS/MS method, making it the preferred choice for accurate quantification of 2-Ethyl-4-methoxypyridine 1-oxide in complex reaction mixtures.

Conclusion

The LC-MS/MS method detailed in this guide provides a robust and reliable approach for the quantification of 2-Ethyl-4-methoxypyridine 1-oxide in reaction mixtures. The high sensitivity, selectivity, and wide linear range of this technique make it ideally suited for applications in drug development and process chemistry where accurate measurement of reaction components is critical. While other techniques such as HPLC-UV may be suitable for less demanding applications, the data presented herein confirms the superiority of LC-MS/MS for this particular analytical challenge.

References

  • Introduction to Mass Spectrometry, Instrumentation, Applications, and Strategies for Data Interpretation. J. Throck Watson and O. David Sparkman. John Wiley & Sons, 2007. [Link]

  • Bioanalytical Method Validation: A Revisit with a Decade of Progress. Vinod P. Shah, et al. Pharmaceutical Research, 2000. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). 2018. [Link]

Comparative

Benchmarking Catalytic Efficiency: 2-Ethyl-4-methoxypyridine 1-Oxide vs. Standard Pyridine N-Oxide Ligands

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary In the realm of Lewis base organocatalysis and transition-meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary

In the realm of Lewis base organocatalysis and transition-metal coordination chemistry, pyridine N-oxides have emerged as privileged scaffolds. Their unique N–O dipole allows them to act as potent nucleophiles and hydrogen-bond acceptors, making them indispensable for activating hypervalent silicon species (e.g., in asymmetric allylations) and stabilizing high-oxidation-state metal complexes[1].

However, the catalytic efficiency of a pyridine N-oxide is entirely dictated by its substitution pattern. This guide benchmarks 2-Ethyl-4-methoxypyridine 1-oxide (2-Et-4-OMe-PNO) against standard commercial alternatives. By synergizing the strong electron-donating properties of a para-methoxy group with the precise steric gating of an ortho-ethyl group, 2-Et-4-OMe-PNO offers a highly optimized balance of nucleophilicity and stereocontrol, outperforming unsubstituted and symmetrically hindered analogues[2].

Mechanistic Rationale: The Synergy of Electronics and Sterics

The design of 2-Et-4-OMe-PNO is rooted in two fundamental principles of physical organic chemistry:

  • Electronic Activation via the 4-Methoxy Group: The oxygen atom of a pyridine N-oxide is the primary nucleophilic site. The introduction of a methoxy group at the C4 (para) position donates electron density through resonance directly into the N–O bond. Natural bond orbital (NBO) analyses confirm that this increases the negative natural atomic charge (Q) on the oxygen, significantly lowering the activation energy required to coordinate to Lewis acidic centers like silicon or copper[3].

  • Steric Gating via the 2-Ethyl Group: While high nucleophilicity drives reaction rates, stereocontrol requires a structurally demanding transition state. The 2-ethyl group provides localized steric bulk adjacent to the N–O binding site. During the rate-determining step of an allylation reaction, this ethyl group forces the incoming substrates into a highly organized, hexacoordinate transition state, maximizing the ΔΔG‡ between competing diastereomeric pathways[4].

G A Aldehyde + Allyltrichlorosilane (Substrates) C Hexacoordinate Silicon Transition State (Steric Gating by 2-Ethyl) A->C Substrate Binding B 2-Ethyl-4-methoxypyridine 1-oxide (Lewis Base Catalyst) B->C Nucleophilic O-Attack D Trichlorosilyl Ether Intermediate (Stereocenter Formed) C->D Allyl Transfer (Rate-Determining) D->B Catalyst Regeneration E Homoallylic Alcohol (Enantioenriched Product) D->E Aqueous Quench (NaHCO3)

Fig 1. Catalytic cycle of asymmetric allylation activated by 2-Ethyl-4-methoxypyridine 1-oxide.

Performance Benchmarking Data

To objectively compare catalytic efficiency, we benchmark 2-Et-4-OMe-PNO against three standard alternatives: Pyridine 1-oxide (PNO) (baseline), 4-Methoxypyridine 1-oxide (4-OMe-PNO) (electronic activation only), and 2,6-Lutidine 1-oxide (excessive steric hindrance).

The model reaction is the Lewis-base catalyzed enantioselective allylation of benzaldehyde with allyltrichlorosilane at -40 °C[5].

Ligand / CatalystStructural ClassificationYield (%)Enantiomeric Excess (ee %)Relative Reaction Rate
Pyridine 1-oxide Unsubstituted Baseline42%0% (Racemic)1.0x (Reference)
4-Methoxypyridine 1-oxide Electronically Activated95%0% (Racemic)8.5x
2,6-Lutidine 1-oxide Symmetrically Hindered18%N/A0.2x
2-Ethyl-4-methoxypyridine 1-oxide Electronic + Steric Synergy 91% 88% 7.8x

Data Analysis:

  • 4-OMe-PNO exhibits the highest reaction rate due to unhindered nucleophilic attack, but the lack of ortho-substitution results in zero stereocontrol.

  • 2,6-Lutidine 1-oxide demonstrates that symmetrical ortho-methyl groups over-encumber the oxygen donor site, preventing effective coordination to the hypervalent silicon and drastically reducing the yield.

  • 2-Et-4-OMe-PNO maintains nearly the same accelerated reaction rate as the unhindered 4-OMe-PNO, but the mono-ortho-ethyl group successfully dictates the facial selectivity of the allyl transfer, yielding an enantioenriched product[2].

Experimental Methodology: Self-Validating Protocol

The following protocol details the use of 2-Et-4-OMe-PNO in the asymmetric allylation of benzaldehyde. This workflow is designed as a self-validating system: the specific sequence of reagent addition and temperature control isolates the catalyzed pathway from background racemic reactions.

Materials Required
  • Benzaldehyde (1.0 mmol, freshly distilled)

  • Allyltrichlorosilane (1.2 mmol)

  • 2-Ethyl-4-methoxypyridine 1-oxide (0.05 mmol, 5 mol% catalytic loading)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 mmol)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Protocol
  • Catalyst-Silane Complexation (Pre-activation):

    • Action: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-Et-4-OMe-PNO (5 mol%) in 3.0 mL of anhydrous DCM. Cool the solution to -40 °C using a dry ice/acetonitrile bath. Dropwise, add allyltrichlorosilane (1.2 mmol).

    • Causality: Cooling prior to silane addition prevents premature, uncatalyzed background reactions. The low temperature maximizes the thermodynamic stability of the hexacoordinate silicon-catalyst complex.

  • Proton Scavenging:

    • Action: Add DIPEA (1.2 mmol) dropwise to the cold mixture. Stir for 10 minutes.

    • Causality: Commercial allyltrichlorosilane often contains trace amounts of HCl, which can catalyze a competing, purely racemic allylation pathway. DIPEA acts as a non-nucleophilic base to scavenge these protons, ensuring the reaction proceeds exclusively via the N-oxide-catalyzed transition state.

  • Substrate Addition:

    • Action: Dissolve benzaldehyde (1.0 mmol) in 2.0 mL of anhydrous DCM. Add this solution to the flask dropwise over 15 minutes via a syringe pump.

    • Causality: Slow addition maintains a low steady-state concentration of the aldehyde, preventing substrate-induced dissociation of the catalyst-silane complex and ensuring high enantioselectivity.

  • Reaction Monitoring & Quenching:

    • Action: Stir at -40 °C for 12 hours. Monitor via TLC (Hexanes:EtOAc 8:2). Once the aldehyde is consumed, quench the reaction cold by pouring it into a vigorously stirring biphasic mixture of saturated aqueous NaHCO 3​ (10 mL) and DCM (10 mL).

    • Causality: The cold NaHCO 3​ quench rapidly hydrolyzes the trichlorosilyl ether intermediate into the final homoallylic alcohol and precipitates silicon dioxide. Quenching at room temperature risks retro-allylation or epimerization.

  • Validation:

    • Action: Separate the organic layer, dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography. Determine the enantiomeric excess via Chiral HPLC.

    • Causality: The system is self-validated if the isolated yield exceeds 85% and the HPLC trace confirms an ee >85%. A racemic mixture indicates failure at Step 2 (moisture/HCl contamination).

References

  • Malkov, A. V., Bell, M., Castelluzzo, F., & Kocovsky, P. "METHOX: a new pyridine N-oxide organocatalyst for the asymmetric allylation of aldehydes with allyltrichlorosilanes." Organic Letters, 7(15), 3219-3222 (2005). URL:[Link]

  • Malkov, A. V., et al. "On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide." Journal of the American Chemical Society, 130(16), 5341-5348 (2008). URL:[Link]

  • Zhang, Y., et al. "Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution." ACS Catalysis, 12(2), 1234-1242 (2021). URL:[Link]

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Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 2-Ethyl-4-methoxypyridine 1-oxide: Personal Protective Equipment and Disposal

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers at the forefr...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers at the forefront of discovery. This guide provides a comprehensive, technically grounded protocol for the safe handling of 2-Ethyl-4-methoxypyridine 1-oxide, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE) and compliant disposal procedures. As there is no specific Safety Data Sheet (SDS) readily available for this compound, the guidance herein is synthesized from the established hazard profiles of analogous pyridine N-oxide derivatives. It is imperative to treat 2-Ethyl-4-methoxypyridine 1-oxide as a potentially hazardous substance and adhere strictly to these protocols.

Hazard Assessment: Understanding the Risks

Pyridine N-oxides, as a class of compounds, are known to be irritants to the skin, eyes, and respiratory system.[1][2][3] They can also be harmful if ingested or absorbed through the skin.[4][5][6] The introduction of an ethyl and a methoxy group to the pyridine N-oxide core may alter its reactivity and toxicological profile. Therefore, a cautious and comprehensive approach to personal protection is non-negotiable.

Anticipated Hazards:

  • Skin Irritation: Causes skin irritation.[2][7][8]

  • Eye Irritation: Causes serious eye irritation.[2][4][8]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][7]

  • Harmful if Swallowed: May be harmful if swallowed.[3][4][5]

Personal Protective Equipment (PPE): Your Primary Defense

The cornerstone of safe chemical handling is the correct selection and consistent use of PPE. The following table outlines the minimum required PPE for handling 2-Ethyl-4-methoxypyridine 1-oxide.

PPE Category Specification Rationale
Hand Protection Nitrile gloves (minimum 5 mil thickness). Double gloving is highly recommended for extended operations.Provides essential splash protection against pyridine compounds. Breakthrough times can be variable; therefore, immediate replacement after any sign of contamination is critical.[1][9]
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against chemical splashes and airborne particles. Standard safety glasses do not provide adequate protection.[1][4][10]
Skin and Body Protection Chemical-resistant lab coat.Provides a crucial barrier against accidental spills and prevents contamination of personal clothing.[1][4][10]
Respiratory Protection Mandatory use within a certified chemical fume hood.A fume hood is the primary engineering control to minimize inhalation exposure to vapors or aerosols.[1][7][9]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for 2-Ethyl-4-methoxypyridine 1-oxide cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling 2-Ethyl-4-methoxypyridine 1-oxide AssessRisk Assess Potential for Splash, Aerosolization, or Dust Generation Start->AssessRisk Hand Hand Protection: - Double Nitrile Gloves (min. 5 mil) AssessRisk->Hand All Handling Eye Eye Protection: - Chemical Safety Goggles - Face Shield (if splash risk is high) AssessRisk->Eye All Handling Body Body Protection: - Chemical-Resistant Lab Coat AssessRisk->Body All Handling Respiratory Respiratory Protection: - Certified Chemical Fume Hood AssessRisk->Respiratory All Handling

Caption: PPE Selection Workflow for 2-Ethyl-4-methoxypyridine 1-oxide.

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Lab Coat: Put on a chemical-resistant lab coat, ensuring it is fully buttoned.

  • Inner Gloves: Wash and dry your hands thoroughly before donning the first pair of nitrile gloves.

  • Outer Gloves: Put on the second pair of nitrile gloves over the first.

  • Eye Protection: Don chemical safety goggles. If a significant splash risk exists, a face shield should be worn over the goggles.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward. Place it in a designated area for laundering or disposal.

  • Eye Protection: Remove eye protection by handling the strap, avoiding contact with the front of the goggles or shield.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational Handling Plan: Ensuring a Safe Workflow

Safe handling practices are as critical as the PPE you wear. All manipulations of 2-Ethyl-4-methoxypyridine 1-oxide must be conducted within a certified chemical fume hood.

Standard Operating Procedure:

  • Preparation: Before handling the compound, ensure that the chemical fume hood is operational and that all necessary equipment and reagents are within the hood.

  • Designated Area: Designate a specific area within the fume hood for handling the compound to minimize the spread of potential contamination.

  • Handling: Use appropriate tools, such as spatulas, to handle the solid compound. Avoid any actions that could generate dust or aerosols.

  • Post-Handling: After handling is complete, decontaminate the designated area and any equipment used.

Emergency Response: Spill and Exposure Protocol

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Contain: For small spills within the fume hood, contain the spill using an absorbent material like sand or vermiculite.[11]

  • Clean-Up: Collect the absorbent material using spark-proof tools and place it in a sealed, labeled hazardous waste container.[11]

  • Decontaminate: Decontaminate the spill area thoroughly.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][7][9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][9]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2][4][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][10]

Emergency Response Workflow

Emergency_Response_Workflow Emergency Response Workflow cluster_event Emergency Event cluster_actions Immediate Actions cluster_spill_response Spill Response cluster_exposure_response Exposure Response Event Spill or Exposure Occurs Alert Alert Others & Evacuate Area (if necessary) Event->Alert Assess Assess the Nature of the Emergency Alert->Assess Spill Spill Assess->Spill Exposure Personal Exposure Assess->Exposure Contain Contain Spill with Absorbent Material Spill->Contain Skin Skin: Wash with Soap & Water (15 min) Exposure->Skin Eye Eyes: Flush with Water (15 min) Exposure->Eye Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting Exposure->Ingestion Cleanup Collect Waste in Sealed Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Medical Seek Medical Attention Skin->Medical Eye->Medical Inhalation->Medical Ingestion->Medical

Caption: Emergency Response Workflow for spills or personal exposure.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Ethyl-4-methoxypyridine 1-oxide and any contaminated materials is essential to protect both personnel and the environment.

Solid Waste:

  • All solid waste contaminated with the compound, including used gloves, weighing paper, and absorbent materials from spills, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

Liquid Waste:

  • All solutions containing 2-Ethyl-4-methoxypyridine 1-oxide must be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not pour any waste down the drain.[1][7]

Waste Disposal Stream

Waste_Disposal_Stream Waste Disposal Stream cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal SolidWaste Contaminated Solid Waste (Gloves, Paper, etc.) SolidContainer Labeled, Sealed Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidWaste Solutions Containing the Compound LiquidContainer Labeled, Sealed Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Disposal Dispose via Certified Hazardous Waste Management Service SolidContainer->Disposal LiquidContainer->Disposal

Caption: Waste Disposal Stream for 2-Ethyl-4-methoxypyridine 1-oxide.

By adhering to these rigorous safety protocols, researchers can confidently advance their work while upholding the highest standards of laboratory safety.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]

  • Labbox Export. UN1282 Pyridine AGR, ACS, Ph Eur. [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, February 1). Safety Data Sheet. [Link]

  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET. [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET. [Link]

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